2-Hydroxyaclacinomycin A
Description
methyl (1S,2S,4R)-4-[(2S,4S,5S,6R)-4-(dimethylamino)-5-[(2S,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has been reported in Streptomyces galilaeus and Streptomyces bobili with data available.
structure in first source
Properties
Molecular Formula |
C42H53NO16 |
|---|---|
Molecular Weight |
827.9 g/mol |
IUPAC Name |
methyl (1S,2S,4R)-4-[(2S,4S,5S,6R)-4-(dimethylamino)-5-[(2S,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO16/c1-8-42(52)16-28(33-21(35(42)41(51)53-7)13-23-34(38(33)50)37(49)32-22(36(23)48)11-20(44)12-26(32)46)57-30-14-24(43(5)6)39(18(3)55-30)59-31-15-27(47)40(19(4)56-31)58-29-10-9-25(45)17(2)54-29/h11-13,17-19,24,27-31,35,39-40,44,46-47,50,52H,8-10,14-16H2,1-7H3/t17-,18+,19+,24-,27+,28+,29-,30+,31-,35+,39+,40+,42-/m0/s1 |
InChI Key |
OPLSIDPSRWNQIH-RTHNWMTRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
2-Hydroxyaclacinomycin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyaclacinomycin A is a significant anthracycline antibiotic, a class of potent anti-cancer agents. This technical guide provides a comprehensive overview of its discovery, the intricate processes of its isolation, and its key biological and chemical characteristics. The document details the fermentative production of its precursor, 2-hydroxyaklavinone (B1214655), by specific strains of Streptomyces galilaeus, and the subsequent microbial conversion to this compound. Methodologies for purification, along with available quantitative data on its biological activity and physicochemical properties, are presented. Furthermore, this guide elucidates its likely mechanism of action as a topoisomerase inhibitor and its potential impact on cellular signaling pathways, offering valuable insights for researchers in oncology and natural product development.
Discovery and Producing Organism
This compound was discovered as a novel anthracycline antibiotic produced through a microbial conversion process. The initial step involves the fermentative production of its aglycone precursor, 2-hydroxyaklavinone, by mutant strains of the bacterium Streptomyces galilaeus. Notably, the mutant strain Streptomyces galilaeus MA144-M1 (ATCC 31133) has been identified as a producer of 2-hydroxyaklavinone[1][2]. Another mutant strain, ANR-58, derived from S. galilaeus MA144-M1, is also known to produce 2-hydroxyaklavinone[2]. The subsequent conversion of 2-hydroxyaklavinone to this compound is achieved by utilizing another strain of Streptomyces galilaeus. The structure of this compound is characterized by the same trisaccharide chain found in aclacinomycin A, which is attached to the C-7 position of the 2-hydroxyaklavinone aglycone.
Physicochemical and Biological Properties
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, 2-hydroxyaclacinomycin M, and the parent compound, aclacinomycin A, provide valuable insights.
Physicochemical Properties
The following table summarizes the known physicochemical properties of 2-hydroxyaclacinomycin M.
| Property | Value | Reference |
| Molecular Formula | C42H55NO16 | --INVALID-LINK--[3][4] |
| Molecular Weight | 829.9 g/mol | --INVALID-LINK--[3][4] |
| Monoisotopic Mass | 829.3521 Da | --INVALID-LINK--[3] |
Biological Activity
This compound is expected to exhibit potent anticancer activity, similar to other aclacinomycins. The biological activity of the parent compound, aclacinomycin A, has been evaluated against various cancer cell lines.
| Cell Line | IC50 (µM) | Compound | Reference |
| A549 (Lung Carcinoma) | 0.27 | Aclacinomycin A | --INVALID-LINK--[5] |
| HepG2 (Hepatocellular Carcinoma) | 0.32 | Aclacinomycin A | --INVALID-LINK--[5] |
| MCF-7 (Breast Adenocarcinoma) | 0.62 | Aclacinomycin A | --INVALID-LINK--[5] |
Experimental Protocols
The following sections provide detailed methodologies for the production and isolation of this compound. These protocols are based on established methods for related anthracyclines and may require optimization for specific laboratory conditions.
Fermentation of Streptomyces galilaeus for 2-Hydroxyaklavinone Production
This protocol outlines the fermentation process for producing the precursor 2-hydroxyaklavinone using Streptomyces galilaeus MA144-M1 (ATCC 31133).
Materials:
-
Streptomyces galilaeus MA144-M1 (ATCC 31133)
-
Seed medium (e.g., ATCC medium 196)
-
Production medium (specific composition may vary, but typically contains glucose, soybean meal, yeast extract, and mineral salts)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. galilaeus MA144-M1 from a slant into a flask containing the seed medium. Incubate at 26-28°C for 2-3 days on a rotary shaker (200-250 rpm).
-
Production Culture: Transfer the seed culture (typically 5-10% v/v) to the production medium in a larger shake flask or a fermenter.
-
Fermentation: Incubate the production culture at 28-30°C for 5-7 days with vigorous aeration and agitation. Maintain the pH between 6.0 and 7.5.
-
Monitoring: Monitor the production of 2-hydroxyaklavinone periodically using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Harvest: After the fermentation is complete (as determined by the peak production of 2-hydroxyaklavinone), harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant.
Microbial Conversion of 2-Hydroxyaklavinone to this compound
This protocol describes the bioconversion of the precursor to the final product using a suitable Streptomyces galilaeus strain.
Materials:
-
Culture of a suitable converting strain of Streptomyces galilaeus
-
2-hydroxyaklavinone (extracted from the previous fermentation)
-
Conversion medium (similar to the production medium)
-
Solvent for dissolving 2-hydroxyaklavinone (e.g., dimethylformamide or methanol)
Procedure:
-
Prepare Converting Culture: Grow the converting strain of S. galilaeus in the conversion medium for 24-48 hours at 28°C.
-
Substrate Addition: Prepare a sterile solution of 2-hydroxyaklavinone in a suitable solvent. Add the solution to the actively growing culture of the converting strain. The final concentration of the precursor should be optimized.
-
Conversion: Continue the incubation for an additional 48-72 hours, monitoring the conversion of 2-hydroxyaklavinone to this compound by TLC or HPLC.
-
Extraction: After the conversion is maximized, extract the entire culture broth with a suitable organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).
Purification of this compound
This protocol outlines a general procedure for the purification of this compound from the crude extract.
Materials:
-
Crude extract containing this compound
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol (B129727), ethyl acetate, hexane)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
Procedure:
-
Silica Gel Chromatography:
-
Concentrate the crude extract and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture).
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate and then methanol in the mobile phase).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the desired compound and concentrate them.
-
Further purify the compound using a preparative HPLC system with a reverse-phase C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water or a buffer, for elution.
-
Collect the peak corresponding to this compound.
-
-
Final Steps:
-
Confirm the purity of the final product using analytical HPLC.
-
Remove the solvent under vacuum to obtain the purified this compound.
-
Characterize the compound using spectroscopic methods.
-
Structure Elucidation
The structure of this compound is determined by a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule[6][7][8][9][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the detailed structure, including the connectivity of atoms and the stereochemistry of the molecule[11][12][13]. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the complete structural framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze the chromophore of the anthracycline core.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of anthracyclines like this compound is the inhibition of DNA topoisomerase II[14][15][16][17]. This enzyme is critical for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DNA double-strand breaks, which subsequently triggers apoptotic cell death.
The induction of apoptosis by this compound likely involves a complex signaling cascade. The following diagrams illustrate the proposed mechanism of action and the potential signaling pathways involved.
Caption: Inhibition of Topoisomerase II by this compound.
The DNA damage induced by this compound is expected to activate downstream signaling pathways leading to apoptosis. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptotic signaling cascade initiated by this compound.
Conclusion
This compound represents a promising avenue for the development of new anticancer therapies. Its discovery through microbial synthesis highlights the vast potential of natural products in drug discovery. While further research is needed to fully elucidate its specific biological activities and to obtain detailed quantitative data, the information presented in this guide provides a solid foundation for future investigations. The detailed protocols and the proposed mechanisms of action offer a starting point for researchers aiming to explore the therapeutic potential of this and other related anthracycline antibiotics. The continued study of such compounds is crucial for advancing the field of oncology and developing more effective treatments for cancer.
References
- 1. New anthracycline metabolites from mutant strains of Streptomyces galilaeus MA144-M1. II. Structure of 2-hydroxyaklavinone and new aklavinone glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New anthracyclinone metabolites from two blocked mutants of Streptomyces galilaeus MA144-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-hydroxyaclacinomycin m (C42H55NO16) [pubchemlite.lcsb.uni.lu]
- 4. 2-Hydroxyaclacinomycin M | C42H55NO16 | CID 157441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Dual Inhibitors Against Topoisomerases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. topogen.com [topogen.com]
- 16. TOPOGEN INC Topoisomerase II Assay Kit + Top2a, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 17. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 2-Hydroxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-Hydroxyaclacinomycin A, an anthracycline antibiotic with potential antitumor activity. The document details the enzymatic steps involved in the formation of its unique 2-hydroxyaklavinone (B1214655) aglycone and the subsequent glycosylation cascade. It is designed to serve as a resource for researchers in natural product biosynthesis, metabolic engineering, and pharmaceutical development.
Executive Summary
This compound is a derivative of the well-known anthracycline, aclacinomycin A. Its biosynthesis is a complex process involving a Type II polyketide synthase (PKS) system for the creation of the core polycyclic aglycone, followed by specific tailoring and glycosylation steps. The key differentiating feature, the hydroxyl group at the C-2 position, is incorporated early in the pathway during the formation of the aglycone, 2-hydroxyaklavinone. This precursor is then glycosylated with a trisaccharide chain composed of L-rhodosamine, L-2-deoxyfucose, and L-cinerulose A. The overall synthesis is understood as a two-stage fermentative process, where one specialized strain produces the hydroxylated aglycone, which is then converted by a second strain possessing the requisite glycosylation machinery.
The Biosynthetic Pathway: From Precursors to Final Product
The biosynthesis of this compound can be divided into two major phases:
-
Phase 1: Synthesis of the 2-Hydroxyaklavinone Aglycone. This phase is carried out by specialized strains such as Streptomyces galilaeus ANR-58.[1] It involves the assembly of a polyketide chain and its subsequent modification and cyclization to form the hydroxylated tetracyclic core.
-
Phase 2: Glycosylation. The 2-hydroxyaklavinone intermediate is bioconverted by a separate strain, such as a mutant of Streptomyces galilaeus MA144-M1, which attaches the characteristic trisaccharide chain.[1]
Phase 1: Assembly of the 2-Hydroxyaklavinone Core
The formation of the aglycone begins with the condensation of starter and extender units by a Type II PKS, followed by a series of tailoring enzymatic reactions.
-
Polyketide Chain Assembly: The process starts with one molecule of propionyl-CoA as the starter unit and nine molecules of malonyl-CoA as extender units. These are iteratively condensed by the minimal PKS complex—comprising Ketosynthase (KSα, AknB), Chain Length Factor (KSβ, AknC), and an Acyl Carrier Protein (ACP, AknD)—to form a 21-carbon decaketide chain.[2][3]
-
Reduction, Aromatization, and Cyclization: The nascent polyketide chain undergoes a series of crucial modifications:
-
A ketoreductase (AknA) reduces a specific keto group.
-
2-Hydroxylation : A key hydroxylation step at the C-2 position occurs on a polyketide intermediate. While the specific enzyme in the native producer (S. galilaeus ANR-58) is not explicitly characterized in available literature, studies on combinatorial biosynthesis suggest this function can be performed by specialized aromatase/cyclase enzymes, such as those from the mithramycin biosynthetic pathway.[4] This step is critical for differentiating the final product from standard aclacinomycins.
-
An aromatase (AknE1) and cyclase (AknH) catalyze the formation of the first three rings of the anthracyclinone structure, leading to an intermediate like aklanonic acid.[2][3]
-
-
Post-PKS Tailoring: The tricyclic intermediate is further modified:
-
An O-methyltransferase (AknG) adds a methyl group.[2]
-
The fourth ring is closed by a cyclase (AknH), forming aklaviketone (B47369) or its 2-hydroxy equivalent.[2]
-
Finally, a reductase (AknU) acts on the C-7 keto group to yield the final aglycone, 2-hydroxyaklavinone .[2]
-
The following diagram illustrates the logical flow of the 2-hydroxyaklavinone biosynthesis.
Phase 2: Glycosylation of 2-Hydroxyaklavinone
The glycosylation process transforms the aglycone into the biologically active antibiotic. This requires a series of activated sugar donors and specific glycosyltransferases (GTs).
-
Synthesis of TDP-Deoxysugars: The three required sugars—L-rhodosamine, L-2-deoxyfucose, and L-cinerulose A—are synthesized from primary metabolism (e.g., glucose-1-phosphate) and activated as TDP-sugars through a dedicated set of enzymes (e.g., RmlA, RmlB, AknN, AknZ etc.).[2]
-
Sequential Glycosyl Transfer:
-
The first glycosyltransferase, likely AknS, attaches TDP-L-rhodosamine to the C-7 hydroxyl group of 2-hydroxyaklavinone.
-
A second GT, AknK, transfers L-2-deoxyfucose to the rhodosamine moiety.[5]
-
A third glycosylation step, catalyzed by one of the existing GTs (acting iteratively), adds the final sugar, which exists transiently as L-rhodinose.
-
-
Terminal Sugar Oxidation: The final step is the oxidation of the terminal L-rhodinose residue to L-cinerulose A. This reaction is catalyzed by the flavoenzyme Aclacinomycin Oxidoreductase (AknOx).[2][6]
Key Enzymes in the Biosynthesis Pathway
While specific kinetic data for the enzymes involved in this compound synthesis are not publicly available, the functions of the homologous enzymes from the aclacinomycin pathway are well-established.
| Gene | Enzyme/Protein | Function in Biosynthesis |
| Aglycone Formation | ||
| aknB | Ketosynthase α (KSα) | Part of the minimal PKS; catalyzes chain elongation.[2] |
| aknC | Chain Length Factor (KSβ) | Part of the minimal PKS; determines polyketide chain length.[2] |
| aknD | Acyl Carrier Protein (ACP) | Part of the minimal PKS; carries the growing polyketide chain.[2] |
| aknA | Ketoreductase (KR) | Reduces a specific keto group on the polyketide chain.[2] |
| Unknown | 2-Hydroxylase | Catalyzes hydroxylation at the C-2 position of a polyketide intermediate.[4] |
| aknE1 | Aromatase (ARO) | Catalyzes the aromatization of the first ring.[2] |
| aknH | Cyclase (CYC) | Catalyzes the cyclization of the fourth ring.[2] |
| aknG | O-Methyltransferase | Transfers a methyl group to the tricyclic intermediate.[2] |
| aknU | C-7 Reductase | Reduces the C-7 keto group to a hydroxyl group.[2] |
| Glycosylation | ||
| aknS | Glycosyltransferase | Attaches the first sugar (L-rhodosamine) to the aglycone.[2] |
| aknK | L-2-deoxyfucosyltransferase | Attaches the second sugar (L-2-deoxyfucose).[5] |
| aknOx | Aclacinomycin Oxidoreductase | Catalyzes the final oxidation of the terminal sugar residue.[2][6] |
| Various | Deoxysugar Synthesis Enzymes | Synthesize and activate the required TDP-deoxysugars.[2] |
Experimental Protocols and Methodologies
The elucidation of anthracycline biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below is a generalized workflow representing the key experimental stages.
General Experimental Workflow
Key Methodologies
-
Fermentation and Metabolite Isolation : The producing strain (S. galilaeus ANR-58) is cultured in a suitable production medium. The target compounds (e.g., 2-hydroxyaklavinone) are extracted from the culture broth and mycelium using organic solvents like acetone (B3395972) or chloroform. Purification is achieved through chromatographic techniques such as silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC).[7]
-
Heterologous Expression : To confirm gene function, the entire biosynthetic gene cluster or individual genes are cloned into an expression vector and introduced into a model host like Streptomyces coelicolor. The production of the expected intermediates or final products in the heterologous host confirms the function of the cloned genes.[8]
-
Enzyme Purification and In Vitro Assays : Individual enzyme-coding genes are often overexpressed in E. coli. The resulting proteins are purified, typically using affinity chromatography (e.g., His-tag). The activity of the purified enzyme is then tested in vitro by providing the putative substrate(s) and necessary cofactors. For example, to characterize AknK, purified AknK enzyme would be incubated with 2-hydroxy-rhodosaminyl-aklavinone and TDP-L-2-deoxyfucose, with the product formation monitored by HPLC or LC-MS.[5]
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of microbial metabolic engineering, where a unique hydroxylation event on the polyketide backbone creates a novel aglycone. This aglycone is then processed by a conserved glycosylation machinery to produce the final antibiotic. While the overall pathway is understood, significant opportunities for further research exist. The precise identification and characterization of the C-2 hydroxylase from S. galilaeus ANR-58 would be a major advancement, potentially enabling the engineered production of other novel 2-hydroxylated anthracyclines. Furthermore, detailed kinetic analysis of the glycosyltransferases with the 2-hydroxyaklavinone substrate could provide insights for improving bioconversion efficiency and generating novel glycovariants with enhanced therapeutic properties.
References
- 1. EP0030255A2 - this compound, pharmaceutical composition containing it; 2-hydroxyaclavinone and fermentative process for preparing same - Google Patents [patents.google.com]
- 2. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and characterization of Streptomyces galilaeus aclacinomycins polyketide synthase (PKS) cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Combinatorial Biosynthesis Strategies for C–H Functionalization of Anthracyclinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AknK is an L-2-deoxyfucosyltransferase in the biosynthesis of the anthracycline aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of aklavinone and aclacinomycins. | Semantic Scholar [semanticscholar.org]
- 8. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline Steffimycin - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Antitumor Mechanisms of 2-Hydroxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyaclacinomycin A, an anthracycline antibiotic, demonstrates significant potential as an anticancer agent. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available data and parallels with its parent compound, Aclacinomycin A. The core antitumor activities of this compound are attributed to its ability to inhibit DNA and RNA synthesis, enhance DNA binding affinity, and augment the inhibition of topoisomerase II. This document provides a comprehensive overview of its cytotoxic effects, the molecular pathways it influences, and detailed experimental methodologies for key assays, aiming to facilitate further research and development in the field of cancer therapeutics.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach primarily targeting fundamental cellular processes. Its mechanism of action is centered around the disruption of nucleic acid synthesis and the modulation of critical enzymes involved in DNA topology.
Inhibition of DNA and RNA Synthesis
The primary mode of action for this compound is the potent inhibition of both DNA and RNA synthesis. This inhibition is crucial to its antitumor activity, as it effectively halts the proliferation of rapidly dividing cancer cells. In studies involving leukemia L-1210 cells, this compound has demonstrated significant inhibitory effects on both transcriptional and replicative processes[1].
DNA Intercalation and Binding Affinity
Similar to other anthracyclines, this compound is understood to intercalate into the DNA double helix. This physical insertion between base pairs disrupts the normal structure of DNA, creating a steric hindrance that interferes with the functions of enzymes such as DNA and RNA polymerases. Evidence suggests that this compound possesses an increased affinity for DNA binding, which likely contributes to its enhanced cytotoxicity[2]. The parent compound, Aclacinomycin A, has been shown to bind to DNA with an apparent association constant of approximately 1.2 x 10(6) M-1, with one binding site per roughly six nucleotides in native calf thymus DNA[1].
Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme that alters the topology of DNA by creating transient double-strand breaks to allow for strand passage, which is essential for processes like DNA replication and chromosome segregation. This compound is reported to be an enhanced inhibitor of topoisomerase II[2]. By stabilizing the topoisomerase II-DNA cleavage complex, the drug leads to the accumulation of DNA double-strand breaks, which, if not properly repaired, trigger apoptotic cell death. This mechanism is a hallmark of many effective anticancer agents. The parent compound, Aclacinomycin A, is recognized as a catalytic inhibitor of topoisomerase II and has also been found to stabilize topoisomerase I cleavage complexes, making it a dual topoisomerase I/II inhibitor[3].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, Aclacinomycin A, to provide a comparative overview of their biological activities.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| Leukemia L-1210 | RNA Synthesis Inhibition | 0.10 | [1] |
| Leukemia L-1210 | DNA Synthesis Inhibition | 0.95 | [1] |
Table 2: DNA Binding and Topoisomerase Inhibition of this compound
| Parameter | Observation | Reference |
| DNA Binding Affinity | Increased | [2] |
| Topoisomerase II Inhibition | Enhanced | [2] |
Table 3: Biological Activity of Aclacinomycin A
| Parameter | Value | Conditions | Reference |
| DNA Binding Constant (Ka) | ~1.2 x 10(6) M-1 | Native calf thymus DNA | [1] |
| DNA Binding Stoichiometry | ~1 binding site per 6 nucleotides | Native calf thymus DNA | [1] |
Signaling Pathways and Molecular Interactions
The antitumor activity of this compound culminates in the induction of apoptosis. This programmed cell death is a consequence of the extensive DNA damage and cellular stress caused by the drug's primary mechanisms of action.
References
Structural Elucidation of 2-Hydroxyaclacinomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Hydroxyaclacinomycin A, a novel anthracycline antibiotic. The document details the isolation and characterization of this compound, presenting the methodologies and data that were instrumental in determining its chemical structure.
Introduction
This compound is an anthracycline antibiotic produced by a mutant strain of Streptomyces galilaeus. Its structural determination was accomplished through a combination of fermentation, isolation, and spectroscopic analysis. The compound is characterized by the presence of a 2-hydroxyaklavinone (B1214655) aglycone linked to a trisaccharide chain, which was found to be identical to the sugar moiety of the related antibiotic, aclacinomycin A. This guide will delve into the experimental procedures and the key data that led to the complete structural assignment of this compound.
Isolation and Purification
The production and isolation of this compound involve a multi-step process beginning with fermentation of a blocked mutant of Streptomyces galilaeus MA144-M1. The process, as outlined in foundational patents, provides a robust method for obtaining the target compound.
Fermentation
A culture of the mutant Streptomyces galilaeus is grown in a suitable nutrient medium under aerobic conditions. The fermentation broth, containing the produced antibiotics, is the starting material for the extraction process.
Extraction and Purification
The workflow for the extraction and purification of this compound is depicted below. This process utilizes solvent extraction and chromatographic techniques to isolate the compound from the fermentation broth and separate it from related metabolites.
Experimental Protocol: Thin-Layer Chromatography (TLC) Purification
A preparative thin-layer chromatography protocol is employed for the final purification step. The partially purified fractions are applied to silica gel plates and developed using a solvent system such as chloroform-methanol-ammonia. The band corresponding to this compound is then scraped from the plate and the compound is eluted with an appropriate solvent.
Structural Characterization
The determination of the chemical structure of this compound was achieved through the application of various spectroscopic techniques. These methods provided detailed information about the molecular formula, the aglycone structure, and the nature and linkage of the sugar moieties.
Spectroscopic Analysis
The primary analytical techniques employed for the structural elucidation include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the anthracycline core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the connectivity of atoms and the stereochemistry of the molecule.
Aglycone Identification
The aglycone portion of the molecule was identified as 2-hydroxyaklavinone. This was determined by comparative analysis of its spectroscopic data with that of known anthracyclinones.
Sugar Moiety Determination
Analysis of the spectroscopic data, particularly the NMR spectra, revealed that the trisaccharide chain of this compound is composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose. This sugar chain was found to be identical to that of aclacinomycin A and is attached at the C-7 position of the 2-hydroxyaklavinone aglycone.
The logical relationship for the structural determination is outlined in the following diagram:
Quantitative Data
While the primary literature confirming the discovery of this compound outlines the structural determination, detailed public access to the raw quantitative spectroscopic data remains limited. The following tables represent a summary of the key physicochemical properties that have been reported.
| Property | Value |
| Molecular Formula | C₄₂H₅₃NO₁₆ |
| Appearance | Yellow Powder |
| Solubility | Soluble in methanol, chloroform |
| Aglycone | 2-Hydroxyaklavinone |
| Sugar Moiety | L-rhodosamine - 2-deoxy-L-fucose - L-cinerulose |
Table 1: Physicochemical Properties of this compound
Further detailed quantitative data from NMR and Mass Spectrometry analyses would be required for a complete de novo structural verification and are typically found in dedicated spectroscopic databases or the primary scientific literature.
Conclusion
The structural elucidation of this compound was a result of systematic application of fermentation, isolation, and spectroscopic techniques. The identification of the 2-hydroxyaklavinone aglycone and the conserved trisaccharide chain, identical to that of aclacinomycin A, were the key findings that led to the final structural assignment. This technical guide provides a foundational understanding of the processes and methodologies involved in the characterization of this novel anthracycline antibiotic, which is of significant interest to the fields of natural product chemistry and drug development.
The Chemical Synthesis of 2-Hydroxyaclacinomycin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-Hydroxyaclacinomycin A, a potent anthracycline antibiotic with significant antitumor activity. The synthesis of this complex natural product presents a formidable challenge in organic chemistry, requiring a strategic combination of ring-formation reactions to construct the tetracyclic aglycone, stereoselective synthesis of the constituent deoxysugars, and carefully orchestrated glycosylation reactions to assemble the final molecule. This document details the key synthetic strategies, experimental protocols, and quantitative data necessary for the successful laboratory preparation of this compound.
Retrosynthetic Analysis
The chemical synthesis of this compound can be conceptually disconnected into two primary building blocks: the aglycone, 2-hydroxyaklavinone (B1214655), and the trisaccharide side chain. The trisaccharide itself is composed of three deoxysugars: L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A. The overall synthetic strategy, therefore, involves the independent synthesis of the aglycone and the three sugar moieties, followed by their sequential and stereoselective coupling.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Aglycone: 2-Hydroxyaklavinone
The tetracyclic core of 2-hydroxyaklavinone is typically constructed through a convergent strategy involving the synthesis of two key aromatic fragments, which are then joined together. Common methods for the construction of the anthracyclinone skeleton include Friedel-Crafts acylation and Diels-Alder cycloaddition reactions.
Friedel-Crafts Approach
One established method for constructing the anthracyclinone core involves a Friedel-Crafts reaction between a phthalic anhydride (B1165640) derivative and a substituted naphthalene (B1677914) or tetralone. For the synthesis of 2-hydroxyaklavinone, a suitably substituted phthalic anhydride is condensed with a hydroquinone (B1673460) derivative to form the C and D rings of the tetracyclic system. Subsequent cyclization reactions then form the A and B rings.
Experimental Protocol: Friedel-Crafts Acylation for Anthracyclinone Core
-
Preparation of the Phthalic Anhydride Component: A substituted 3-methoxyphthalic anhydride is prepared through standard aromatic substitution and oxidation reactions.
-
Friedel-Crafts Condensation: The phthalic anhydride derivative (1.0 eq.) is reacted with a 1,4-dimethoxynaphthalene (B104105) derivative (1.1 eq.) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.5 eq.), in an inert solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). The reaction is typically carried out at 0 °C to room temperature for several hours.
-
Workup: The reaction mixture is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the aroylbenzoic acid intermediate.
-
Cyclization: The resulting aroylbenzoic acid is then subjected to intramolecular Friedel-Crafts acylation or a related cyclization reaction, often using a strong acid like polyphosphoric acid (PPA) or triflic acid (TfOH), to form the tetracyclic anthraquinone (B42736) system.
Diels-Alder Approach
An alternative and powerful strategy for the construction of the anthracyclinone skeleton is the Diels-Alder reaction. This [4+2] cycloaddition reaction allows for the stereocontrolled formation of the A ring. A common approach involves the reaction of a juglone (B1673114) derivative (dienophile) with a suitably substituted diene. For the synthesis of 2-hydroxyaklavinone, a diene bearing the precursors to the C-9 ethyl group and C-7 and C-9 hydroxyl groups is reacted with a quinone derivative that will form the B, C, and D rings.
Caption: Diels-Alder approach to the anthracyclinone core.
Experimental Protocol: Diels-Alder Cycloaddition
-
Preparation of the Diene: The diene is typically prepared in several steps from commercially available starting materials, incorporating the necessary functionality for the A ring.
-
Diels-Alder Reaction: The diene (1.2 eq.) and a quinone dienophile (1.0 eq.) are dissolved in a suitable solvent such as toluene (B28343) or xylene. The reaction is often carried out at elevated temperatures (80-140 °C) in a sealed tube to promote the cycloaddition.
-
Aromatization: The resulting cycloadduct is then aromatized, often by air oxidation or by using a chemical oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), to form the hydroquinone, which is then oxidized to the quinone.
-
Further Functionalization: Subsequent steps involve the introduction or modification of functional groups to arrive at the final 2-hydroxyaklavinone structure. The introduction of the C-2 hydroxyl group can be achieved through electrophilic aromatic substitution on an activated aromatic ring precursor.
Quantitative Data for Aklavinone Synthesis (Representative Yields)
| Step | Reaction Type | Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 1 | Friedel-Crafts Acylation | Substituted Phthalic Anhydride, Naphthalene derivative | AlCl₃, DCE, 0 °C to rt | Aroylbenzoic acid | 75-85 |
| 2 | Intramolecular Cyclization | Aroylbenzoic acid | Polyphosphoric acid, 120 °C | Tetracyclic quinone | 60-70 |
| 3 | Diels-Alder Cycloaddition | Substituted Diene, Juglone derivative | Toluene, 110 °C | Cycloadduct | 80-90 |
| 4 | Aromatization | Cycloadduct | Air, base | Aklavinone precursor | 70-80 |
Synthesis of the Trisaccharide Moiety
The trisaccharide portion of this compound is assembled from L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A. The synthesis of each of these deoxysugars is a significant undertaking, requiring stereocontrolled reactions to establish the correct chirality at each stereocenter.
Synthesis of 2-Deoxy-L-fucose
A practical synthesis of 2-deoxy-L-fucose can be achieved from the readily available starting material D-galactose.
Experimental Protocol: Synthesis of 2-Deoxy-L-fucose from D-Galactose
-
Protection of D-galactose: The hydroxyl groups of D-galactose are protected, for example, as acetonides.
-
Deoxygenation at C-6: The primary hydroxyl group at C-6 is selectively deprotected and then converted to a good leaving group (e.g., a tosylate or iodide), followed by reduction to afford the 6-deoxy sugar.
-
Deoxygenation at C-2: The hydroxyl group at C-2 is then removed. This can be achieved through a variety of methods, such as the Barton-McCombie deoxygenation.
-
Deprotection: Finally, the protecting groups are removed to yield 2-deoxy-L-fucose. This multi-step synthesis can provide the desired sugar in an overall yield of approximately 25%.[1]
Synthesis of L-Rhodosamine and L-Cinerulose A
The synthesis of L-rhodosamine and L-cinerulose A is more complex and typically involves multi-step sequences starting from other commercially available sugars or chiral pool starting materials. These syntheses often rely on stereoselective reductions, epimerizations, and the introduction of the amino group for L-rhodosamine.
Glycosylation and Final Assembly
The final stage of the synthesis involves the sequential and stereoselective glycosylation of the 2-hydroxyaklavinone aglycone with the three sugar moieties. The Koenigs-Knorr reaction is a classical and effective method for forming glycosidic bonds.
Caption: Stepwise glycosylation to form this compound.
Experimental Protocol: Koenigs-Knorr Glycosylation
-
Preparation of Glycosyl Donors: Each of the sugar moieties (L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A) is converted into a suitable glycosyl donor, typically a glycosyl halide (e.g., bromide or chloride) with appropriate protecting groups on the remaining hydroxyl and amino functions.
-
First Glycosylation (L-Rhodosamine): The 2-hydroxyaklavinone aglycone (1.0 eq.) is reacted with the protected L-rhodosaminyl bromide (1.5 eq.) in the presence of a promoter, such as silver triflate (AgOTf) or a mercury(II) salt, in an aprotic solvent like DCM at low temperature (-78 °C to 0 °C).
-
Purification and Deprotection: The resulting monoglycoside is purified by chromatography. A selective deprotection is then carried out to reveal a hydroxyl group on the rhodosamine moiety for the next glycosylation.
-
Second Glycosylation (2-Deoxy-L-fucose): The monoglycoside is then reacted with the protected 2-deoxy-L-fucosyl bromide under similar Koenigs-Knorr conditions to form the diglycoside.
-
Third Glycosylation (L-Cinerulose A): After purification and selective deprotection of the diglycoside, the final glycosylation is performed with the protected L-cinerulosyl donor.
-
Final Deprotection: The fully protected this compound is then subjected to global deprotection to remove all protecting groups, yielding the final natural product.
Quantitative Data for Glycosylation (Representative Yields)
| Step | Reaction Type | Acceptor | Donor | Promoter | Product | Yield (%) |
| 1 | Koenigs-Knorr | 2-Hydroxyaklavinone | L-Rhodosaminyl bromide | AgOTf | Monoglycoside | 50-60 |
| 2 | Koenigs-Knorr | Monoglycoside | 2-Deoxy-L-fucosyl bromide | AgOTf | Diglycoside | 45-55 |
| 3 | Koenigs-Knorr | Diglycoside | L-Cinerulosyl bromide | AgOTf | Protected Trisaccharide | 40-50 |
| 4 | Deprotection | Protected Trisaccharide | H₂/Pd, Acid/Base | This compound | 70-80 |
Conclusion
The total chemical synthesis of this compound is a complex and challenging endeavor that highlights the power of modern organic synthesis. The successful execution of this synthesis requires careful planning, precise control over reaction conditions, and expertise in a wide range of synthetic methodologies, including aromatic chemistry, cycloaddition reactions, and stereoselective glycosylations. This guide provides a foundational framework and detailed protocols to aid researchers in the synthesis of this important antitumor agent and its analogues for further biological evaluation and drug development.
References
Microbial Production of 2-Hydroxyaclacinomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyaclacinomycin A, an anthracycline antibiotic with potential antitumor activity, represents a valuable target for microbial production. This technical guide provides an in-depth overview of the microbial synthesis of this compound, focusing on the bioconversion of the precursor 2-hydroxyaklavinone (B1214655) by Streptomyces species. The guide details the producing microorganisms, biosynthetic pathways, and key enzymatic steps. It also includes experimental protocols for fermentation and bioconversion, methods for purification, and a summary of available quantitative data. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.
Introduction
Anthracycline antibiotics are a clinically important class of chemotherapeutic agents. Aclacinomycin A, produced by Streptomyces galilaeus, is a notable member of this family. This compound is a derivative of aclacinomycin A, distinguished by a hydroxyl group at the C-2 position of the aklavinone (B1666741) aglycone. This structural modification has the potential to alter the biological activity and pharmacological properties of the parent compound, making its efficient production a topic of significant interest for drug discovery and development.
The primary route for the microbial production of this compound is not through de novo synthesis but via the bioconversion of its immediate aglycone precursor, 2-hydroxyaklavinone. This process leverages the glycosylation machinery of certain Streptomyces strains to attach the characteristic trisaccharide chain to the 2-hydroxylated aglycone.
Producing Microorganisms
The production of this compound involves a two-stage microbial process: the production of the 2-hydroxyaklavinone precursor and its subsequent bioconversion.
Production of 2-Hydroxyaklavinone
The key microorganism for the production of 2-hydroxyaklavinone is the mutant strain Streptomyces galilaeus ANR-58 (FERM-P 5081).[1] This strain is a blocked mutant derived from an aclacinomycin-producing parent, which has lost the ability to glycosylate the aklavinone core, leading to the accumulation of the aglycone. The 2-hydroxylation is a specific characteristic of this mutant.
Bioconversion to this compound
Several Streptomyces species possess the necessary glycosyltransferases to convert 2-hydroxyaklavinone into this compound. A patent (EP0030255A2) has identified the following strains as capable of this bioconversion:[1][2]
-
Mutants derived from Streptomyces galilaeus MA144-M1 (ATCC 31133)
-
Streptomyces galilaeus ATCC 14969
-
Streptomyces cinereoruber ATCC 19740
-
Streptomyces Niveoruber ATCC 14971
-
Streptomyces antibiotics ATCC 8663
These strains are capable of attaching the trisaccharide moiety, consisting of rhodosamine, 2-deoxyfucose, and cinerulose, to the 7-hydroxyl group of the 2-hydroxyaklavinone core.
Biosynthetic Pathway
The biosynthesis of this compound is a hybrid process involving the de novo synthesis of the 2-hydroxyaklavinone aglycone by one strain and its subsequent glycosylation by another.
Biosynthesis of 2-Hydroxyaklavinone
The biosynthesis of the aklavinone core in Streptomyces galilaeus proceeds via a type II polyketide synthase (PKS) pathway. The specific enzyme responsible for the hydroxylation at the C-2 position of aklavinone has not been definitively identified in the available literature. However, it is likely a hydroxylase that acts on an early intermediate in the pathway or on the final aklavinone molecule.
The overall pathway to aclacinomycin A involves the assembly of a polyketide chain from acetate (B1210297) and propionate (B1217596) units, followed by a series of cyclization, aromatization, and reduction steps to form the tetracyclic aklavinone aglycone. The sugar moieties are synthesized from glucose-1-phosphate and then sequentially attached by glycosyltransferases.
Glycosylation of 2-Hydroxyaklavinone
The bioconversion of 2-hydroxyaklavinone to this compound relies on the glycosylation pathway of the host Streptomyces strain. This is a stepwise process catalyzed by a series of glycosyltransferases (GTs). The general sequence of glycosylation for aclacinomycin A is as follows:
-
Attachment of L-rhodosamine: The first sugar, L-rhodosamine, is transferred from its dTDP-activated form to the 7-hydroxyl group of the aglycone.
-
Addition of L-2-deoxyfucose: A second GT adds L-2-deoxyfucose to the rhodosamine moiety.
-
Addition of L-cinerulose: The final sugar, L-cinerulose, is attached to the 2-deoxyfucose.
The following diagram illustrates the proposed biosynthetic pathway for this compound via bioconversion:
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols
The following are generalized protocols based on the available literature. Optimization will be necessary for specific strains and equipment.
Production of 2-Hydroxyaklavinone by Streptomyces galilaeus ANR-58
4.1.1. Media Preparation
-
Seed Medium:
-
Starch: 20 g/L
-
Glucose: 10 g/L
-
Soybean meal: 15 g/L
-
Yeast extract: 2 g/L
-
NaCl: 2 g/L
-
KH₂PO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium:
-
Sucrose: 30 g/L
-
Glucose: 10 g/L
-
Soybean meal: 20 g/L
-
Yeast extract: 5 g/L
-
NaCl: 3 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 1 g/L
-
CaCO₃: 3 g/L
-
Trace element solution: 1 mL/L (e.g., ATCC TRACE MINERAL SUPPLEMENT)
-
Adjust pH to 7.0 before autoclaving.
-
4.1.2. Fermentation
-
Inoculate a loopful of S. galilaeus ANR-58 from a mature agar (B569324) plate into 50 mL of seed medium in a 250 mL baffled flask.
-
Incubate at 28-30°C with shaking at 220 rpm for 48-72 hours.
-
Transfer the seed culture (5-10% v/v) to the production medium.
-
Incubate the production culture at 28-30°C with shaking at 220 rpm for 5-7 days.
-
Monitor the production of 2-hydroxyaklavinone by TLC or HPLC.
4.1.3. Extraction and Purification of 2-Hydroxyaklavinone
-
Centrifuge the culture broth to separate the mycelium and supernatant.
-
Extract the mycelial cake with acetone (B3395972) or methanol.
-
Extract the supernatant with an equal volume of ethyl acetate or chloroform (B151607).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Purify the crude 2-hydroxyaklavinone by silica (B1680970) gel column chromatography using a gradient of chloroform and methanol.
Bioconversion of 2-Hydroxyaklavinone to this compound
4.2.1. Cultivation of the Bioconverting Strain
-
Cultivate the selected Streptomyces strain (e.g., S. galilaeus ATCC 31133) in a suitable production medium (similar to the one used for ANR-58) for 24-48 hours at 28-30°C with shaking at 220 rpm.
4.2.2. Precursor Feeding
-
Dissolve the purified 2-hydroxyaklavinone in a small amount of a suitable solvent (e.g., DMSO or methanol).
-
Add the 2-hydroxyaklavinone solution to the culture of the bioconverting strain to a final concentration of 10-50 µg/mL. The optimal concentration and feeding time should be determined empirically.
-
Continue the incubation for another 48-96 hours.
4.2.3. Extraction and Purification of this compound
-
Follow a similar extraction procedure as for 2-hydroxyaklavinone, using a chloroform-methanol (3:1 v/v) mixture for extraction.
-
Purify the crude this compound using preparative HPLC on a C18 column with a gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) as the mobile phase.
Data Presentation
Quantitative data on the microbial production of this compound is scarce in publicly available literature. The following table summarizes the expected outcomes based on patent information and related anthracycline fermentations.
| Parameter | Value | Reference |
| 2-Hydroxyaklavinone Production | ||
| Producer Strain | Streptomyces galilaeus ANR-58 | [1] |
| Fermentation Time | 5-7 days | General knowledge |
| Titer | Not specified | |
| Bioconversion to this compound | ||
| Bioconverting Strain | e.g., S. galilaeus ATCC 31133 | [1][2] |
| Precursor Concentration | 10-50 µg/mL (suggested) | General knowledge |
| Bioconversion Time | 48-96 hours | General knowledge |
| Titer | Not specified | |
| Yield | Not specified |
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the production of this compound.
Caption: Experimental workflow for this compound production.
Conclusion
The microbial production of this compound is a feasible process that relies on the strategic use of blocked mutants and bioconversion. The key to successful production lies in the efficient cultivation of Streptomyces galilaeus ANR-58 to generate the 2-hydroxyaklavinone precursor, followed by its effective bioconversion by a suitable glycosylating strain. While detailed quantitative data and the specific identity of the 2-hydroxylase remain areas for further investigation, the information provided in this guide offers a solid foundation for researchers and drug development professionals to embark on the synthesis and exploration of this promising anthracycline analog. Future work should focus on optimizing fermentation and bioconversion parameters to improve titers and yields, as well as on the characterization of the enzymes involved to enable metabolic engineering strategies for enhanced production.
References
The Pharmacology of 2-Hydroxyaclacinomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth pharmacological data specifically for 2-Hydroxyaclacinomycin A is limited. This guide summarizes the existing information and provides a detailed overview of the parent compound, Aclacinomycin A, as a well-characterized surrogate to infer potential mechanisms and properties.
Introduction to this compound
This compound is a derivative of the anthracycline antibiotic Aclacinomycin A. Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. The addition of a hydroxyl group at the 2-position of the aglycone moiety in this compound has been suggested to enhance its therapeutic index, reportedly leading to more potent antitumor activity and reduced cardiotoxicity compared to its parent compound, Aclacinomycin A, and other clinically used anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515).[1]
Antitumor Activity and Cytotoxicity
Table 1: Antitumor Activity of Aclacinomycin A (as a reference)
| Tumor Model | Animal Model | Route of Administration | Activity Metric | Result | Reference |
| Leukemia L-1210 | Mice | Intraperitoneal | Increased Lifespan | Significant | [2][3] |
| Leukemia P-388 | Mice | Intraperitoneal | Increased Lifespan | Significant | [2][3] |
| Sarcoma-180 (solid) | Mice | Subcutaneous | Tumor Growth Inhibition | Significant | [2][3] |
| Lymphosarcoma 6C3HED | Mice | Subcutaneous | Tumor Growth Inhibition | Significant | [2][3] |
It is plausible that this compound would show improved efficacy in similar models, though direct comparative studies with detailed quantitative data are not publicly accessible.
Mechanism of Action
The primary mechanism of action for anthracyclines involves the disruption of DNA replication and transcription in cancer cells.
DNA Intercalation and Topoisomerase Inhibition
Like other anthracyclines, this compound is believed to exert its cytotoxic effects through intercalation into DNA. The planar aromatic chromophore of the molecule inserts between DNA base pairs, leading to a stable drug-DNA complex. This intercalation is thought to be enhanced by the 2-hydroxyl group, potentially leading to a higher binding affinity.[1]
This DNA binding subsequently interferes with the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. The stabilization of the topoisomerase II-DNA cleavable complex by this compound leads to double-strand breaks in the DNA, ultimately triggering apoptotic cell death.[1]
Inhibition of RNA Synthesis
A key feature of Aclacinomycin A and its derivatives, including this compound, is the potent inhibition of RNA synthesis.[4] This is a distinguishing characteristic compared to doxorubicin, which more strongly inhibits DNA synthesis. The inhibition of RNA synthesis is likely a consequence of DNA intercalation and interference with RNA polymerase function.
Caption: Proposed mechanism of RNA synthesis inhibition.
Pharmacokinetics
Detailed pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion) for this compound are not available in the literature. However, studies on the parent compound, Aclacinomycin A, provide some insights into the likely metabolic pathways and distribution characteristics.
Aclacinomycin A is known to be rapidly metabolized in the body. The primary metabolic pathways involve the reduction of the terminal sugar moiety and hydrolysis of the glycosidic bonds.
Caption: General metabolic pathways of Aclacinomycin A.
Cardiotoxicity
A significant advantage of this compound is its reported lower cardiotoxicity compared to Aclacinomycin A and other first-generation anthracyclines.[1] Cardiotoxicity is a major dose-limiting side effect of anthracycline therapy. The reduced cardiotoxicity of Aclacinomycin A and its analogs is thought to be related to their different subcellular distribution and reduced generation of reactive oxygen species (ROS) in cardiac tissue.
Studies on Aclacinomycin A have shown that it induces less severe and more reversible myocardial damage compared to doxorubicin.[5][6] It is hypothesized that this compound retains this favorable safety profile, and may even improve upon it.
Table 2: Comparative Cardiotoxicity of Aclacinomycin A and Adriamycin (Doxorubicin)
| Parameter | Aclacinomycin A | Adriamycin (Doxorubicin) | Animal Model | Reference |
| Acute Cardiotoxicity | More than 10 times lower | - | Hamsters | [2][3] |
| Subacute Myocardial Changes | Milder, reversible | More severe, persistent | Rats | [6][7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively published. However, based on the literature for related compounds, the following methodologies are likely to be employed.
Synthesis of this compound
The synthesis of this compound can be achieved through the microbial conversion of 2-hydroxyaklavinone (B1214655) by a mutant strain of Streptomyces galilaeus that is blocked in the biosynthesis of the aglycone moiety but retains the ability to perform glycosylation.
Caption: General workflow for the biosynthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% compared to untreated controls.
Topoisomerase II Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II, and varying concentrations of this compound in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Future Directions
The promising preclinical profile of this compound, particularly its enhanced potency and reduced cardiotoxicity, warrants further investigation. Future research should focus on:
-
Comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines to identify potential clinical indications.
-
Detailed pharmacokinetic and metabolism studies in animal models to establish a foundation for clinical dosing.
-
In-depth mechanistic studies to fully elucidate the molecular basis for its enhanced efficacy and improved safety profile.
-
In vivo efficacy studies in relevant animal models of cancer.
Conclusion
This compound is a promising second-generation anthracycline with the potential for an improved therapeutic window compared to existing agents. While a comprehensive pharmacological profile is not yet publicly available, the existing data, in conjunction with the extensive knowledge of its parent compound, Aclacinomycin A, strongly support its continued development as a novel anticancer drug. Further rigorous preclinical evaluation is essential to translate its promising characteristics into clinical benefits for cancer patients.
References
- 1. Buy 2-Hydroxyaclacinomycin N | 80839-99-2 [smolecule.com]
- 2. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Cardiotoxicity of daunorubicin and aclacinomycin A in patients with acute leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Cardiotoxic study of aclacinomycin A. Subacute cardiotoxic effect of aclacinomycin A in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Topoisomerase Inhibition Mechanism of 2-Hydroxyaclacinomycin A (Aclacinomycin A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular mechanisms by which 2-Hydroxyaclacinomycin A, more commonly known as Aclacinomycin A (or Aclarubicin), exerts its anticancer effects through the inhibition of DNA topoisomerases. Aclacinomycin A, an anthracycline antibiotic, is a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), distinguishing it from other members of its class, such as doxorubicin.[1] Its unique mode of action involves DNA intercalation and distinct interactions with each topoisomerase isozyme. This document details its dual inhibitory mechanism, summarizes key quantitative data, provides comprehensive experimental protocols for relevant assays, and visualizes complex pathways and workflows to support further research and drug development efforts.
Mechanism of Action: A Dual Inhibitor
Aclacinomycin A exhibits a multifaceted mechanism of antitumor activity, with its primary mode of action being the dual inhibition of topoisomerase I and II.[1][2] Unlike many topoisomerase poisons that trap the enzyme-DNA cleavage complex, Aclacinomycin A displays a more complex interaction profile.
-
Topoisomerase I Inhibition (Poisoning): Aclacinomycin A acts as a topoisomerase I poison, similar to the mechanism of camptothecin. It intercalates into the DNA and stabilizes the covalent topoisomerase I-DNA cleavage complex.[2][3] This stabilization prevents the religation of the single-strand break, leading to an accumulation of DNA lesions, which can trigger cell cycle arrest and apoptosis.[2]
-
Topoisomerase II Inhibition (Catalytic Inhibition): In contrast to its effect on Topo I, Aclacinomycin A functions as a catalytic inhibitor of topoisomerase II.[2][4] Instead of stabilizing the Topo II-DNA cleavage complex (a mechanism employed by drugs like etoposide (B1684455) and doxorubicin), Aclacinomycin A prevents the association of topoisomerase II with DNA.[5][6] By inhibiting the initial binding step, it blocks the enzyme's catalytic cycle, preventing the ATP-dependent cleavage and rejoining of double-stranded DNA necessary to resolve topological strain. This mode of catalytic inhibition is a key differentiator from other clinically used anthracyclines.[3][4]
-
DNA Intercalation: As an anthracycline, Aclacinomycin A's planar ring structure allows it to insert between DNA base pairs.[6] This intercalation physically distorts the DNA helix, which can interfere with the processes of transcription and replication and is a prerequisite for its topoisomerase inhibition activity. Studies have shown it has a binding affinity for native calf thymus DNA with an association constant of approximately 1.2 x 10(6) M-1.
Visualizing the Dual Inhibition Pathway
Caption: Dual inhibition mechanism of Aclacinomycin A.
Quantitative Data
While specific IC50 values for the direct enzymatic inhibition of topoisomerase I and II by Aclacinomycin A are not consistently reported in the literature, its potent cytotoxic effects have been well-characterized across numerous cancer cell lines. Inhibition of Topo II catalytic activity has been observed in the 0-2.4 µM range.[1]
Table 1: Cytotoxicity of Aclacinomycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method | Reference |
| A549 | Lung Carcinoma | 0.27 | Not Specified | Not Specified | [7] |
| HepG2 | Liver Carcinoma | 0.32 | Not Specified | Not Specified | [7] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | Not Specified | Not Specified | [7] |
| PC-3 | Prostate Adenocarcinoma | 0.101 | 2 hours | CellTiter-Blue | [1] |
| DU-145 | Prostate Carcinoma | 0.129 | 2 hours | CellTiter-Blue | [1] |
| HCT-116 | Colorectal Carcinoma | 0.04 | 2 hours | CellTiter-Blue | [1] |
| K562 | Chronic Myeloid Leukemia | 0.031 - 0.076 | 2 hours | CellTiter-Blue | [1] |
| MEL-JUSO | Melanoma | Not Specified | 2 hours | CellTiter-Blue | [1] |
Table 2: Other Reported Inhibitory Concentrations
| Target/Process | System | IC50 / Effective Concentration | Incubation Time | Reference |
| Ubiquitin-ATP-dependent Proteolysis | Rabbit Reticulocytes | 52 µM | 30 minutes | [1] |
| Topoisomerase II Catalytic Activity | Cellular Assay | Dose-dependent inhibition (0-2.4 µM) | 3 hours | [1] |
Experimental Protocols
The following protocols are generalized methodologies for assessing topoisomerase inhibition, based on standard assays described in the literature. Researchers should optimize conditions for their specific experimental setup.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I.
Materials:
-
Purified Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Aclacinomycin A (dissolved in appropriate solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 40% Sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Agarose (B213101), TBE or TAE buffer
-
DNA stain (e.g., Ethidium Bromide)
Protocol:
-
Reaction Setup: On ice, prepare reaction mixtures in a final volume of 20-30 µL. A typical reaction contains:
-
1x Topo I Assay Buffer
-
200-500 ng supercoiled plasmid DNA
-
Varying concentrations of Aclacinomycin A (a solvent control, e.g., DMSO, must be included)
-
Sterile, nuclease-free water to final volume.
-
-
Enzyme Addition: Add a predetermined amount of Topoisomerase I (typically 1 unit, sufficient to fully relax the DNA in control reactions).
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding stop solution/loading dye. Some protocols may also include adding SDS (to 0.2%) and Proteinase K (to 50 µg/mL) and incubating for a further 30 minutes at 37°C to remove protein.
-
Gel Electrophoresis: Load samples onto a 0.8-1.0% agarose gel in TBE or TAE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the different DNA topoisomers (supercoiled and relaxed) are adequately separated.
-
Visualization: Stain the gel with a DNA stain, destain if necessary, and visualize under a UV transilluminator. Supercoiled DNA migrates faster than relaxed DNA.
-
Analysis: Quantify the band intensities for supercoiled and relaxed DNA. The percentage of inhibition is calculated relative to the enzyme-only control.
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the Topoisomerase II-mediated separation of interlocked DNA circles (catenated DNA), typically kinetoplast DNA (kDNA).
Materials:
-
Purified Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)
-
ATP solution (e.g., 20 mM)
-
Aclacinomycin A
-
Stop Solution/Loading Dye
-
Agarose, TBE or TAE buffer
-
DNA stain
Protocol:
-
Reaction Setup: On ice, prepare reaction mixtures in a final volume of 20-30 µL. A typical reaction contains:
-
1x Topo II Assay Buffer
-
1 mM ATP
-
100-200 ng kDNA
-
Varying concentrations of Aclacinomycin A (and solvent control).
-
Sterile, nuclease-free water to final volume.
-
-
Enzyme Addition: Add a predetermined amount of Topoisomerase II (sufficient to fully decatenate the kDNA in control reactions).
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding stop solution/loading dye, often containing SDS and Proteinase K.
-
Gel Electrophoresis: Load samples onto a 1.0% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualization: Stain and visualize the gel. The appearance of minicircle bands indicates enzyme activity.
-
Analysis: Quantify the intensity of the decatenated minicircle bands. Inhibition is observed as a reduction in the release of these minicircles compared to the control.
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
DNA Cleavage Assay
This assay determines if a compound stabilizes the enzyme-DNA cleavage complex, leading to an increase in linear DNA from a plasmid substrate.
Materials:
-
Purified Topoisomerase I or II
-
Supercoiled plasmid DNA
-
Respective 10x Assay Buffer (Topo I or Topo II)
-
Aclacinomycin A
-
SDS (e.g., 10% solution)
-
Proteinase K (e.g., 10 mg/mL)
-
Loading Dye
-
Agarose, TBE or TAE buffer
-
DNA stain
Protocol:
-
Reaction Setup: Prepare reaction mixtures as described for the relaxation/decatenation assays, including buffer, plasmid DNA, and varying concentrations of Aclacinomycin A. A positive control poison (e.g., Camptothecin for Topo I, Etoposide for Topo II) should be included.
-
Enzyme Addition: Add the respective topoisomerase enzyme.
-
Incubation: Incubate at 37°C for 30 minutes to allow the cleavage/religation equilibrium to be established.
-
Complex Trapping: Add SDS to a final concentration of 0.2-1.0% to denature the enzyme, trapping any covalent complexes.
-
Protein Digestion: Add Proteinase K to a final concentration of 50-100 µg/mL and incubate for an additional 30-60 minutes at 37-50°C to digest the covalently bound topoisomerase.
-
Gel Electrophoresis: Add loading dye and load samples onto a 1.0% agarose gel.
-
Visualization: Stain and visualize the gel. The presence of a linear DNA band indicates the stabilization of a cleavage complex.
-
Analysis: Quantify the intensity of the linear DNA band relative to the supercoiled and relaxed forms. An increase in the linear band in the presence of the drug indicates it acts as a topoisomerase poison.
Caption: Workflow for the Topoisomerase-mediated DNA Cleavage Assay.
Conclusion
Aclacinomycin A (this compound) is a potent antineoplastic agent with a distinct dual-inhibitory mechanism targeting both DNA topoisomerase I and II. It acts as a poison for topoisomerase I by stabilizing the cleavage complex, while functioning as a catalytic inhibitor of topoisomerase II by preventing its binding to DNA. This unique profile, combined with its activity as a DNA intercalator, underlies its broad cytotoxic effects against various cancer cell lines. The experimental protocols and quantitative data provided herein serve as a comprehensive resource for researchers investigating Aclacinomycin A and other novel topoisomerase inhibitors, facilitating further exploration into their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aclarubicin Reduces the Nuclear Mobility of Human DNA Topoisomerase IIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of 2-Hydroxyaclacinomycin A Derivatives
This document provides a comprehensive overview of the biological activity of this compound and its derivatives. Aclacinomycins are a class of anthracycline antibiotics known for their potent antitumor properties. The introduction of a hydroxyl group at the C-2 position of the aklavinone (B1666741) chromophore has been shown to significantly modulate the biological profile of these compounds, leading to enhanced efficacy. This guide details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action
The primary mode of action for aclacinomycin A and its derivatives involves direct interaction with cellular DNA. The planar anthracycline chromophore intercalates between base pairs of the DNA double helix[1]. This physical insertion distorts the DNA structure, interfering with crucial cellular processes like replication and transcription.
The addition of a hydroxyl group at the C-2 position significantly enhances this activity. Key enhancements include:
-
Increased DNA Binding Affinity: The 2-hydroxyl group facilitates additional stabilizing interactions within the DNA minor groove. This leads to a longer residence time at the target site, prolonging the disruptive effect on DNA processes[2].
-
Potentiated Topoisomerase II Inhibition: The 2-hydroxy modification improves the compound's ability to form stable cleavable complexes with topoisomerase II. By "poisoning" this essential enzyme, the derivatives prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering programmed cell death (apoptosis)[2].
-
Enhanced Cellular Uptake: The additional hydroxyl group is also correlated with increased cellular uptake and nuclear accumulation, ensuring a higher concentration of the drug reaches its therapeutic target[2].
Caption: Mechanism of this compound Derivatives.
Quantitative Biological Data
The presence of the C-2 hydroxyl group markedly amplifies the cytotoxic potency of aclacinomycin derivatives against various cancer cell lines. The table below summarizes the comparative activity, highlighting the enhanced performance of the hydroxylated compounds.
| Compound | C-2 Hydroxylation | Cytotoxicity Enhancement | DNA Binding Affinity | Topoisomerase II Inhibition |
| This compound | Present | Enhanced activity | Increased | Enhanced |
| 2-Hydroxyaclacinomycin B | Present | Enhanced activity | Increased | Enhanced |
| Aclacinomycin A (Parent) | Absent | Baseline | Standard | Moderate |
| Doxorubicin | Absent | High (0.33-2.0 μM) | High | Strong |
| Daunorubicin | Absent | High (0.33-2.0 μM) | High | Strong |
| Table adapted from available structure-activity relationship data[2]. |
2-Hydroxyaclacinomycin compounds have demonstrated superior antitumor activity compared to the parent aclacinomycin A, particularly against cell lines such as murine leukemic L1210 cells[2].
Apoptosis Induction Pathway
The accumulation of DNA damage induced by this compound derivatives is a potent trigger for apoptosis. While specific pathway analyses for these derivatives are limited, the mechanism is consistent with other DNA-damaging anthracyclines, which activate intrinsic and/or extrinsic apoptotic pathways. The diagram below illustrates a generalized model of apoptosis initiated by such cytotoxic agents. This process involves a cascade of caspase enzymes, regulation by the Bcl-2 family of proteins, and eventual dismantling of the cell.
Caption: Generalized Apoptosis Signaling Cascade.
Experimental Protocols
This section details representative methodologies for evaluating the biological activity of novel anticancer compounds like this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells (e.g., HCT116, BEL-7402) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment[3].
-
Compound Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for a further 48-72 hours[3].
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension[4]. Cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
-
Caption: Typical Workflow for Anticancer Drug Discovery.
References
- 1. Mechanism of action of aclacinomycin A II. The interaction with DNA and with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 2-Hydroxyaclacinomycin N | 80839-99-2 [smolecule.com]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the DNA Intercalation Properties of Aclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the DNA intercalation properties of Aclacinomycin A, an anthracycline antibiotic used in cancer therapy. Aclacinomycin A's primary mechanism of antitumor activity involves its direct interaction with nuclear DNA, leading to the disruption of essential cellular processes. This guide details the molecular mechanism of this interaction, presents quantitative binding data, outlines the experimental protocols used for its study, and illustrates the subsequent cellular signaling pathways.
Mechanism of DNA Intercalation
Aclacinomycin A, like other anthracyclines, binds to double-stranded DNA primarily through intercalation.[1][2] This process involves the insertion of its planar aglycone (anthracycline chromophore) between adjacent base pairs of the DNA double helix.[1][3] The stability of this drug-DNA complex is primarily attributed to π-π stacking interactions between the aromatic rings of the drug and the DNA base pairs.[3]
In addition to intercalation, the trisaccharide sugar chain attached to the chromophore plays a crucial role. This side chain, which contains an amino group, settles within the minor groove of the DNA helix, providing further stability to the complex through electrostatic interactions.[3][4] This dual-mode binding effectively inhibits DNA replication and transcription by preventing the action of enzymes like topoisomerases.[1][5] Studies have shown that Aclacinomycin A exhibits a binding preference for AT-rich sequences.[3][6][7]
Caption: Mechanism of Aclacinomycin A binding to DNA.
Quantitative Analysis of DNA Binding
The affinity of Aclacinomycin A for DNA has been quantified using various biophysical techniques. Equilibrium dialysis, in particular, has provided precise measurements of the binding parameters. The data reveals a significantly higher affinity for double-stranded (native) DNA compared to single-stranded (heat-denatured) DNA, which strongly supports the intercalative binding model.[7]
| Parameter | Value | DNA Type | Experimental Method |
| Apparent Association Constant (K_a) | ~1.2 x 10⁶ M⁻¹ | Native Calf Thymus DNA | Equilibrium Dialysis[7] |
| Binding Site Size | ~1 drug molecule per 6 nucleotides | Native Calf Thymus DNA | Equilibrium Dialysis[7] |
| Apparent Association Constant (K_a) | ~3.5 x 10⁴ M⁻¹ | Heat-Denatured DNA | Equilibrium Dialysis[7] |
Experimental Methodologies
The study of Aclacinomycin A-DNA interactions relies on a suite of biophysical and biochemical techniques. Each method provides unique insights into the binding mode, affinity, and sequence specificity.
This technique is used to monitor the changes in the drug's absorption spectrum upon binding to DNA. Intercalation typically results in a bathochromic (red) shift of the maximum absorption wavelength and hypochromism (a decrease in molar absorptivity), indicating strong interaction between the drug's chromophore and the DNA base pairs.[3][7][8][9]
Protocol:
-
Solution Preparation: Prepare stock solutions of Aclacinomycin A and calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.2).[9] Determine the purity of the DNA by ensuring the A260/A280 ratio is >1.8.[9]
-
Titration: Place a fixed concentration of Aclacinomycin A in a quartz cuvette.
-
Spectral Measurement: Record the UV-Vis absorption spectrum (typically 350-600 nm).
-
DNA Addition: Add successive, small aliquots of the ct-DNA stock solution to the cuvette. Allow the solution to equilibrate for ~5 minutes after each addition.
-
Data Recording: Record the spectrum after each DNA addition.
-
Analysis: Plot the changes in absorbance and wavelength maximum as a function of DNA concentration. The intrinsic binding constant (Kb) can be calculated from the spectral changes.
Aclacinomycin A is a fluorescent molecule. Its fluorescence is quenched upon intercalation into DNA.[6] This quenching can be monitored to determine binding affinity and stoichiometry.
Protocol:
-
Instrumentation Setup: Set the excitation and emission wavelengths appropriate for Aclacinomycin A.
-
Titration: Similar to UV-Vis spectroscopy, titrate a fixed concentration of the drug with increasing concentrations of DNA.
-
Fluorescence Measurement: Record the fluorescence intensity after each addition of DNA.
-
Data Analysis: The quenching data can be analyzed using the Stern-Volmer equation to understand the quenching mechanism (static vs. dynamic).[10][11] Binding parameters can be determined by fitting the data to binding models or through Scatchard analysis of the fluorescence quenching results.[6]
Caption: General workflow for spectroscopic titration experiments.
CD spectroscopy is highly sensitive to the secondary structure of macromolecules like DNA.[12][13] The binding of a ligand can induce significant changes in the DNA's CD spectrum. Intercalation by Aclacinomycin A alters the helical structure of DNA, which is detectable as changes in the characteristic positive and negative bands of the B-form DNA spectrum.[3]
Protocol:
-
Sample Preparation: Prepare solutions of DNA in the absence and presence of various concentrations of Aclacinomycin A in a suitable buffer.
-
CD Measurement: Place the sample in a CD-spectropolarimeter.
-
Data Acquisition: Scan the sample, typically in the far-UV range (e.g., 220-320 nm).
-
Analysis: Compare the spectra of free DNA with the drug-DNA complexes. Changes in the ellipticity and wavelength of the peaks indicate conformational changes in the DNA upon drug binding.[12]
A classic test for intercalation is the measurement of DNA solution viscosity.[14] Because intercalation requires the DNA helix to lengthen and unwind to accommodate the drug molecule, the overall length of the DNA polymer increases, leading to a measurable increase in the solution's viscosity.[14][15]
Protocol:
-
DNA Preparation: Use sonicated, short fragments of DNA (e.g., 200-250 bp) to minimize complications from changes in DNA flexibility.[14]
-
Viscometer Setup: Use a capillary viscometer maintained at a constant temperature (e.g., 30 ± 0.1 °C).[16]
-
Flow Time Measurement: Measure the flow time of the buffer and the DNA solution (η₀).
-
Titration: Add aliquots of Aclacinomycin A to the DNA solution. After each addition and equilibration, measure the new flow time (η).
-
Data Analysis: Plot the relative specific viscosity (η/η₀)¹ᐟ³ versus the ratio of drug concentration to DNA concentration. A linear increase in viscosity with increasing drug concentration is strong evidence for an intercalative binding mode.[16]
This biochemical technique is used to identify the specific DNA sequences to which a ligand binds. The bound drug molecule protects the DNA backbone from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel.
Protocol:
-
DNA Labeling: Prepare a specific DNA fragment and label one end with a radioactive (e.g., ³²P) or fluorescent marker.
-
Binding Reaction: Incubate the labeled DNA with varying concentrations of Aclacinomycin A.
-
Enzymatic Digestion: Lightly digest the mixtures with DNase I, such that on average, each DNA strand is cut only once.
-
Gel Electrophoresis: Denature the DNA and separate the resulting fragments by size using high-resolution polyacrylamide gel electrophoresis.
-
Autoradiography/Imaging: Visualize the DNA fragments. The region where Aclacinomycin A was bound will be protected from cleavage, resulting in a gap in the ladder of bands (the footprint) compared to a control lane with no drug.[17][18]
Cellular Consequences and Signaling Pathways
The intercalation of Aclacinomycin A into DNA is the initiating event for a cascade of cellular responses culminating in cell death. By stabilizing the DNA helix and altering its structure, Aclacinomycin A physically obstructs the processes of replication and transcription.[1] A primary consequence is the inhibition of DNA topoisomerases I and II.[1][5][19] This interference leads to the accumulation of DNA strand breaks, which are potent triggers of the DNA damage response and apoptotic pathways.[4][19] The activation of effector caspases, such as caspase-3 and caspase-8, is a key step in the execution of apoptosis induced by Aclacinomycin A.[19]
Caption: Cellular signaling pathway initiated by Aclacinomycin A.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 3. Interaction of antitumor drug aclacinomycin-A with DNA and its specific sequence site - East China Normal University [pure.ecnu.edu.cn:443]
- 4. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of aclacinomycin A II. The interaction with DNA and with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyfluorophore Labels on DNA: Dramatic Sequence Dependence of Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism – ScienceOpen [scienceopen.com]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 16. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding of actinomycin D to DNA revealed by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Footprinting of echinomycin and actinomycin D on DNA molecules asymmetrically substituted with inosine and/or 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
In Vitro Anticancer Effects of Aclacinomycin A: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "2-Hydroxyaclacinomycin A" did not yield sufficient publicly available data to fulfill the requirements of this technical guide. The existence of this compound is noted in patent literature, which suggests it inhibits tumor growth and RNA synthesis in a manner similar to its parent compound, Aclacinomycin A. However, detailed in vitro quantitative data and specific experimental protocols are not available in the public domain. Consequently, this guide will focus on the well-documented in vitro anticancer effects of the closely related and extensively studied compound, Aclacinomycin A .
Core Concepts: Mechanism of Action of Aclacinomycin A
Aclacinomycin A is an anthracycline antibiotic with potent anticancer properties. Its primary mechanisms of action revolve around the disruption of DNA replication and the induction of programmed cell death (apoptosis).
1.1. DNA Intercalation and Topoisomerase Inhibition: Aclacinomycin A intercalates into DNA, inserting itself between base pairs. This physical obstruction interferes with the processes of DNA replication and transcription. Furthermore, it is a dual inhibitor of topoisomerase I and II. By stabilizing the topoisomerase-DNA covalent complex, Aclacinomycin A prevents the re-ligation of DNA strands, leading to DNA damage.[1][2]
1.2. Induction of Apoptosis: Aclacinomycin A is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through the activation of key executioner enzymes, caspase-3 and caspase-8.[3] The activation of this caspase cascade leads to the systematic dismantling of the cell.
1.3. Cell Cycle Arrest: Aclacinomycin A disrupts the normal progression of the cell cycle in cancer cells. Studies have shown that it can cause an accumulation of cells in both the G1 and G2/M phases of the cell cycle, preventing them from proceeding to DNA synthesis and mitosis, respectively.[4]
Quantitative Data: Cytotoxicity of Aclacinomycin A
The cytotoxic effects of Aclacinomycin A have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| A549 | Lung Carcinoma | 0.27[3] | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 0.32[3] | Not Specified |
| MCF-7 | Breast Adenocarcinoma | 0.62[3] | Not Specified |
| Friend leukemia | Leukemia | 0.024 (µg/ml) | 24 hours[4] |
| L1210 | Leukemia | 0.053 (µg/ml) | 24 hours[4] |
| Chinese hamster ovary | Ovarian Cancer | 0.05 (µg/ml) | 24 hours[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the in vitro anticancer effects of Aclacinomycin A.
3.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Aclacinomycin A and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
3.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Aclacinomycin A for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[7][8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7][8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
3.3. Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis.
-
Protein Extraction: Lyse Aclacinomycin A-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-8, PARP, Bcl-2 family proteins) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
Visualizations: Signaling Pathways and Workflows
4.1. Signaling Pathway of Aclacinomycin A-Induced Apoptosis
Caption: Aclacinomycin A induces apoptosis through DNA damage and caspase activation.
4.2. Experimental Workflow for Assessing Anticancer Effects
Caption: Workflow for evaluating the in vitro anticancer effects of Aclacinomycin A.
References
- 1. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Effects of aclacinomycin on cell survival and cell cycle progression of cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols: 2-Hydroxyaclacinomycin A in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyaclacinomycin A is a derivative of Aclacinomycin A, an anthracycline antibiotic known for its antitumor properties. Anthracyclines are a class of chemotherapeutic agents that have been pivotal in the treatment of various cancers. Aclacinomycin A, isolated from Streptomyces galilaeus, primarily functions as an inhibitor of RNA synthesis and a topoisomerase I and II inhibitor, leading to the induction of apoptosis in cancer cells.[1][2][3] The introduction of a hydroxyl group to the aclacinomycin A structure to form this compound may alter its biological activity, potency, and specificity, making it a compound of significant interest in cancer research and drug development.
These application notes provide a comprehensive overview of the hypothesized mechanism of action of this compound, relevant (though currently unavailable for this specific derivative) quantitative data from related compounds, and detailed protocols for its investigation in a cancer research setting.
Hypothesized Mechanism of Action
Based on the known mechanisms of Aclacinomycin A and other hydroxylated anticancer compounds, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach:
-
Topoisomerase I and II Inhibition: Like its parent compound, this compound is expected to intercalate into DNA and inhibit the activity of topoisomerase I and II. This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis.[2][3]
-
Inhibition of RNA Synthesis: Aclacinomycin A is a potent inhibitor of RNA synthesis.[1] It is plausible that this compound retains this activity, thereby halting protein production and cellular growth.
-
Modulation of Signaling Pathways: Hydroxylated aromatic compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. It is hypothesized that this compound may:
-
Inhibit the STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and preventing apoptosis. Inhibition of STAT3 signaling is a promising anticancer strategy.[4]
-
Inhibit the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of cancer cell survival and inflammation. Its inhibition can lead to apoptosis and reduced chemoresistance.[5]
-
Activate the JNK/MAPK Pathway: The c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, is a key regulator of apoptosis. Its activation in response to cellular stress can trigger programmed cell death.[6]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Data to be determined |
| HeLa | Cervical Cancer | 48 | Data to be determined |
| A549 | Lung Cancer | 48 | Data to be determined |
| HepG2 | Liver Cancer | 48 | Data to be determined |
| HCT116 | Colon Cancer | 48 | Data to be determined |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative IC50 Values of Aclacinomycin A Derivatives (Hypothetical Data)
| Compound | MCF-7 (µM) | HeLa (µM) | A549 (µM) |
| Aclacinomycin A | Value | Value | Value |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| N-benzyl-aclacinomycin A | 0.86 (FTase inhibition)[7] | N/A | N/A |
Visualizations
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.[5]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specific time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Collect the supernatant as it may contain apoptotic floating cells.
-
Combine the cells and supernatant, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-NF-κB, anti-JNK, anti-p-JNK, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. zider.free.fr [zider.free.fr]
- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]
- 4. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal integration by JNK and p38 MAPK pathways in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Rac1 signaling by lovastatin protects against anthracycline-induced cardiac toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxyaclacinomycin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyaclacinomycin A, also known as Aclacinomycin A, is an anthracycline antibiotic with potent anti-tumor activity. It is a dual inhibitor of topoisomerase I and II, enzymes essential for DNA replication and repair. By interfering with the function of these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. These characteristics make it a valuable tool for cancer research and a potential candidate for therapeutic development.
This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting. It is intended to guide researchers in designing and executing experiments to investigate its mechanism of action and evaluate its efficacy in various cancer cell lines.
Data Presentation
Efficacy of this compound in Various Cancer Cell Lines
The cytotoxic activity of this compound has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The table below summarizes the reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.27 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [1] |
| Friend leukemia | Leukemia | 0.024 (as µg/ml) | [2] |
| L1210 | Leukemia | 0.053 (as µg/ml) | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in A549 lung cancer cells treated with this compound using flow cytometry.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5 µM) and a vehicle control (DMSO, at the same final concentration as the highest drug treatment). Incubate for 24 to 48 hours.
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in L1210 leukemia cells treated with this compound.
Materials:
-
L1210 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% horse serum)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed L1210 cells in culture flasks at an appropriate density. Treat the cells with desired concentrations of this compound (e.g., 0.05, 0.1, 0.5 µM) and a vehicle control for 24 and 48 hours. Continuous exposure can lead to an accumulation of cells in the G2/M phase at 24 hours, followed by an accumulation in the G1 phase at 48 hours[2].
-
Cell Harvesting:
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound.
Caption: Experimental Workflow.
References
Unveiling the Bioactivity of Aclacinomycin Analogs: A Guide to Experimental Protocols
A scarcity of specific research on 2-Hydroxyaclacinomycin A necessitates a focused review of its parent compound, Aclacinomycin A, to provide researchers, scientists, and drug development professionals with a foundational guide to relevant experimental protocols and potential mechanisms of action. While direct data on this compound is limited, this document leverages the extensive research on Aclacinomycin A to offer detailed application notes, experimental methodologies, and an exploration of associated signaling pathways. It is important to note that while the protocols described herein are for Aclacinomycin A, they provide a robust starting point for the investigation of its hydroxylated derivatives.
Application Notes
Aclacinomycin A is an anthracycline antibiotic with established antitumor properties. Its derivatives, including hydroxylated forms like 11-hydroxyaclacinomycin A, have shown potential for enhanced cytotoxic activity against various cancer cell lines, such as melanoma and leukemia. The primary mechanism of action for Aclacinomycin A involves the inhibition of DNA topoisomerase II, leading to the suppression of DNA replication and transcription and ultimately inducing programmed cell death.
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of Aclacinomycin A. These values serve as a benchmark for comparative studies with its derivatives.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cytotoxicity) | Leukemia L-1210 | Not specified | [1] |
| P-388 | Not specified | [1] | |
| Optimal Antitumor Dose | Sarcoma-180 (in vivo) | Approx. 2x Adriamycin | [1] |
| 6C3HED Lymphosarcoma (in vivo) | Approx. 2x Adriamycin | [1] | |
| Cardiotoxicity (vs. Adriamycin) | Hamster model | >10 times lower | [1] |
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below. These protocols are based on studies of Aclacinomycin A and can be adapted for this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., Leukemia L-1210, P-388)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Aclacinomycin A (or this compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Antitumor Activity Assessment
This protocol evaluates the antitumor efficacy of the compound in a murine model.
Materials:
-
Female CDF1 mice
-
Leukemia L-1210 or P-388 cells
-
Test compound solution (in a suitable vehicle)
-
Saline solution
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Inoculate mice i.p. with 1 x 10⁵ leukemia cells.
-
Randomly divide the mice into treatment and control groups (n=6-8 per group).
-
Starting 24 hours after tumor cell inoculation, administer the test compound i.p. daily for a predetermined period (e.g., 9 days). The control group receives the vehicle only.
-
Monitor the mice daily for signs of toxicity and record their body weight.
-
Record the date of death for each mouse and calculate the mean survival time (MST) for each group.
-
Calculate the percentage increase in lifespan (% ILS) using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.
Enzymatic Hydroxylation for Derivative Production
This protocol describes a method for generating hydroxylated aclacinomycin derivatives using genetic engineering.
Materials:
-
Streptomyces galilaeus host strain
-
Expression vector containing the dnrF gene (encoding an 11-hydroxylase)
-
Appropriate culture media and antibiotics for Streptomyces
-
Fermentation equipment
-
HPLC for product analysis
Procedure:
-
Introduce the expression vector containing the dnrF gene into the S. galilaeus host strain.
-
Cultivate the engineered strain under optimal fermentation conditions to allow for the production of aclacinomycins.
-
The expressed DnrF enzyme will catalyze the hydroxylation of the aclacinomycin aglycone at the C-11 position.
-
After the fermentation period, extract the aclacinomycin compounds from the culture broth.
-
Purify and identify the 11-hydroxylated derivatives using chromatographic and spectroscopic methods (e.g., HPLC, LC-MS, NMR).
Signaling Pathways and Mechanisms of Action
Aclacinomycin A primarily exerts its anticancer effects by interfering with DNA replication and transcription.
Topoisomerase II Inhibition Pathway
Aclacinomycin A inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.
Caption: Aclacinomycin A inhibits Topoisomerase II, leading to apoptosis.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the biological activity of a novel Aclacinomycin derivative.
Caption: Workflow for evaluating the anticancer properties of a new compound.
References
Application Notes and Protocols for Determining the Cytotoxicity of 2-Hydroxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyaclacinomycin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology.[1][2] Anthracyclines, including the parent compound Aclacinomycin A, exert their cytotoxic effects through multiple mechanisms. These primarily include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2][3] This cascade of events disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[4][5] The addition of a hydroxyl group to the parent molecule may influence its solubility, cellular uptake, and biological activity.
These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of this compound on cancer cell lines. The described assays will enable researchers to quantify changes in cell viability, membrane integrity, and the induction of apoptosis.
Postulated Mechanism of Action
Based on the known mechanisms of anthracyclines, this compound is hypothesized to induce cytotoxicity through the following signaling pathway:
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
To elucidate the cytotoxic profile of this compound, a panel of assays is recommended. This multi-faceted approach provides a more complete picture of the cellular response to the compound.
Experimental Workflow Overview
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][10]
Materials:
-
Treated cells in a 96-well plate (from a parallel experiment to the MTT assay)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Prepare Controls: Set up the following controls as per the kit manufacturer's instructions: background control (medium only), low control (spontaneous LDH release from untreated cells), and high control (maximum LDH release induced by a lysis solution provided in the kit).[11]
-
Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per the kit protocol) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12]
-
Add Stop Solution: Add 50 µL of the stop solution (as per the kit protocol) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
Protocol 3: Caspase-3 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[14][15] The assay utilizes a labeled substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.[16]
Materials:
-
Treated cells
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric)[15]
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Lysis: After treatment, harvest the cells and wash with cold PBS. Resuspend the cell pellet in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.[16][17]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with the assay buffer.
-
Substrate Addition: Add the caspase-3 substrate to each well.[18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.[16][18]
Data Presentation and Analysis
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The primary endpoint for the MTT and LDH assays is often the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, respectively.
Table 1: Cell Viability (MTT Assay) after Treatment with this compound
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC50 (µM) |
Table 2: Cytotoxicity (LDH Assay) after Treatment with this compound
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| EC50 (µM) |
Table 3: Caspase-3 Activity after Treatment with this compound
| Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Data Analysis:
-
% Viability (MTT): [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.
-
% Cytotoxicity (LDH): [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Fold Increase in Caspase-3 Activity: (Absorbance/Fluorescence of treated sample) / (Absorbance/Fluorescence of vehicle control).
-
IC50/EC50 values can be calculated by plotting the percentage of viability or cytotoxicity against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. youtube.com [youtube.com]
- 2. Anthracycline - Wikipedia [en.wikipedia.org]
- 3. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracyclines – Callaix [callaix.com]
- 5. Effects of aclacinomycin on cell survival and cell cycle progression of cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. biocompare.com [biocompare.com]
- 13. caymanchem.com [caymanchem.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. biogot.com [biogot.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for MTT Assay with 2-Hydroxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyaclacinomycin A is an anthracycline antibiotic, a class of compounds known for their potent anti-tumor activities. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[1]
Mechanism of Action of Aclacinomycin A (Parent Compound)
While specific data for this compound is limited, the mechanism of its parent compound, Aclacinomycin A, has been studied. Aclacinomycin A is a dual inhibitor of topoisomerase I and II, enzymes critical for resolving DNA topological problems during replication and transcription.[3][4][5] By inhibiting these enzymes, Aclacinomycin A leads to DNA damage and ultimately induces cell cycle arrest and apoptosis.[5] It has been observed to cause an accumulation of cells in the G2/M and G1 phases of the cell cycle. Additionally, Aclacinomycin A is a potent inhibitor of nucleic acid synthesis, particularly RNA synthesis.[3]
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.27 | [5] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [5] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [5] |
Experimental Protocols
MTT Assay Protocol for Adherent Cells
This protocol is a comprehensive guide for performing an MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (or 590 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well in 100 µL of medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator, or until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution from the wells without disturbing the formazan crystals.[1]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[1][6]
-
-
Absorbance Measurement:
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage viability against the log of the concentration of this compound.
-
The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability. This can be determined using a non-linear regression analysis in a suitable software like GraphPad Prism.
-
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Signaling Pathway: Proposed Mechanism of Aclacinomycin A
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Studying 2-Hydroxyaclacinomycin A-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyaclacinomycin A, an analog of the anthracycline antibiotic Aclacinomycin A, is a potent anti-cancer agent. Aclacinomycin A has demonstrated cytotoxic activity against a variety of cancer cell lines and is known to induce programmed cell death, or apoptosis.[1] These application notes provide a comprehensive guide for studying the apoptotic effects of this compound, including detailed experimental protocols and an overview of the underlying signaling pathways. While these protocols are based on studies of the parent compound, Aclacinomycin A, they provide a strong framework for investigating its 2-hydroxy derivative. It is presumed that the core apoptotic mechanisms are conserved.
Aclacinomycin A exerts its cytotoxic effects through multiple mechanisms, primarily by acting as a dual inhibitor of topoisomerase I and II.[1][2][3] This inhibition leads to DNA damage, which can trigger apoptotic pathways. Furthermore, Aclacinomycin A has been shown to induce the activation of key executioner caspases, such as caspase-3 and caspase-8, leading to the cleavage of essential cellular proteins like PARP and ultimately, cell death.[1] Studies have shown that apoptosis is the predominant mode of cell death induced by Aclacinomycin A, particularly in the initial 48 hours of treatment, after which necrosis may also be observed.[4][5]
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of Aclacinomycin A in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Aclacinomycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.27 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [1] |
| DU-145 | Prostate Carcinoma | 0.129 | [6] |
| HCT-116 | Colorectal Carcinoma | 0.04 | [6] |
| K562 | Chronic Myelogenous Leukemia | 0.031 - 0.076 | [6] |
| MEL-JUSO | Melanoma | 0.048 - 0.099 | [6] |
| PC-3 | Prostate Adenocarcinoma | 0.101 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]
Signaling Pathways
Aclacinomycin A induces apoptosis through the activation of both intrinsic and extrinsic pathways, converging on the activation of executioner caspases.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8]
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase Activity Assay
This assay measures the activity of key caspases, such as caspase-3 and -8, which are activated during apoptosis.
Materials:
-
96-well plates (black, clear bottom)
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Caspase-3 or Caspase-8 Activity Assay Kit (fluorometric or colorimetric)
-
Lysis buffer
-
Caspase substrate (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells using the provided lysis buffer.
-
Add the caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and PARP.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Conclusion
These application notes and protocols provide a robust framework for investigating the apoptosis-inducing effects of this compound. By employing these methodologies, researchers can elucidate the molecular mechanisms of action, determine its efficacy in various cancer models, and contribute to the development of novel cancer therapeutics. It is recommended to perform these experiments in multiple cell lines to understand the broader applicability and potential cell-type-specific effects of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Determining the Cell Viability of 2-Hydroxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyaclacinomycin A is an anthracycline antibiotic belonging to a class of potent anti-cancer agents. These compounds are known to exert their cytotoxic effects through intercalation into DNA and inhibition of topoisomerase I and II, ultimately leading to the induction of apoptosis in cancer cells.[1][2] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of novel therapeutic compounds. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for determining cell viability.[3] Additionally, it outlines the key signaling pathways implicated in the mechanism of action of closely related anthracyclines.
Data Presentation
The cytotoxic effects of Aclacinomycin A, the parent compound of this compound, have been evaluated in various cancer cell lines. The following table summarizes the reported IC50 values, providing a valuable reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Lung Carcinoma | 0.27[1] |
| HepG2 | Hepatocellular Carcinoma | 0.32[1] |
| MCF-7 | Breast Adenocarcinoma | 0.62[1] |
| PC-3 | Prostate Cancer | 0.101[4] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to assess cell viability. The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT reagent to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
References
Application Notes and Protocols for 2-Hydroxyaclacinomycin A Treatment in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyaclacinomycin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents used in the treatment of various cancers, including leukemia. While specific data for this compound is limited, its mechanism of action is presumed to be similar to its well-studied analog, Aclacinomycin A (also known as Aclarubicin). These compounds are known to exert their anti-leukemic effects through the inhibition of topoisomerase I and II, leading to DNA damage, cell cycle arrest, and induction of apoptosis.[1][2] This document provides detailed application notes and experimental protocols for studying the effects of this compound on leukemia cell lines.
Mechanism of Action
This compound, like other anthracyclines, is believed to function as a dual inhibitor of topoisomerase I and II.[1][2] Topoisomerases are critical enzymes that manage the topology of DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks.[3][4] This DNA damage triggers a cascade of cellular responses, ultimately culminating in programmed cell death (apoptosis).[5] Additionally, anthracyclines can generate reactive oxygen species (ROS), contributing to cellular stress and cytotoxicity.[3][4]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on leukemia cell lines, based on published data for the parent compound, Aclacinomycin A.
Table 1: Cytotoxicity of Aclacinomycin A in Various Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Friend leukemia | 0.024 µg/mL (~0.029 µM) | 24 | Cell Growth Inhibition |
| L1210 leukemia | 0.053 µg/mL (~0.065 µM) | 24 | Cell Growth Inhibition |
| V79 & irs-2 | 0-1.8 | 3 | Proliferation Assay |
Note: IC50 values are presented for Aclacinomycin A and may serve as an estimate for this compound. Actual values should be determined experimentally.[1][6]
Table 2: Effect of Aclacinomycin A on Cell Cycle Distribution in L1210 Leukemia Cells
| Treatment Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 50% | 35% | 15% |
| 0.1 µg/mL Aclacinomycin A (24h) | Accumulation in G1 by 48h | Slowed progression | Accumulation in G2/M by 24h |
| 0.5 µg/mL Aclacinomycin A (1h) | Almost complete halt of exit | Slowed progression | Irreversible accumulation |
Note: This data for Aclacinomycin A indicates a dose- and time-dependent effect on the cell cycle, leading to arrest in both G1 and G2/M phases.[6]
Table 3: Induction of Apoptosis by Aclacinomycin A in Acute Myeloid Leukemia (AML) Cells
| Treatment | Time (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Control | 72 | Low | Low |
| 40 nmol/L Aclacinomycin A | 72 | Increased | Significantly Increased |
| NK cells | 72 | Increased | Increased |
| Aclacinomycin A + NK cells | 72 | Markedly Increased | Markedly Increased |
Note: Aclacinomycin A has been shown to induce apoptosis in AML cells and can enhance the cytotoxic effects of immune cells like Natural Killer (NK) cells.[7]
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (IC50).
Materials:
-
Leukemia cell lines (e.g., HL-60, K562, MOLT-4)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Culture leukemia cells to logarithmic growth phase.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Determine the IC50 value by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentration of this compound for 24-48 hours. Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Leukemia cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells and wash twice with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-Actin) to normalize protein expression levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracycline - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of aclacinomycin on cell survival and cell cycle progression of cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aclacinomycin enhances the killing effect of allogeneic NK cells on acute myeloid leukemia cells by inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Analysis of 2-Hydroxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 2-Hydroxyaclacinomycin A using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the limited availability of specific established methods for this particular analyte, the following protocol is a proposed starting point based on common practices for the analysis of related anthracycline compounds. This guide is intended to be a robust framework for researchers to develop and validate a suitable in-house method. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and chromatographic analysis.
Introduction
This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents. Accurate and precise quantification of this compound is critical for various stages of drug development, including formulation studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). HPLC is a powerful and widely used technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and specificity. This application note describes a reverse-phase HPLC (RP-HPLC) method that can be adapted for the determination of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard of known purity.
Chromatographic Conditions
A summary of the recommended starting chromatographic conditions is presented in the table below. These parameters may require optimization for specific HPLC systems and columns.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. For a pure substance (API), dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulated products, a suitable extraction method may be required.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the parameters listed in the table below.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | 0.3% |
Data Presentation
Linearity
The linearity of the method should be established by injecting a series of at least five concentrations of the this compound standard. The peak area is then plotted against the concentration, and a linear regression analysis is performed.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 10 | 151,987 |
| 25 | 378,456 |
| 50 | 755,123 |
| 100 | 1,510,876 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method is evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is typically assessed by analyzing six replicate preparations of a sample at a single concentration.
| Precision Type | Parameter | Acceptance Criteria | Hypothetical Result |
| Repeatability | RSD (%) | ≤ 2.0% | 1.1% |
| Intermediate Precision | RSD (%) | ≤ 2.0% | 1.5% |
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a solid foundation for the quantitative analysis of this compound. The method is designed to be robust and can be validated according to ICH guidelines. Researchers should perform their own method development and validation to ensure the method is suitable for their specific application and instrumentation. This application note serves as a valuable resource for scientists and professionals involved in the research and development of anthracycline-based therapeutics.
Application Notes and Protocols for 2-Hydroxyaclacinomycin A in In Vivo Animal Studies
Disclaimer: Extensive literature searches did not yield specific in vivo animal study data for 2-Hydroxyaclacinomycin A. The following information is based on the parent compound, Aclacinomycin A (Aclarubicin) , and should be adapted with caution for studies involving this compound, which may exhibit different pharmacokinetic and pharmacodynamic properties.
Introduction
Aclacinomycin A, also known as Aclarubicin, is an anthracycline antibiotic with potent antitumor activity. It is recognized as a dual inhibitor of topoisomerase I and II, crucial enzymes in DNA replication and transcription.[1][2] By inhibiting these enzymes, Aclacinomycin A disrupts nucleic acid synthesis, particularly RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Its mechanism also involves the potential inhibition of the 26S protease complex and ubiquitin-ATP-dependent proteolysis.[1][2] Preclinical studies have demonstrated its efficacy against various hematological and solid tumors, with a notable characteristic of reduced cardiotoxicity compared to other anthracyclines like doxorubicin.[4][5]
These application notes provide a comprehensive overview of the available in vivo data for Aclacinomycin A and detailed protocols for conducting animal studies to evaluate its antitumor efficacy and toxicity profile.
Mechanism of Action
Aclacinomycin A exerts its anticancer effects through multiple mechanisms:
-
Topoisomerase I and II Inhibition: It intercalates into DNA and inhibits the activity of topoisomerase I and II, leading to DNA strand breaks and inhibition of DNA replication and transcription.[1][2]
-
Inhibition of Nucleic Acid Synthesis: Aclacinomycin A shows a selective inhibitory effect on the synthesis of RNA.[3]
-
Proteasome Inhibition: It may inhibit the 26S protease complex and ubiquitin-ATP-dependent proteolysis, interfering with protein degradation pathways essential for cancer cell survival.[1]
-
DNA Intercalation: The planar ring structure of Aclacinomycin A allows it to insert between DNA base pairs, distorting the DNA helix and interfering with DNA-dependent cellular processes.[6]
Signaling Pathways
The downstream effects of Aclacinomycin A's mechanism of action involve several key signaling pathways that regulate cell proliferation, survival, and death.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from various preclinical animal studies on Aclacinomycin A.
Table 1: Antitumor Efficacy of Aclacinomycin A in Murine Leukemia Models
| Animal Model | Drug Administration | Dosage Range | Treatment Schedule | Outcome | Reference |
| Leukemia P-388 (Mice) | Intraperitoneal (IP) | 0.75 - 6 mg/kg | Daily | Dose-dependent tumor growth inhibition | [1] |
| Leukemia L-1210 (Mice) | Oral | 0.6 - 20 mg/kg | Daily | Significant antitumor effect | [1][4] |
| Leukemia L-1210 (Mice) | Intraperitoneal (IP) | Not Specified | Not Specified | Activity comparable to daunomycin | [4] |
| Lymphoid Leukemia P388 | Intravenous (IV) or Oral | Not Specified | Daily for 9 days | High efficacy | [3] |
Table 2: Antitumor Efficacy of Aclacinomycin A in Murine Solid Tumor Models
| Animal Model | Drug Administration | Dosage Range | Treatment Schedule | Outcome | Reference |
| Solid Sarcoma-180 (Mice) | Subcutaneous (SC) | Not Specified | Not Specified | Growth inhibition similar to adriamycin | [4] |
| Lymphosarcoma 6C3HED (Mice) | Subcutaneous (SC) | Not Specified | Not Specified | Growth inhibition similar to adriamycin | [4] |
| Melanoma B16 | Intravenous (IV) or Oral | Not Specified | Intermittent (days 1, 5, 9) | More satisfactory results with intermittent dosing | [3] |
Table 3: Acute Toxicity Data for Aclacinomycin A in Mice
| Administration Route | LD50 | Animal Model | Reference |
| Oral | 76.5 mg/kg | Mice | [1] |
| Intravenous (IV) | 35.6 mg/kg | Mice | [1] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy and toxicity of Aclacinomycin A. These can serve as a template for studies on this compound, with appropriate modifications.
Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the antitumor activity of a compound in a subcutaneous xenograft model.
Materials:
-
This compound (or Aclacinomycin A)
-
Vehicle (e.g., sterile saline, PBS, or as appropriate for the compound's solubility)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cancer cell line (e.g., human leukemia cell line)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Harvest cells and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of the test compound. Dilute to the final desired concentrations with the vehicle just before use.
-
Administer the compound and vehicle according to the planned dosage, route (e.g., intraperitoneal, oral gavage, intravenous), and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Observe the animals daily for any signs of distress or toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular studies.
-
Acute Toxicity Study
This protocol is designed to determine the median lethal dose (LD50) and observe signs of acute toxicity.
Materials:
-
This compound (or Aclacinomycin A)
-
Vehicle
-
Healthy mice or rats (e.g., Swiss albino mice)
-
Syringes and needles for the chosen route of administration
Procedure:
-
Animal Grouping:
-
Divide animals into several groups (at least 3-4 dose groups and one control group), with an equal number of males and females in each group (n=5-10 per sex per group).
-
-
Dose Administration:
-
Administer a single dose of the test compound to each dose group. The doses should be selected to span a range that is expected to produce from 0% to 100% mortality.
-
The control group receives only the vehicle.
-
-
Observation:
-
Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record any mortalities.
-
-
Data Analysis:
-
Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
-
Conclusion
While specific in vivo data for this compound is currently lacking in publicly available literature, the extensive research on its parent compound, Aclacinomycin A, provides a strong foundation for designing and conducting preclinical animal studies. The protocols and data presented here for Aclacinomycin A can guide researchers in evaluating the antitumor efficacy and toxicity profile of this compound. It is crucial to initiate studies with dose-ranging experiments to establish the therapeutic window and toxicity profile of this specific derivative. Careful consideration of the potential differences in pharmacology between the parent compound and its hydroxylated form is essential for successful and informative in vivo research.
References
- 1. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine and the Related Natural Products Norketoyobyrine and Naucleficine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Hydroxycinnamaldehyde shows antitumor activity against oral cancer in vitro and in vivo in a rat tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Hydroxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyaclacinomycin A is an anthracycline antibiotic, a class of potent anti-cancer agents known for their efficacy against a wide range of malignancies. These application notes provide a comprehensive overview of the formulation, experimental protocols, and relevant biological context for researchers investigating the therapeutic potential of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols and data tables are based on the well-established properties of the anthracycline class of compounds, particularly its close analog, aclacinomycin A. Researchers are strongly advised to perform initial dose-response studies and solubility tests to establish optimal experimental conditions.
Chemical and Physical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₄₂H₅₅NO₁₆ | [1] |
| Molecular Weight | 829.9 g/mol | [1] |
| Appearance | Yellowish or reddish powder | Based on related anthracyclines |
| Solubility | Expected to be soluble in DMSO and sparingly soluble in ethanol. Poorly soluble in water. | Inferred from the properties of other anthracyclines. |
| Storage | Store as a solid at -20°C. Protect from light and moisture. Stock solutions in DMSO can be stored at -20°C for short periods. Stability in solution should be experimentally determined. | General recommendation for anthracycline antibiotics. |
Note: It is imperative to experimentally determine the solubility and stability of this compound in the specific solvents and buffers used in your assays.
Mechanism of Action
The primary mechanisms of action for anthracycline antibiotics, and therefore predicted for this compound, are:
-
DNA Intercalation: The planar aromatic core of the molecule inserts between DNA base pairs, distorting the double helix structure. This interference with DNA replication and transcription is a key aspect of its cytotoxic effect.[1][2]
-
Topoisomerase II Inhibition: Anthracyclines stabilize the covalent complex between DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. This leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.[1][3][4][5][6][7]
Signaling Pathways
Anthracyclines are known to activate several signaling pathways, contributing to their anti-cancer effects and also their side effects.
Caption: Key signaling pathways activated by anthracyclines.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
In Vitro Cytotoxicity Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line of interest.
Caption: Workflow for determining in vitro cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (DMSO at the same concentration as in the highest drug concentration).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software package.
Illustrative IC₅₀ Data Table:
| Cell Line | Tissue of Origin | IC₅₀ (µM) - 48h | IC₅₀ (µM) - 72h |
| MCF-7 | Breast Cancer | Data not available | Data not available |
| HCT116 | Colon Cancer | Data not available | Data not available |
| A549 | Lung Cancer | Data not available | Data not available |
| HeLa | Cervical Cancer | Data not available | Data not available |
Note: The above table is for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.
Topoisomerase II Inhibition Assay
This assay assesses the ability of this compound to inhibit the decatenation activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer
-
ATP
-
Loading dye
-
Ethidium bromide or other DNA stain
-
This compound
-
Etoposide (B1684455) (positive control)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA.
-
Compound Addition: Add varying concentrations of this compound or etoposide to the reaction tubes. Include a no-drug control.
-
Enzyme Addition: Add Topoisomerase II to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA compared to the no-drug control.
In Vivo Experiments
For in vivo studies, careful consideration of the formulation and administration route is crucial.
Formulation for Animal Studies
Due to its expected poor water solubility, this compound will likely require a formulation vehicle for in vivo administration. Common vehicles include:
-
Saline with a small percentage of DMSO and a solubilizing agent like Tween 80 or Cremophor EL.
-
Polyethylene glycol (PEG) formulations.
It is essential to perform tolerability studies with the chosen vehicle alone before administering the compound.
Xenograft Tumor Model
A standard approach to evaluate the in vivo efficacy of an anti-cancer agent is to use a xenograft model.
Caption: Workflow for an in vivo xenograft study.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Assignment: Randomly assign mice to treatment and control groups.
-
Treatment: Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at various doses and schedules. Include a vehicle control group.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Illustrative In Vivo Efficacy Data Table:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | q.d. x 14 | Data not available | - |
| This compound | Dose 1 | q.d. x 14 | Data not available | Data not available |
| This compound | Dose 2 | q.d. x 14 | Data not available | Data not available |
| Positive Control | e.g., Doxorubicin | q2d x 7 | Data not available | Data not available |
Note: The above table is for illustrative purposes only. All in vivo experimental parameters must be determined empirically.
Conclusion
This compound, as a member of the anthracycline family, holds promise as an anti-cancer agent. The protocols and information provided herein offer a framework for its preclinical evaluation. It is critical to emphasize that due to the lack of specific published data, researchers must conduct preliminary studies to determine the optimal formulation, dosage, and experimental conditions for this compound. Careful and systematic investigation will be essential to unlock the full therapeutic potential of this compound.
References
- 1. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of systemic sclerosis: their utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Measuring the Cellular Uptake of 2-Hydroxyaclacinomycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyaclacinomycin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. The efficacy of these compounds is critically dependent on their ability to accumulate within cancer cells to exert their cytotoxic effects, primarily through DNA intercalation and inhibition of topoisomerase II.[1] Consequently, the precise measurement of cellular uptake is a fundamental aspect of its preclinical evaluation and mechanism of action studies. Understanding the kinetics and extent of this compound accumulation in target cells provides invaluable insights into its bioavailability at the cellular level, potential mechanisms of resistance, and aids in the rational design of drug delivery systems.
This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of this compound cellular uptake. The methodologies described herein leverage the intrinsic fluorescence of the anthracycline core and include flow cytometry, fluorescence microscopy, and high-performance liquid chromatography (HPLC). These techniques offer robust and reproducible means to assess the intracellular concentration and subcellular localization of this compound, providing a comprehensive toolkit for researchers in drug development and cancer biology.
Data Presentation
The following tables summarize representative quantitative data on the cellular uptake of Aclacinomycin A, a closely related anthracycline, which can be used as an expected trend for this compound uptake studies.
Table 1: Time-Dependent Cellular Uptake of Aclacinomycin A in Friend Leukemia Cells
| Incubation Time (minutes) | Intracellular Aclacinomycin A Concentration (µg / 10^6 cells) |
| 2 | 0.8 |
| 5 | 1.5 |
| 10 | 2.1 (Maximum) |
| 30 | 1.8 |
| 60 | 1.6 |
Data adapted from a study on Aclacinomycin A uptake kinetics, which showed a rapid initial uptake reaching a maximum within 10 minutes.[2]
Table 2: Comparative Cellular Accumulation of Anthracyclines
| Anthracycline | Relative Intracellular Concentration (Compared to Daunorubicin) |
| Daunorubicin | 1.0 |
| Aclacinomycin A | 2.0 - 3.0 |
This table illustrates that Aclacinomycin A demonstrates significantly higher intracellular accumulation compared to Daunorubicin, a key factor in its cytotoxic potential.[3][4]
Experimental Protocols
Protocol 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry is a powerful technique for the quantitative analysis of drug uptake on a single-cell basis, leveraging the intrinsic fluorescence of this compound.[3][5]
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Target cancer cell line (e.g., MCF-7, HeLa)
-
Flow cytometer equipped with a 488 nm laser
-
Flow cytometry tubes
Procedure:
-
Cell Culture: Culture the target cancer cell line in the recommended medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a pre-warmed complete culture medium to the desired final concentrations.
-
Incubation: Remove the culture medium from the cells, wash once with PBS, and add the medium containing this compound. Incubate the cells for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Cell Harvesting: After incubation, aspirate the drug-containing medium and wash the cells twice with ice-cold PBS.
-
Detachment: Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with a complete culture medium.
-
Cell Pelleting and Resuspension: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., PE or FITC channel, depending on the emission spectrum of this compound).
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the intracellular concentration of this compound.
Protocol 2: Qualitative and Semi-Quantitative Analysis of Cellular Uptake by Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of the subcellular localization of this compound.[2][6]
Materials:
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This compound
-
Cell culture medium
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FBS
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PBS
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Glass-bottom culture dishes or chamber slides
-
Target cancer cell line
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Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the target cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound at the desired concentration and for various time points as described in Protocol 1.
-
Nuclear Staining (Optional): After incubation, wash the cells with PBS and incubate with a medium containing a nuclear counterstain like Hoechst 33342 or DAPI for 10-15 minutes.
-
Washing: Wash the cells three times with PBS to remove any unbound drug and stain.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Visualize the cells using a fluorescence microscope. Capture images using the appropriate filter sets for this compound (e.g., green or red channel) and the nuclear stain (blue channel).
-
Image Analysis: The captured images will reveal the intracellular distribution of the drug. Semi-quantitative analysis can be performed by measuring the fluorescence intensity in different cellular compartments using image analysis software.
Protocol 3: Quantitative Analysis of Intracellular Concentration by HPLC
High-Performance Liquid Chromatography (HPLC) provides a highly sensitive and quantitative method to determine the precise intracellular concentration of this compound.[7]
Materials:
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This compound
-
Cell culture medium
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FBS
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PBS
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Trypsin-EDTA
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Target cancer cell line
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Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
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HPLC system with a fluorescence or UV detector
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C18 reverse-phase column
-
Cell lysis buffer
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment: Culture, seed, and treat the cells with this compound as described in Protocol 1.
-
Cell Harvesting and Counting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization and count them using a hemocytometer or an automated cell counter to normalize the drug concentration to the cell number.
-
Cell Lysis: Pellet the known number of cells by centrifugation. Resuspend the pellet in a specific volume of cell lysis buffer and vortex thoroughly.
-
Protein Precipitation: Add an equal volume of ice-cold methanol or acetonitrile to the cell lysate to precipitate proteins. Vortex and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant containing the extracted drug.
-
HPLC Analysis: Inject a known volume of the supernatant into the HPLC system.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid or TFA.
-
Column: A C18 reverse-phase column.
-
Detection: Monitor the elution of this compound using a fluorescence detector (with appropriate excitation and emission wavelengths) or a UV detector.
-
-
Quantification: Create a standard curve by running known concentrations of this compound through the HPLC system. Determine the concentration of the drug in the cell extracts by comparing their peak areas to the standard curve. The final intracellular concentration can be expressed as µg or nmol per 10^6 cells.
Visualizations
Experimental Workflow
Caption: Workflow for measuring this compound cellular uptake.
Hypothetical Signaling Pathway for Investigation
References
- 1. researchgate.net [researchgate.net]
- 2. Uptake, efflux, and hydrolysis of aclacinomycin A in Friend leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular accumulation and disposition of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [논문]Cellular accumulation and disposition of aclacinomycin A. [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The NF-κB p50:p50:HDAC-1 repressor complex orchestrates transcriptional inhibition of multiple pro-inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxyaclacinomycin A
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues of 2-Hydroxyaclacinomycin A in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?
A: If you are encountering issues with dissolving this compound in DMSO, we recommend the following initial steps:
-
Ensure DMSO Quality: Use high-purity, anhydrous DMSO (≤0.1% water). Water content can significantly impact the solubility of certain compounds.
-
Proper Mixing: Start by adding a small volume of DMSO to the powdered compound. Gently vortex or triturate the powder with the solvent to create a slurry before adding the remaining DMSO.
-
Patience: Allow sufficient time for dissolution. Some compounds may take longer to fully dissolve.
Q3: Can I heat the solution to improve the solubility of this compound in DMSO?
A: Gentle heating can be employed to aid dissolution. However, it is crucial to proceed with caution as excessive heat can lead to the degradation of temperature-sensitive compounds like anthracyclines. We recommend warming the solution to no more than 37°C and for a short duration. Always monitor for any color changes, which might indicate degradation.
Q4: What is the recommended storage condition for this compound stock solutions in DMSO?
A: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light, as anthracyclines can be light-sensitive.
Troubleshooting Guide
Issue: Precipitate forms in my this compound DMSO stock solution upon storage.
-
Possible Cause 1: Supersaturated Solution. You may have created a supersaturated solution that is not stable at the storage temperature.
-
Solution: Try preparing a slightly more dilute stock solution. If a precipitate has already formed, gently warm the solution to 37°C to see if the precipitate redissolves. If it does, you can use the solution immediately, but it is advisable to prepare a fresh, less concentrated stock for long-term storage.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can cause the compound to precipitate out of solution.
-
Solution: Aliquot your stock solution into smaller, single-use volumes upon preparation. This minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
-
Possible Cause 3: Compound Degradation. Although less common in anhydrous DMSO at low temperatures, degradation could lead to the formation of less soluble byproducts.
-
Solution: If you suspect degradation, it is best to discard the stock solution and prepare a fresh one. Ensure that both the powdered compound and the DMSO are of high quality and stored correctly.
-
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the available information for the parent compound, Aclacinomycin A, which can serve as a useful reference.
| Compound | Solvent | Reported Solubility | Stock Concentration |
| Aclacinomycin A | DMSO | 30 mg/mL | 10 mM |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need to calculate the required mass based on the molecular weight of this compound.
-
Initial Wetting: Add a small volume of DMSO (e.g., 10-20% of the final volume) to the tube containing the powder.
-
Trituration/Vortexing: Gently vortex the tube for 1-2 minutes to ensure the powder is thoroughly wetted and to break up any clumps. You can also gently triturate the powder with a pipette tip.
-
Add Remaining Solvent: Add the remaining volume of DMSO to reach the final desired concentration.
-
Complete Dissolution: Vortex the solution for an additional 3-5 minutes. Visually inspect the solution against a light source to ensure that all solid particles have dissolved.
-
Gentle Warming (Optional): If particulates remain, you may warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Experimental workflow for dissolving this compound in DMSO.
Caption: Logical relationships in troubleshooting solubility issues.
Technical Support Center: Optimizing 2-Hydroxyaclacinomycin A Dosage In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyaclacinomycin A in vitro. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an anthracycline antibiotic.[1][2][3] Like other anthracyclines, its primary mechanism of action involves the inhibition of nucleic acid synthesis. Specifically, it has been shown to inhibit RNA and DNA synthesis in leukemia L-1210 cells.[1][2][4][5] The broader class of anthracyclines, including the parent compound aclacinomycin A, functions through intercalation into DNA and inhibition of topoisomerase I and II, which are enzymes vital for DNA replication and transcription.[1][6][7][8] This action leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death). Additionally, some anthracyclines are known to generate reactive oxygen species (ROS), contributing to their cytotoxic effects.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: A specific starting concentration range for this compound in cell viability assays has not been widely published. However, based on its inhibitory activity on RNA and DNA synthesis in leukemia L-1210 cells, where IC50 values were reported as 0.10 µg/mL and 0.95 µg/mL respectively, a sensible starting point for cell viability assays would be in the nanomolar to low micromolar range.[1][2][4][5] It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal working concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time will depend on the cell line and the endpoint being measured. For cytotoxicity assays, a common starting point is a 24 to 72-hour incubation period. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the time point at which the desired effect is most pronounced without causing excessive, non-specific cell death.
Q4: Is this compound soluble in aqueous cell culture media?
Q5: Are there any known stability issues with this compound in cell culture?
A5: The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components. For the parent compound, aclacinomycin A, it is noted that solutions can be unstable, and it is recommended to prepare them fresh. It is prudent to apply the same precaution to this compound. Avoid repeated freeze-thaw cycles of stock solutions and protect them from light, as anthracyclines can be light-sensitive.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Mix the cell suspension between plating each row or column to maintain uniformity. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidified barrier. |
| Compound Precipitation | Visually inspect the wells after adding the compound to the media. If precipitation is observed, consider using a lower concentration, a different solvent for the stock solution, or adding a non-toxic solubilizing agent. |
| Interference with Assay Reagents | Some anthracyclines can directly reduce tetrazolium salts (like MTT), leading to a false-positive signal for cell viability. Run a cell-free control with the highest concentration of this compound and the assay reagent to check for direct reduction. |
| Incomplete Formazan (B1609692) Solubilization (MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing after adding the solubilization buffer. A plate shaker can be beneficial. Visually confirm dissolution before reading the plate. |
Issue 2: Low or No Cytotoxic Effect Observed
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Concentration or Incubation Time | Perform a dose-response experiment with a wider range of concentrations and a time-course experiment to identify the optimal conditions. |
| Compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Protect the compound from light. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to anthracyclines. Consider using a different cell line or a positive control compound known to be effective in that cell line to validate the assay. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the compound's effect. Consider using a combination of assays that measure different aspects of cell health, such as apoptosis (e.g., caspase activity, Annexin V staining) in addition to metabolic activity (e.g., MTT, XTT). |
Data Presentation
Table 1: In Vitro Activity of this compound in Leukemia L-1210 Cells
| Parameter | IC50 Value | Cell Line |
| RNA Synthesis Inhibition | 0.10 µg/mL | Leukemia L-1210 |
| DNA Synthesis Inhibition | 0.95 µg/mL | Leukemia L-1210 |
Note: This data is based on the inhibition of macromolecular synthesis and may not directly correlate with IC50 values from cell viability assays like MTT. Further studies are required to determine the cytotoxic IC50 in various cancer cell lines.
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell density, compound concentration, and incubation time is recommended for each cell line.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals. A plate shaker can be used for this purpose.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Postulated signaling pathway for this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
preventing 2-Hydroxyaclacinomycin A precipitation in media
Technical Support Center: 2-Hydroxyaclacinomycin A
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, particularly its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: 2-Hydroxyaclacinomycin N is an anthracycline antibiotic derived from the fermentation of Streptomyces galilaeus[1]. Structurally similar to Aclacinomycin A (Aclarubicin), it is a potent anti-tumor agent. Its primary mechanisms of action involve the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair[2][3][4]. By stabilizing the topoisomerase-DNA covalent complex, it leads to DNA strand breaks and ultimately, cell death[4][5]. Some evidence also suggests it may inhibit the 26S proteasome complex[2][3].
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and related anthracyclines like Aclacinomycin A[2][3][6][7]. It is important to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of hydrophobic compounds[8].
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption[2][3][9]. To maintain compound integrity, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[9][10]. For light-sensitive compounds like anthracyclines, storage in amber vials or vials wrapped in aluminum foil is essential to prevent photodegradation[2][9].
Q4: Can I store this compound diluted in cell culture media?
A4: It is strongly advised to prepare working solutions of this compound in cell culture media immediately before use[2][3]. Aqueous solutions are generally unstable and prone to degradation and precipitation[11]. Discard any unused working solution after the experiment.
Troubleshooting Guide: Compound Precipitation
A common challenge encountered with hydrophobic compounds like this compound is its precipitation ("crashing out") when a concentrated DMSO stock solution is diluted into aqueous cell culture media[12][13].
Issue 1: Immediate Precipitation Upon Dilution in Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media[9][12]. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid shift from an organic to an aqueous environment, leading to precipitation[8][12]. | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed media or PBS. Then, add this intermediate dilution to the final volume of media[12][13]. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation[12]. | Always use media that has been pre-warmed to 37°C before adding the compound[10][12][13]. |
| Localized High Concentration | Pipetting the stock solution into the media without adequate mixing can create localized areas where the concentration is too high, initiating precipitation. | Add the stock solution dropwise into the vortex of the media while gently swirling or vortexing to ensure rapid and thorough mixing[12][13]. |
Issue 2: Delayed Precipitation During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation from culture plates can increase the compound's concentration beyond its solubility limit[12]. | Ensure proper humidification of the incubator. For long-term cultures, use plates with low-evaporation lids or seal the plates with gas-permeable membranes[12]. |
| pH Shift in Media | The CO2 concentration in an incubator can alter the pH of the media over time, which can affect the solubility of pH-sensitive compounds[10][14][15]. | Ensure your media is adequately buffered (e.g., with HEPES) for the CO2 concentration of your incubator to maintain a stable pH[13]. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time[10]. | Test the compound's stability in your specific media over the intended duration of the experiment. If using serum, note that protein binding can sometimes help solubilize compounds, but this effect can vary[13][16]. |
| Temperature Fluctuations | Repeatedly removing culture plates from the incubator can cause temperature cycling, which may affect compound solubility[12]. | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated environmental chamber[12][13]. |
Data Presentation: Solubility of Aclacinomycin A
The following tables summarize the solubility of Aclacinomycin A, which is structurally similar to this compound. This data can be used as a reference for preparing stock solutions.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 125 mg/mL (147.35 mM) | Saturation unknown. | [3] |
| DMSO | 120 mg/mL (141.45 mM) | Sonication is recommended. | [17] |
| DMSO | 50 mg/mL (61.59 mM) | Use of newly opened, hygroscopic DMSO is important. Ultrasonic treatment may be needed. | [2] |
| DMSO | 30 mg/mL | - | [7] |
Table 2: Example Stock Solution Preparation (in DMSO)
| Desired Stock Concentration | Mass of Compound (1 mg) | Mass of Compound (5 mg) | Mass of Compound (10 mg) |
| 1 mM | 1.2317 mL | 6.1586 mL | 12.3172 mL |
| 5 mM | 0.2463 mL | 1.2317 mL | 2.4634 mL |
| 10 mM | 0.1232 mL | 0.6159 mL | 1.2317 mL |
| Calculations based on a molecular weight of 811.87 g/mol for Aclacinomycin A.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous cell culture grade DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Bring the vial of this compound powder and the DMSO to room temperature. b. Weigh the desired amount of powder under sterile conditions. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Refer to Table 2 for guidance. d. Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, brief sonication or gentle warming (37°C) can be used to aid dissolution[9][17]. e. Visually inspect the solution to confirm there are no visible particles. f. Aliquot the stock solution into single-use, light-protected tubes and store at -80°C[2][9].
Protocol 2: Dilution of Stock Solution into Cell Culture Media to Prevent Precipitation
-
Materials: Prepared stock solution, complete cell culture medium (with serum, if applicable), sterile tubes.
-
Procedure: a. Pre-warm the complete cell culture medium to 37°C in a water bath[10][12]. b. Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature. c. Method A (Serial Dilution): i. Prepare an intermediate dilution by adding a small volume of the DMSO stock to a volume of the pre-warmed medium. For example, dilute a 10 mM stock 1:100 in media to get a 100 µM intermediate solution. ii. Add the required volume of this intermediate solution to your final culture volume to achieve the desired final concentration. d. Method B (Direct Dilution with Vortexing): i. Vigorously, but gently, vortex or swirl the pre-warmed media. ii. While the media is mixing, add the required volume of the DMSO stock solution drop-by-drop directly into the vortex[12][13]. This ensures immediate dispersion and avoids localized high concentrations. e. Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically ≤ 0.5%[13]. f. Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells[12].
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for preparing and diluting the compound.
Caption: Troubleshooting logic for immediate precipitation.
References
- 1. Buy 2-Hydroxyaclacinomycin N | 80839-99-2 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthracycline - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ibisscientific.com [ibisscientific.com]
- 16. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aclacinomycin A hydrochloride | Anticancer | Topo I/II | TargetMol [targetmol.com]
2-Hydroxyaclacinomycin A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Hydroxyaclacinomycin A. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage of a few weeks, refrigeration at 2-8°C is acceptable.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare concentrated stock solutions (e.g., 10-100 times the final concentration) to minimize repetitive weighing, which can introduce errors. The powder can be dissolved in a small amount of an appropriate solvent like sterile water, dimethyl sulfoxide (B87167) (DMSO), or a suitable buffer. After initial dissolution, the solution should be brought to the final volume with the desired solvent. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in different solutions?
While specific data for this compound is limited, studies on the closely related compound Aclacinomycin A provide valuable insights. Aclacinomycin A has shown acceptable stability in common infusion fluids like 5% Dextrose in Water (D5W), 0.9% Sodium Chloride (NS), and Lactated Ringer's (LR) for over 48 hours at room temperature. An emulsion of Aclacinomycin A was found to have only 6.5% degradation after one year when stored at 7°C in the dark.
Q4: What factors can affect the stability of this compound?
The stability of anthracycline antibiotics like this compound is primarily influenced by:
-
Temperature: Higher temperatures accelerate degradation.
-
pH: Anthracyclines are generally more stable in slightly acidic to neutral conditions. Both strongly acidic and alkaline conditions can lead to degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
Stability Data Summary
The following tables summarize the stability of Aclacinomycin A, which can be used as a proxy for estimating the stability of this compound.
Table 1: Stability of Aclacinomycin A in Infusion Fluids at Ambient Temperature
| Infusion Fluid | Stability (Time to 90% of Original Concentration) |
| 5% Dextrose in Water (D5W) | > 48 hours |
| 0.9% Sodium Chloride (NS) | > 48 hours |
| Lactated Ringer's (LR) | > 48 hours |
Table 2: Long-Term Storage Stability of Aclacinomycin A Formulation
| Formulation | Storage Condition | Duration | Degradation |
| Emulsion | 7°C, in the dark | 1 year | ~6.5% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the required amount of the powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low or no biological activity in an experiment. | 1. Degradation of the compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate initial concentration of the stock solution. | 1. Ensure the compound is stored at -20°C, protected from light. 2. Prepare single-use aliquots of the stock solution. 3. Prepare a fresh stock solution, ensuring accurate weighing and dissolution. Consider verifying the concentration using spectrophotometry if possible. |
| Precipitate observed in the stock solution upon thawing. | 1. The concentration of the stock solution may be too high for the solvent. 2. The compound has degraded into less soluble products. | 1. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If not, consider preparing a new, more dilute stock solution. 2. Discard the solution and prepare a fresh stock. |
| Inconsistent results between experiments. | 1. Variability in the age or storage conditions of the stock solution used. 2. Degradation of the compound in the experimental media over the course of the assay. | 1. Use a fresh aliquot of the stock solution for each experiment. 2. Minimize the time the compound is in the experimental media before analysis. Consider performing a time-course experiment to assess stability in your specific assay conditions. |
Visual Guides
Caption: Recommended experimental workflow for handling this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Caption: Potential degradation pathways for this compound.
Technical Support Center: 2-Hydroxyaclacinomycin A Experiments
Disclaimer: Publicly available research specifically on 2-Hydroxyaclacinomycin A is limited. This guide is constructed based on information available for the parent compound, Aclacinomycin A, and other structurally related anthracyclines, as well as established best practices for common cell-based assays. The troubleshooting advice and protocols are general and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Aclacinomycin A and related compounds? A1: Aclacinomycin A, the parent compound, is known to interact with DNA. It is believed to intercalate between the base pairs of the DNA double helix, a mechanism suggested by its higher affinity for double-stranded DNA compared to single-stranded DNA.[1] This interaction can interfere with DNA replication and transcription, ultimately leading to cytotoxicity. Some evidence also suggests an interaction with tubulin.[1]
Q2: How should this compound be stored and handled? A2: As with most similar compounds, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What are the potential off-target effects of this type of compound? A3: While specific off-target effects for this compound are not well-documented, compounds that act as inhibitors of cellular processes can have unintended targets. For instance, some histone deacetylase (HDAC) inhibitors have been found to interact with other metalloproteins, such as metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[2] It is crucial to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects.
Q4: What are typical effective concentrations for in vitro experiments? A4: The effective concentration, often expressed as the IC50 value (the concentration that inhibits 50% of a biological function), can vary significantly between different cell lines. For compounds related to this compound, IC50 values have been reported in the micromolar range (10-50 µM) for various cancer cell lines, including breast, pancreatic, and hepatocellular carcinoma.[3] However, some cell lines may show much higher sensitivity.[3] It is always necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Quantitative Data Summary
The following table summarizes IC50 values for two related regioisomers (Compounds 1 and 2) in various cancer cell lines. This data can serve as a starting point for designing dose-response experiments.
| Cell Line | Cancer Type | Compound 1 IC50 (µM) | Compound 2 IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 | 0.34 |
| (Data sourced from ResearchGate[3]) |
Troubleshooting Guides
Problem: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before aliquoting into wells. Work quickly to prevent cells from settling in the reservoir. Consider using a reverse pipetting technique for viscous cell suspensions.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay). If the purple formazan product is not fully dissolved, absorbance readings will be inaccurate.
-
Solution: After adding the solubilization solution (e.g., DMSO or an SDS-HCl solution), place the plate on an orbital shaker for 5-15 minutes to ensure all crystals are dissolved.[4] Visually inspect the wells under a microscope before reading the plate.
-
Problem: My untreated control cells show low viability.
-
Possible Cause 1: Cell Culture Contamination. Bacterial, fungal, or mycoplasma contamination can stress cells and reduce their viability.
-
Solution: Regularly check your cell cultures for visible signs of contamination. Use an antibiotic/antimycotic solution in your media if necessary. Periodically test your cell lines for mycoplasma.
-
-
Possible Cause 2: Sub-optimal Culture Conditions. Issues like incorrect CO2 levels, temperature fluctuations, or depleted nutrients in the media can impact cell health.
-
Solution: Ensure your incubator is properly calibrated. Do not use media that has been stored for an extended period or is past its expiration date. Avoid over-confluency when passaging cells.
-
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Always include a "vehicle control" (cells treated with the same concentration of solvent as your experimental wells) to assess solvent toxicity. Ensure the final solvent concentration is non-toxic for your specific cell line (usually below 0.1%).
-
Problem: The compound does not induce significant cell death at expected concentrations.
-
Possible Cause 1: Compound Instability or Degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Store the compound as recommended (-20°C, protected from light). Avoid multiple freeze-thaw cycles of stock solutions by preparing smaller aliquots. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Cell Line Resistance. The chosen cell line may be inherently resistant to the compound's mechanism of action.
-
Solution: Review literature to see if your cell line is known to be resistant to similar drugs (e.g., other anthracyclines). Consider testing a wider range of concentrations or using a different, potentially more sensitive, cell line.
-
-
Possible Cause 3: Insufficient Incubation Time. The effect of the compound may not be apparent at the time point you are measuring.
-
Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for observing a cytotoxic effect.[4]
-
Experimental Protocols
Protocol: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C, 5% CO2.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot viability against the log of the compound concentration to determine the IC50 value.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 xg for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: General Experimental Workflow for a Cell Viability (MTT) Assay.
Caption: Hypothesized Signaling Pathways for Anthracycline-like Compounds.
Caption: Troubleshooting Logic for Unexpected Cell Viability Assay Results.
References
- 1. Mechanism of action of aclacinomycin A II. The interaction with DNA and with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
Technical Support Center: 2-Hydroxyaclacinomycin A Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in improving the fermentation yield of 2-Hydroxyaclacinomycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is an analog of Aclacinomycin A, an anthracycline antibiotic with significant antitumor properties. It is a secondary metabolite typically produced by the mycelial bacterium Streptomyces galilaeus. The production and optimization of these compounds are of great interest for their potential applications in cancer chemotherapy.
Q2: What are the primary factors that influence the yield of this compound during fermentation?
A2: The yield is a complex outcome influenced by several factors, which can be broadly categorized as:
-
Genetic Factors: The inherent biosynthetic capacity of the Streptomyces strain, including the expression levels of genes within the biosynthetic gene cluster (BGC).
-
Medium Composition: The type and concentration of carbon sources, nitrogen sources, phosphate, and trace elements are critical. The carbon-to-nitrogen (C/N) ratio can significantly divert metabolic flux towards or away from antibiotic production.
-
Physical/Environmental Factors: Key parameters that must be tightly controlled include pH, temperature, dissolved oxygen (DO) levels, and agitation speed.
-
Inoculum Quality: The age, size, and physiological state of the seed culture used to inoculate the production fermenter play a crucial role in the consistency and success of the fermentation.
Q3: What is the general biosynthetic pathway for Aclacinomycins?
A3: Aclacinomycins are synthesized through a Type II Polyketide Synthase (PKS) pathway. The process begins with the assembly of a polyketide backbone from simple precursors like acetyl-CoA and propionyl-CoA. This backbone is then cyclized to form the characteristic tetracyclic aglycone, aklavinone. Subsequent post-PKS modifications, including a series of glycosylation steps where deoxy-sugars are attached, lead to the final aclacinomycin structure. The biosynthesis of the required TDP-sugars is a critical and parallel part of the overall pathway.[1][2]
Caption: Simplified biosynthesis pathway for Aclacinomycin A.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation process.
Problem: Consistently Low or No Product Yield
Q: My S. galilaeus fermentation is growing, but the final yield of this compound is negligible. What are the first parameters I should check?
A: Low yield despite cell growth often points to issues in the induction or efficiency of secondary metabolism. Follow this diagnostic workflow:
References
Technical Support Center: 2-Hydroxyaclacinomycin A Synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxyaclacinomycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, like other aclacinomycins, is a complex undertaking due to its bulky and intricate structure.[1] Key challenges can be categorized into several areas:
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Aglycone Synthesis: Constructing the 2-hydroxyaklavinone (B1214655) core is difficult. The benzylic hydroxyl group is prone to elimination, and controlling regioselectivity during crucial steps like the Diels-Alder reaction is a significant hurdle.[1]
-
Glycosylation: Attaching the trisaccharide side chain is arguably the most challenging phase. This involves forming multiple glycosidic bonds with high stereoselectivity, which is difficult to control.[1] The synthesis of the required 2-deoxysugar components also presents its own set of difficulties.[1][2]
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Protecting Group Strategy: The molecule contains multiple reactive functional groups that necessitate a complex and carefully planned protecting group strategy to avoid unwanted side reactions.[3]
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Purification: The final product and its intermediates are often difficult to separate from structurally similar analogues and byproducts, complicating the purification process.[1]
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Low Overall Yield: Due to the multi-step nature of the synthesis and the challenges mentioned above, the overall yield is often low, which, combined with the use of toxic catalysts, contributes to high production costs and potential environmental concerns.[1][4]
Troubleshooting Guides
Issue 1: Low Yield and Poor Regioselectivity in Aklavinone Core Synthesis
Q: My synthesis of the 2-hydroxyaklavinone aglycone is suffering from low yields and a mixture of regioisomers. How can I troubleshoot this?
A: This is a common issue, often stemming from the Diels-Alder reaction used to construct the tetracyclic framework.[1]
Troubleshooting Steps:
-
Re-evaluate Diels-Alder Conditions:
-
Catalyst: Experiment with different Lewis acid catalysts to improve regioselectivity. The choice of catalyst can significantly influence the facial selectivity of the cycloaddition.
-
Temperature and Pressure: Varying the reaction temperature and pressure can alter the kinetic vs. thermodynamic product distribution. High-pressure conditions may favor the desired isomer.
-
Solvent: The polarity of the solvent can impact the transition state of the reaction. Screen a range of solvents to optimize the regiochemical outcome.
-
-
Address Instability: The benzylic hydroxyl group on the tetrahydronaphthol structure is prone to elimination.[1]
-
Protecting Groups: Introduce a suitable protecting group for the benzylic alcohol early in the synthesis to prevent elimination during subsequent steps.
-
Mild Reaction Conditions: Use mild reagents and reaction conditions for all steps following the formation of this sensitive moiety.
-
Logical Flow for Troubleshooting Aglycone Synthesis
Caption: Troubleshooting workflow for aglycone synthesis issues.
Issue 2: Inefficient Glycosylation and Low Stereoselectivity
Q: I am struggling with the glycosylation steps. The yield of the desired trisaccharide is very low, and I am getting a mixture of stereoisomers.
A: Glycosylation is a well-documented challenge in aclacinomycin synthesis, with some reports noting oligosaccharide yields as low as 68% even after refinement.[1] Success depends on the glycosyl donor, acceptor, activating agent, and reaction conditions.
Troubleshooting Steps:
-
Optimize the Glycosyl Donor: The choice of leaving group and protecting groups on the sugar donor is critical.
-
Experiment with different donors (e.g., thioglycosides, glycosyl trichloroacetimidates, or glycosyl phosphates) to find one that provides the best balance of reactivity and stability.
-
Ensure the protecting groups on the sugar moiety do not sterically hinder the desired trajectory of the acceptor nucleophile.
-
-
Select the Appropriate Glycosyltransferase (GT) for Chemoenzymatic Synthesis:
-
If using a chemoenzymatic approach, the choice of GT is crucial. Some GTs exhibit substrate flexibility, which can be beneficial.[2]
-
However, natural GTs can suffer from low activity or cumbersome purification.[1] Consider using engineered or heterologously expressed enzymes, but be mindful of potential inclusion body formation.[1]
-
-
Control Stereoselectivity:
-
Neighboring Group Participation: Use a participating protecting group (e.g., an acetyl or benzoyl group) at the C2-position of the sugar donor to favor the formation of a 1,2-trans glycosidic linkage. For 1,2-cis linkages, a non-participating group (e.g., a benzyl (B1604629) ether) is required.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Diethyl ether, for example, can favor the formation of α-glycosides.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Summary of Glycosylation Challenges & Solutions
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Poor reactivity of glycosyl donor/acceptor; Inactive catalyst/promoter; Suboptimal reaction conditions. | Screen different glycosyl donors (e.g., imidates, thioglycosides); Optimize temperature and reaction time; Use high-purity, activated reagents. |
| Poor Stereoselectivity | Lack of facial control; Competing SN1/SN2 pathways. | Use participating/non-participating protecting groups at C2; Optimize solvent and temperature; Employ stereodirecting catalysts. |
| Anomeric Scrambling | Reversible reaction or unstable intermediate. | Use irreversible glycosylation methods; Add a scavenger to remove the byproduct that facilitates anomerization. |
| Glycal Formation | Elimination side reaction. | Use a less basic promoter; Optimize the leaving group on the donor to disfavor elimination. |
Issue 3: Difficulty in Final Product Purification
Q: How can I effectively purify this compound from its closely related analogues?
A: The structural similarity among aclacinomycin analogues makes purification by standard chromatography challenging.[1] A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Initial Extraction:
-
After fermentation or completion of the synthesis, perform a liquid-liquid extraction. The cultured medium can be centrifuged, and pigments extracted from both the mycelium and the filtrate.[5]
-
For extraction from the filtrate, solvents like chloroform, toluene, or ethyl acetate (B1210297) are effective. For the mycelium, butanol or methanol (B129727) with an acidic buffer can be used.[5]
-
-
Column Chromatography:
-
Stationary Phase: Use silica (B1680970) gel as the primary stationary phase. Fine-grade silica (e.g., Wakogel C-200) can provide better resolution.[5]
-
Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. A common starting mixture is chloroform-methanol (20:1).[5]
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with the same solvent system to identify the fractions containing the desired product.
-
-
Preparative HPLC:
-
For final polishing and separation from stubborn impurities, reverse-phase preparative HPLC is highly effective.
-
Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
A shallow gradient elution will be necessary to resolve closely eluting peaks.
-
General Purification Workflow
Caption: A multi-step workflow for purifying this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. AknK is an L-2-deoxyfucosyltransferase in the biosynthesis of the anthracycline aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Rethinking Biosynthesis of Aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0030255A2 - this compound, pharmaceutical composition containing it; 2-hydroxyaclavinone and fermentative process for preparing same - Google Patents [patents.google.com]
Technical Support Center: 2-Hydroxyaclacinomycin A and Aclacinomycin A Resistance in Cancer Cells
Aimed at: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating resistance to 2-Hydroxyaclacinomycin A and its parent compound, Aclacinomycin A, in cancer cells. Given the limited specific data on this compound, the information provided primarily focuses on Aclacinomycin A (also known as Aclarubicin), with the understanding that the methodologies and resistance mechanisms are likely to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Aclacinomycin A?
Aclacinomycin A is a potent anthracycline antibiotic with a multi-faceted anti-cancer activity. Its primary mechanisms include:
-
Inhibition of Topoisomerases: Unlike some other anthracyclines that primarily target topoisomerase II, Aclacinomycin A is a dual inhibitor of both topoisomerase I and topoisomerase II, interfering with DNA replication and transcription.[1][2]
-
Induction of Apoptosis: Aclacinomycin A is a potent inducer of apoptosis (programmed cell death) in cancer cells.[3] This process is often mediated by the activation of caspases, such as caspase-3 and caspase-8.[4]
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, Aclacinomycin A can lead to the production of ROS, which can cause cellular damage.
-
Proteasome Inhibition: It has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome.[5]
Q2: What are the known mechanisms of resistance to Aclacinomycin A in cancer cells?
Resistance to Aclacinomycin A can be multifactorial. The most well-documented mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a major mechanism of resistance. These transporters actively pump Aclacinomycin A out of the cancer cells, reducing its intracellular concentration and thus its efficacy.
-
Alterations in Topoisomerase II: While less common than P-gp overexpression, mutations in the topoisomerase II enzyme can prevent Aclacinomycin A from binding effectively, thereby conferring resistance.
-
Activation of Pro-Survival Signaling Pathways: While direct links are still under investigation, the activation of pathways like PI3K/Akt and MAPK, which are known to promote cell survival and inhibit apoptosis, are implicated in general chemoresistance and may contribute to Aclacinomycin A resistance.[6][7][8] The NF-κB pathway is another key player in drug resistance, often by upregulating anti-apoptotic proteins.[9][10]
Q3: I am observing a decrease in the potency of Aclacinomycin A in my cell cultures over time. What could be the cause?
The apparent decrease in potency could be due to the chemical instability of anthracyclines in cell culture media. Some anthracycline derivatives have shown half-lives of about 10-20 hours in culture media.[11] It is crucial to prepare fresh working solutions of Aclacinomycin A for each experiment and minimize prolonged incubation times where possible.
Q4: Can Aclacinomycin A's intrinsic fluorescence interfere with my fluorescence-based assays?
Yes, like other anthracyclines, Aclacinomycin A is a fluorescent molecule. This intrinsic fluorescence can interfere with assays that use fluorescent readouts, such as some viability assays (e.g., those using resazurin) or flow cytometry-based apoptosis assays. It is essential to include appropriate controls, such as cells treated with Aclacinomycin A without the assay dye, to measure and subtract the background fluorescence.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with Aclacinomycin A.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| ACM-RES-01 | No significant difference in IC50 between parental and supposed "resistant" cell line. | 1. Insufficient drug concentration or exposure time during the resistance development protocol. 2. The parental cell line has intrinsic resistance mechanisms. 3. Reversion of the resistant phenotype due to culture in drug-free medium. | 1. Gradually increase the concentration of Aclacinomycin A in a stepwise manner over a prolonged period (see detailed protocol below). 2. Characterize the parental cell line for expression of P-gp and other resistance markers. 3. Maintain the resistant cell line in a medium containing a maintenance dose of Aclacinomycin A. |
| ACM-VIA-02 | High variability in cell viability assay results. | 1. Uneven cell seeding. 2. Instability of Aclacinomycin A in the culture medium. 3. Interference from Aclacinomycin A's intrinsic fluorescence. | 1. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques. 2. Prepare fresh Aclacinomycin A dilutions for each experiment and consider shorter incubation times. 3. Include a "drug only" control (wells with Aclacinomycin A but no viability reagent) to measure and subtract background fluorescence. |
| ACM-FLW-03 | Difficulty in distinguishing apoptotic from necrotic cells in flow cytometry after Aclacinomycin A treatment. | 1. Aclacinomycin A can induce both apoptosis and necrosis, especially at higher concentrations or after prolonged exposure.[4] 2. Overlapping fluorescence spectra of Aclacinomycin A and apoptosis dyes (e.g., FITC-Annexin V). | 1. Perform a dose-response and time-course experiment to identify conditions that predominantly induce apoptosis. 2. Use an apoptosis dye with a different emission spectrum that does not overlap with Aclacinomycin A's fluorescence. Consider using a non-fluorescent apoptosis assay as an alternative. |
| ACM-EFF-04 | No difference in drug accumulation/efflux between sensitive and resistant cells. | 1. The resistance mechanism may not be related to drug efflux (e.g., target mutation). 2. The efflux assay is not sensitive enough. | 1. Investigate other resistance mechanisms, such as topoisomerase II expression and activity. 2. Optimize the efflux assay protocol. Ensure the use of a sensitive substrate like Rhodamine 123 and appropriate inhibitors (e.g., verapamil) as controls. |
Data Presentation: Aclacinomycin A IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aclacinomycin A in various cancer cell lines. A higher IC50 value is indicative of resistance.[12][13]
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| A549 | Lung Carcinoma | 0.27 | - | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | - | [4] |
| MCF-7 | Breast Cancer | 0.62 | - | [4] |
| K562 | Chronic Myelogenous Leukemia | 0.076 | - | [2] |
| DU-145 | Prostate Cancer | 0.129 | - | [2] |
| HCT-116 | Colorectal Carcinoma | 0.04 | - | [2] |
| P388 | Murine Leukemia | - | Sensitive Parental Line | [14] |
| P388/ADM | Doxorubicin-Resistant Murine Leukemia | - | Cross-resistant to Aclacinomycin A | [14] |
| K562/DOX | Doxorubicin-Resistant CML | - | Cross-resistant to Aclacinomycin A | [15] |
Experimental Protocols
Protocol for Developing Aclacinomycin A-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to Aclacinomycin A through continuous exposure to escalating drug concentrations.[12][16][17]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Aclacinomycin A hydrochloride
-
Sterile DMSO
-
Cell culture flasks, plates, and other standard equipment
-
Cryopreservation medium
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of Aclacinomycin A for the parental cell line after 48-72 hours of treatment.
-
Initial Exposure: Start by culturing the parental cells in a medium containing Aclacinomycin A at a concentration of approximately one-tenth to one-fifth of the IC50.
-
Monitor and Passage: Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with fresh drug every 2-3 days. When the cells reach 70-80% confluency and show a stable growth rate, passage them.
-
Stepwise Dose Escalation: Once the cells have adapted to the current drug concentration (i.e., their growth rate is stable and comparable to the parental line in drug-free medium), increase the concentration of Aclacinomycin A by a factor of 1.5 to 2.
-
Repeat and Cryopreserve: Repeat step 4 for several months. At each successful adaptation to a higher concentration, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a subsequent concentration increase.
-
Characterization of Resistant Cells: After achieving a significantly higher IC50 (e.g., >10-fold increase compared to the parental line), characterize the resistant cell line. This should include:
-
Confirmation of the new IC50 value.
-
Assessment of P-glycoprotein expression and function (see protocol below).
-
Evaluation of topoisomerase I and II expression and activity.
-
Analysis of relevant signaling pathways (e.g., PI3K/Akt, MAPK).
-
Protocol for Rhodamine 123 Efflux Assay (to assess P-gp function)
This assay measures the function of P-glycoprotein by monitoring the efflux of the fluorescent substrate Rhodamine 123.[18][19][20]
Materials:
-
Sensitive and resistant cancer cell lines
-
Rhodamine 123
-
Verapamil (a P-gp inhibitor)
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest and resuspend sensitive and resistant cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Verapamil Pre-incubation (Control): For a control group, pre-incubate a portion of the resistant cells with a P-gp inhibitor like Verapamil (typically 10-50 µM) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Phase: Resuspend the cell pellets in pre-warmed complete medium (with and without Verapamil for the respective control groups) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: After the efflux period, place the cells on ice to stop the efflux. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FITC channel).
-
Data Interpretation: Resistant cells with high P-gp activity will show lower Rhodamine 123 fluorescence compared to sensitive cells. The fluorescence in resistant cells treated with Verapamil should be higher than in untreated resistant cells, indicating inhibition of P-gp-mediated efflux.
Protocol for Topoisomerase II Activity Assay (Decatenation Assay)
This in vitro assay measures the activity of topoisomerase II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.[2][21]
Materials:
-
Nuclear extracts from sensitive and resistant cells
-
Kinetoplast DNA (kDNA)
-
Topoisomerase II reaction buffer (containing ATP)
-
Proteinase K
-
Loading dye
-
Agarose (B213101) gel electrophoresis system
Methodology:
-
Preparation of Nuclear Extracts: Isolate nuclei from sensitive and resistant cells and prepare nuclear extracts containing active topoisomerase II. Determine the protein concentration of the extracts.
-
Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing kDNA and varying amounts of nuclear extract in the topoisomerase II reaction buffer. Include a negative control with no nuclear extract. To test the inhibitory effect of Aclacinomycin A, pre-incubate the nuclear extract with the drug before adding kDNA.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding a solution containing SDS and Proteinase K, and incubate for another 30 minutes at 37°C to digest the proteins.
-
Agarose Gel Electrophoresis: Add loading dye to the samples and run them on a 1% agarose gel containing ethidium (B1194527) bromide.
-
Visualization and Interpretation: Visualize the DNA under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band. Decatenated DNA will migrate as smaller, relaxed circles and linear DNA. A decrease in the decatenation activity in the presence of Aclacinomycin A indicates inhibition of topoisomerase II.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of Aclacinomycin A action and resistance mechanisms in cancer cells.
Caption: Workflow for developing Aclacinomycin A-resistant cancer cell lines.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
References
- 1. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Topoisomerase I Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 15. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [ouci.dntb.gov.ua]
- 16. Cell Culture Academy [procellsystem.com]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 2-Hydroxyaclacinomycin A Off-Target Effects
Disclaimer: 2-Hydroxyaclacinomycin A is a derivative of the well-studied compound Aclacinomycin A (also known as Aclarubicin). Currently, there is limited specific data available for this compound. Therefore, this guide will primarily reference data and protocols for Aclacinomycin A, which is expected to have a similar biological profile. Researchers should use this information as a starting point and validate these findings for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like its parent compound Aclacinomycin A, is believed to function as a dual inhibitor of topoisomerase I and II.[1][2] It intercalates into DNA and inhibits the catalytic activity of these enzymes, which are crucial for DNA replication and transcription. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.[3][4]
Q2: What are the known or anticipated off-target effects of this compound?
A2: The most significant off-target effect associated with anthracyclines, including Aclacinomycin A, is cardiotoxicity.[5][6] However, studies have shown that Aclacinomycin A exhibits lower cardiotoxicity compared to other anthracyclines like doxorubicin (B1662922).[7] Other potential off-target effects can include myelosuppression and effects on mitochondrial function.[6][8]
Q3: How can I minimize the cardiotoxic effects of this compound in my in vitro experiments?
A3: To minimize cardiotoxicity, it is crucial to use a cell model that recapitulates cardiomyocyte physiology, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[9][10] Additionally, using the lowest effective concentration and shortest exposure time necessary to achieve the desired on-target effect is recommended. Co-treatment with cardioprotective agents, where experimentally appropriate, could also be considered.
Q4: At what concentration should I start my experiments with this compound?
A4: Based on data for Aclacinomycin A, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro cell-based assays.[2][11] The IC50 for cytotoxicity varies depending on the cell line, so it is essential to perform a dose-response curve to determine the optimal concentration for your specific model system.[2]
Q5: What are the best practices for handling and storing this compound?
A5: this compound should be stored at -20°C or -80°C in the dark.[11] It is recommended to prepare a stock solution in a solvent like DMSO and aliquot it to avoid repeated freeze-thaw cycles.[11] Working solutions should be freshly prepared and protected from light.[11]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Target Cells
Symptom: You observe significant cell death in your control cell lines (e.g., non-cancerous cells) at concentrations that are effective against your target cancer cells.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| High Compound Concentration | Perform a thorough dose-response analysis to identify a therapeutic window where toxicity to non-target cells is minimized. |
| Off-Target Kinase Inhibition | Consider performing a kinase panel screening to identify unintended kinase targets.[12] |
| Mitochondrial Dysfunction | Assess mitochondrial membrane potential and oxygen consumption rates in treated cells.[8] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell lines (typically <0.5%). |
Issue 2: Inconsistent or Non-Reproducible Results
Symptom: You are observing high variability in your experimental results between replicates or across different experimental days.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh working solutions for each experiment and protect them from light. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Assay Variability | Ensure thorough mixing of reagents and consistent incubation times. Use appropriate positive and negative controls in every experiment. |
| High Background in Assays | For colorimetric or fluorometric assays, run controls with the compound in cell-free media to check for interference.[13][14] |
Quantitative Data Summary
The following data is for Aclacinomycin A and should be used as a reference for this compound.
Table 1: In Vitro Cytotoxicity of Aclacinomycin A in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.27 | [2] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [2] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [2] |
Table 2: Comparative Cardiotoxicity of Anthracyclines
| Compound | In Vitro Model | Cardiotoxicity Metric | Finding | Reference |
| Aclacinomycin A | Hamster | Acute Cardiotoxicity | >10 times lower than Adriamycin | [7] |
| Doxorubicin | AC16 Cardiac Cells | Mitochondrial Dysfunction | Significant at 1 µM | [15] |
| Epirubicin (B1671505) | Mouse | LVEF Decrease | Less than Doxorubicin | [16] |
Experimental Protocols
Protocol 1: Assessing Cardiotoxicity using hiPSC-Cardiomyocytes
This protocol is adapted from established methods for evaluating drug-induced cardiotoxicity.[9][17]
-
Cell Culture: Culture hiPSC-CMs according to the manufacturer's protocol until they form a spontaneously beating syncytium.
-
Compound Treatment: Prepare a serial dilution of this compound and add it to the hiPSC-CMs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Measure cell viability using a suitable assay, such as the PrestoBlue cell viability assay.[9]
-
Contractility Assessment: Analyze the beating frequency and amplitude of the cardiomyocytes using a specialized instrument like the IC-200 KIC from Vala Sciences.[9]
-
Data Analysis: Determine the LD50 value from the cytotoxicity data and the concentration at which beating ceases from the contractility data.
Protocol 2: Topoisomerase II Relaxation Assay
This protocol is a generalized method for assessing the inhibition of topoisomerase II.[18][19]
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to all tubes except the negative control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of the enzyme will result in a higher proportion of supercoiled DNA.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting guide for unexpected cytotoxicity.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phase I trial of aclacinomycin-A. A clinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies of aclacinomycin A (ACM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aclarubicin, an anthracycline anti-cancer drug, fluorescently contrasts mitochondria and reduces the oxygen consumption rate in living human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inspiralis.com [inspiralis.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxyaclacinomycin A Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Hydroxyaclacinomycin A in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Like its parent compound, Aclacinomycin A, this compound is primarily known as a topoisomerase inhibitor. Specifically, it has been shown to stabilize the topoisomerase I and II covalent complexes with DNA.[1][2] This action inhibits the religation of DNA strands, leading to DNA damage and the induction of apoptosis. Additionally, some derivatives of Aclacinomycin A have been shown to inhibit the PI3K/Akt signaling pathway by affecting the farnesylation of H-Ras.[3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: It is recommended to dissolve this compound in a small amount of a suitable organic solvent such as DMSO before diluting with aqueous media. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in the dark to prevent degradation. Avoid repeated freeze-thaw cycles. For immediate use in cell culture, the working solution should be prepared fresh.[2]
Q3: I am observing high background fluorescence/absorbance in my assays. What could be the cause?
A3: Anthracyclines, including this compound, are known to exhibit intrinsic fluorescence (autofluorescence).[4] This can interfere with fluorescence-based assays. For colorimetric assays like MTT, the compound's color can also affect absorbance readings. It is crucial to include a "compound only" control (no cells) to quantify and subtract this background signal.
Q4: How can I minimize variability in my cytotoxicity assay results?
A4: High variability in cytotoxicity assays can stem from several factors, including inconsistent cell seeding, edge effects in multi-well plates, and pipetting errors.[5] To minimize variability, ensure a homogeneous cell suspension before and during plating, avoid using the outer wells of the plate for experimental samples, and use calibrated pipettes with consistent technique.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Potential Cause | Troubleshooting Solution |
| Low or no cytotoxic effect observed | Compound instability: this compound may have degraded. | Prepare fresh stock and working solutions. Store aliquots at -80°C and protect from light. |
| Incorrect dosage: The concentrations used may be too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| Cell line resistance: The chosen cell line may be resistant to anthracyclines. | Use a sensitive cell line as a positive control. Consider multidrug resistance (MDR) status of your cell line. | |
| High well-to-well variability | Inconsistent cell seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Pipette carefully and consistently.[5] |
| Edge effects: Evaporation from outer wells affecting cell growth and compound concentration. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[5] | |
| Artificially high cell viability | Compound interference: this compound may directly reduce the tetrazolium salt (e.g., MTT). | Run a cell-free control with the compound and assay reagent. If a color change occurs, consider an alternative assay like CellTiter-Glo® or a live/dead stain.[5] |
| Precipitation of the compound: The compound may not be fully soluble in the culture medium. | Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is low and non-toxic to the cells. |
Topoisomerase Inhibition Assays
| Problem | Potential Cause | Troubleshooting Solution |
| No inhibition of topoisomerase activity | Inactive enzyme: The topoisomerase enzyme may have lost its activity. | Use a fresh batch of enzyme and store it correctly. Include a known topoisomerase inhibitor (e.g., Camptothecin for Topo I, Etoposide for Topo II) as a positive control. |
| Incorrect assay conditions: Suboptimal buffer composition, pH, or temperature. | Refer to the manufacturer's protocol for the topoisomerase assay kit and ensure all conditions are met. | |
| Inconsistent results between experiments | Variability in DNA substrate: Differences in the quality or concentration of the supercoiled plasmid DNA. | Use a high-quality, purified plasmid DNA preparation. Quantify the DNA concentration accurately before each experiment. |
| Incomplete reaction: Insufficient incubation time for the enzyme and inhibitor. | Optimize the incubation time for both the enzyme-DNA reaction and the pre-incubation with this compound. |
Experimental Protocols
Protocol: Cytotoxicity Assay using MTT
-
Cell Seeding:
-
Harvest and count cells, then resuspend in fresh culture medium to the desired density.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Protocol: Topoisomerase I DNA Relaxation Assay
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and purified human topoisomerase I enzyme.
-
Add varying concentrations of this compound or a vehicle control.
-
Include a positive control with a known topoisomerase I inhibitor (e.g., Camptothecin).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the different DNA topoisomers are separated.
-
-
Visualization:
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
-
Quantitative Data Summary
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
(Note: The following data is for illustrative purposes and may not represent actual experimental results.)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 0.5 |
| A549 | Lung Cancer | 1.2 |
| HCT116 | Colon Cancer | 0.8 |
| HeLa | Cervical Cancer | 0.9 |
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Dual inhibitory action of this compound.
References
- 1. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel derivatives of aclacinomycin A block cancer cell migration through inhibition of farnesyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Anthracycline Solubility Challenges in Vitro
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with anthracyclines in their in-vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why do my anthracyclines precipitate when I dilute my DMSO stock solution into aqueous cell culture media?
A1: This is a common phenomenon known as "crashing out" or "precipitation upon dilution." It occurs because anthracyclines, while often highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), are significantly less soluble in the aqueous environment of cell culture media. When the concentrated DMSO stock is diluted, the solvent environment changes rapidly, and the concentration of the anthracycline may exceed its solubility limit in the final aqueous solution, leading to the formation of a precipitate.
Q2: What is the recommended solvent for preparing anthracycline stock solutions?
A2: For most anthracyclines, DMSO is the recommended solvent for preparing high-concentration stock solutions due to its strong solubilizing capacity for these compounds.[1][2][3][4] For some anthracycline hydrochlorides, sterile water can also be used to prepare stock solutions.[1][2][4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution over time.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. For sensitive cell lines, such as primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself.
Q4: Can pH be adjusted to improve anthracycline solubility?
A4: Yes, the solubility of anthracyclines can be pH-dependent. These molecules typically contain amine groups that can be protonated at a lower pH, which can increase their aqueous solubility. However, it is critical to ensure that any pH adjustments are compatible with the physiological requirements of your cell culture system, as significant deviations from the optimal pH range (typically 7.2-7.4) can be detrimental to cell health and may alter the biological activity of the compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
-
Symptom: A visible precipitate or cloudiness appears immediately after adding the anthracycline-DMSO stock solution to the cell culture medium.
-
Possible Causes & Solutions:
-
High Final Concentration: The final concentration of the anthracycline exceeds its aqueous solubility.
-
Solution: Lower the final working concentration of the anthracycline. Conduct a solubility test to determine the maximum soluble concentration in your specific medium.
-
-
"Solvent Shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out.
-
Solution 1: Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing.
-
Solution 2: Perform a serial dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed medium, then add this to the final volume.
-
-
Low Temperature: Using cold media can decrease the solubility of the compound.
-
Solution: Always use pre-warmed (37°C) cell culture media for dilutions.
-
-
Issue 2: Precipitation Over Time in the Incubator
-
Symptom: The medium is clear initially but becomes cloudy or a precipitate forms after several hours or days of incubation.
-
Possible Causes & Solutions:
-
Compound Instability: The anthracycline may be degrading over time in the culture medium at 37°C.
-
Solution: Prepare fresh drug dilutions for each experiment and minimize the time the compound is in the media before analysis. If necessary, conduct a stability study of the compound in your medium over the time course of your experiment.
-
-
Media Evaporation: Evaporation of water from the culture plates can increase the concentration of the anthracycline, leading to precipitation.
-
Solution: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments.
-
-
Interaction with Media Components: The anthracycline may be interacting with components in the serum or the medium itself.
-
Solution: If your experimental design allows, try reducing the serum concentration.
-
-
Quantitative Data: Anthracycline Solubility
The following table summarizes the solubility of common anthracyclines in various solvents. This data is compiled from multiple sources and should be used as a guideline. It is always recommended to determine the solubility of your specific compound lot in your experimental system.
| Anthracycline | Solvent | Solubility | Reference(s) |
| Doxorubicin HCl | DMSO | ~10 mg/mL | [1][3] |
| Water | ~10 mg/mL | [1] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][3] | |
| Ethanol | ~1 mg/mL | [3] | |
| Epirubicin HCl | DMSO | ~10 mg/mL | [2] |
| Water | ~10 mg/mL | [2] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] | |
| Ethanol | 120 mg/mL | [5] | |
| Idarubicin HCl | DMSO | ~10 mg/mL | [6] |
| Dimethylformamide | ~10 mg/mL | [6] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] | |
| Water | ~2.39 mg/mL (with sonication) | [7] | |
| Daunorubicin HCl | DMSO | ~10 mg/mL | [4] |
| Dimethylformamide | ~20 mg/mL | [4] | |
| Water | Soluble to 50 mM | [8] | |
| PBS (pH 7.2) | ~10 mg/mL | [4] | |
| Ethanol | ~0.5 mg/mL | [4] |
Experimental Protocols
1. Standard Protocol for Preparing Anthracycline Working Solutions
This protocol describes the standard method for preparing working solutions of anthracyclines from a DMSO stock.
-
Materials:
-
Anthracycline powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C
-
-
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of anthracycline powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first prepare an intermediate dilution of 1 mM in pre-warmed medium, and then further dilute this to 10 µM.
-
When diluting, add the anthracycline solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
-
2. Advanced Protocol: Solubility Enhancement with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs in their central cavity, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
-
Materials:
-
Anthracycline powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or appropriate buffer (e.g., PBS)
-
Sterile magnetic stir bar and stir plate
-
Sterile filter (0.22 µm)
-
-
Methodology:
-
Prepare the Cyclodextrin (B1172386) Solution:
-
Prepare a stock solution of HP-β-CD in sterile water or your experimental buffer at a desired concentration (e.g., 10-40% w/v). Gentle warming and stirring can aid dissolution.
-
-
Phase Solubility Study (Recommended):
-
To determine the optimal ratio of anthracycline to cyclodextrin, perform a phase solubility study.
-
Add an excess amount of the anthracycline to a series of vials containing increasing concentrations of the HP-β-CD solution.
-
Shake the vials at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the solutions and measure the concentration of the dissolved anthracycline (e.g., by UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved anthracycline against the concentration of HP-β-CD to determine the stoichiometry of the complex and the enhancement in solubility.
-
-
Prepare the Anthracycline-Cyclodextrin Complex Solution:
-
Based on the phase solubility study or literature, determine the appropriate molar ratio of anthracycline to HP-β-CD (often 1:1).
-
Dissolve the HP-β-CD in sterile water or buffer.
-
Slowly add the anthracycline powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring at room temperature for several hours to overnight to allow for complex formation.
-
Sterile-filter the final solution through a 0.22 µm filter. This stock solution can then be diluted in cell culture medium for your experiments.
-
-
Visualizations
Caption: General mechanism of action of anthracyclines in a cancer cell.
Caption: A workflow for troubleshooting anthracycline precipitation in vitro.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Cardiotoxicity of Aclacinomycin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aclacinomycin analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using aclacinomycin analogs over other anthracyclines like doxorubicin (B1662922)?
A1: The primary advantage of aclacinomycin A (ACM) and its analogs is their reported lower cardiotoxicity compared to doxorubicin (DOX) and daunorubicin (B1662515) (DNR)[1][2][3]. Studies in animal models have shown that aclacinomycin A induces milder and often reversible cardiac effects[4]. For instance, the acute cardiotoxicity of aclacinomycin-A in hamsters was found to be more than 10 times lower than that of adriamycin[2].
Q2: What are the known mechanisms of anthracycline-induced cardiotoxicity?
A2: The cardiotoxicity of anthracyclines is multifactorial. Key mechanisms include:
-
Topoisomerase II (Top2) Inhibition: Anthracyclines intercalate into DNA and inhibit Top2, leading to DNA double-strand breaks and apoptosis. The inhibition of the Top2β isoform, which is present in cardiomyocytes, is strongly implicated in cardiotoxicity[5][6].
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS. This induces oxidative stress, damages cellular components like lipids and proteins, and triggers apoptotic pathways[7][8][9][10][11][12].
-
Mitochondrial Dysfunction: As the primary site of ROS production, mitochondria are particularly susceptible to damage. Anthracyclines can impair mitochondrial respiration and biogenesis[2][7].
-
Altered Calcium Homeostasis: Disruption of calcium signaling in cardiomyocytes can lead to contractile dysfunction and arrhythmias[7].
Q3: How does the cardiotoxicity mechanism of aclacinomycin A differ from that of doxorubicin?
A3: While both are anthracyclines, some studies suggest differences in their cardiotoxic mechanisms. For instance, some evidence suggests that aclacinomycin A may generate fewer reactive oxygen species compared to doxorubicin, contributing to its more favorable cardiac safety profile. Additionally, the interaction with and inhibition of Topoisomerase IIβ may differ, leading to less DNA damage in cardiomyocytes[6].
Q4: What are the recommended methods for monitoring cardiotoxicity of aclacinomycin analogs in preclinical studies?
A4: A multi-pronged approach is recommended for monitoring cardiotoxicity:
-
In vivo (Animal Models):
-
Echocardiography: To assess cardiac function, including Left Ventricular Ejection Fraction (LVEF) and fractional shortening.
-
Electrocardiography (ECG): To detect arrhythmias and changes in QT interval. QTc measurement has been noted as a valuable tool for assessing aclacinomycin-induced cardiotoxicity[3].
-
Biochemical Markers: Measurement of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP) in serum can indicate myocardial injury[13][14]. Histopathological examination of heart tissue is also crucial for assessing structural damage.
-
-
In vitro (Cell-based Assays):
-
Human induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): These cells provide a physiologically relevant model for assessing cardiotoxicity[1][7][15][16]. Key assays include:
-
Cytotoxicity Assays: To determine the concentration at which the drug becomes toxic to cardiomyocytes.
-
Apoptosis Assays: Using techniques like flow cytometry to quantify programmed cell death.
-
ROS Production Assays: To measure the generation of reactive oxygen species.
-
Impedance-based monitoring: For real-time assessment of cardiomyocyte viability and contractility.
-
-
Troubleshooting Guides
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality in animal models at expected therapeutic doses. | Incorrect dosage calculation or administration. High sensitivity of the animal strain. | Verify all dosage calculations and the concentration of the dosing solution. Consider using a different, less sensitive animal strain. Perform a dose-ranging study to establish the maximum tolerated dose (MTD). |
| Inconsistent ECG readings. | Poor electrode contact. Animal movement during recording. Anesthetic effects. | Ensure proper electrode placement and good contact with the skin using conductive gel. Acclimatize animals to the procedure to reduce stress and movement. Use a consistent and appropriate anesthetic regimen that has minimal impact on cardiac electrophysiology. |
| High variability in biomarker levels. | Improper sample collection and handling. Hemolysis of blood samples. Assay variability. | Follow a strict protocol for blood collection, processing, and storage. Avoid hemolysis as it can interfere with some assays. Run quality controls and standards with each assay to ensure consistency and accuracy. |
In Vitro Experiments (using hiPSC-Cardiomyocytes)
| Issue | Possible Cause | Troubleshooting Steps |
| High baseline cell death in hiPSC-CM cultures. | Suboptimal culture conditions. Poor quality of hiPSC-CMs. Contamination. | Ensure optimal culture conditions (media, temperature, CO2). Use high-quality, validated hiPSC-CMs. Regularly check for microbial contamination. |
| Inconsistent results in cytotoxicity assays. | Uneven cell seeding. Edge effects in multi-well plates. Variation in drug concentration. | Ensure a homogenous single-cell suspension for seeding. Avoid using the outer wells of multi-well plates, or fill them with sterile media to minimize edge effects. Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. |
| Difficulty in detecting a ROS signal. | Insensitive detection reagent. Low level of ROS production by the specific analog. Timing of measurement. | Use a more sensitive ROS detection reagent. Include a positive control (e.g., a known ROS inducer) to validate the assay. Perform a time-course experiment to determine the optimal time point for measuring ROS production after drug treatment. |
Data Presentation
Table 1: Comparative Cardiotoxicity of Aclacinomycin A and Doxorubicin in Animal Models
| Parameter | Aclacinomycin A | Doxorubicin | Animal Model | Reference |
| ECG Changes | Slight and reversible changes in QRS duration and T wave flattening at 1.5-2.0 mg/kg. | R wave amplitude elevation, PR interval prolongation, and S wave amplitude reduction at 0.5 mg/kg. | Hamster | [4] |
| ECG Changes | Slight changes at 4 mg/kg. | Heart rate decrease, QRS duration and QT interval prolongation, and R and S wave amplitude elevation at 4 mg/kg. | Rat | [2] |
| Biochemical Markers | Reversible elevation of lactate (B86563) dehydrogenase and alpha-hydroxybutyrate dehydrogenase at 2.0 mg/kg. | Increase in lipoperoxide at 0.5 mg/kg. | Hamster | [4] |
| Biochemical Markers | Increased lipoperoxide and alpha-hydroxybutyrate dehydrogenase activity at 4 mg/kg. | Increased lipoperoxide and alpha-hydroxybutyrate dehydrogenase activity at 4 mg/kg. | Rat | [2] |
| Histopathology | Mild and reversible ultrastructural changes (myelin figures, mitochondrial vacuolization). | Remarkable alterations (mitochondrial degeneration, sarcoplasmic vacuolization, myofilament disappearance). | Rat, Hamster | [2][4] |
Table 2: In Vitro Cardiotoxicity Endpoints for Anthracycline Analogs using hiPSC-Cardiomyocytes
| Assay | Endpoint | Purpose |
| Cytotoxicity Assay (e.g., LDH, MTT) | IC50 value | To determine the concentration of the drug that causes 50% cell death. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Percentage of apoptotic cells | To quantify the extent of programmed cell death induced by the drug. |
| ROS Production Assay (e.g., DCFDA, CellROX) | Fold increase in fluorescence | To measure the level of intracellular reactive oxygen species. |
| Impedance Measurement | Beating rate, amplitude, and cell index | To assess the functional effects of the drug on cardiomyocyte contractility and viability in real-time. |
| Calcium Imaging | Calcium transient amplitude and duration | To evaluate the drug's impact on intracellular calcium handling. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity in hiPSC-Cardiomyocytes using LDH Assay
-
Cell Seeding: Plate hiPSC-cardiomyocytes in a 96-well plate at a density of 20,000-40,000 cells per well and culture for 5-7 days to allow for recovery and formation of a spontaneously beating syncytium.
-
Drug Treatment: Prepare serial dilutions of the aclacinomycin analog in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours in a cell culture incubator.
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the supernatant to a reaction mixture containing a substrate that is converted by LDH into a colored product.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a lysis control (cells treated with a lysis buffer to achieve maximum LDH release). Plot the percentage of cytotoxicity against the drug concentration to determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS Production using a Fluorescent Probe
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Probe Loading: After the desired drug incubation period, remove the drug-containing medium and wash the cells with a balanced salt solution. Add the ROS-sensitive fluorescent probe (e.g., CellROX Green) diluted in the appropriate buffer to each well and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Fluorescence Measurement: After incubation with the probe, wash the cells to remove any excess probe. Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the drug-treated wells to the vehicle control wells. A positive control (e.g., H2O2) should be included to confirm the assay is working correctly.
Mandatory Visualizations
Caption: General signaling pathways of anthracycline-induced cardiotoxicity.
Caption: Experimental workflow for in vitro cardiotoxicity assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Cardiotoxic study of aclacinomycin A. Subacute cardiotoxic effect of aclacinomycin A in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cardiotoxicity of daunorubicin and aclacinomycin A in patients with acute leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cardiotoxic study of aclacinomycin A. Subacute cardiotoxicity of aclacinomycin A and its recovery in hamsters (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Pluripotent Stem Cell-Derived Cardiomyocytes for Assessment of Anticancer Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of reactive oxygen species in myocardial redox signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Reactive Oxygen Species in In Vitro Cardiac Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of Reactive Oxygen Species in Cardiac Differentiation, Reprogramming, and Regenerative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulations of Cardiac Functions and Pathogenesis by Reactive Oxygen Species and Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of reactive oxygen species on cardiomyocyte differentiation of pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modern Management of Anthracycline‐Induced Cardiotoxicity in Lymphoma Patients: Low Occurrence of Cardiotoxicity with Comprehensive Assessment and Tailored Substitution by Nonpegylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring and treatment of cardiovascular complications during cancer therapies. Part I: Anthracyclines, HER2-targeted therapies and fluoropyrimidines [escardio.org]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Analysis of 2-Hydroxyaclacinomycin A's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of 2-Hydroxyaclacinomycin A and its parent compound, Aclacinomycin A, with other established anthracycline antibiotics, namely Doxorubicin (B1662922) and Daunorubicin. This analysis is supported by experimental data on cytotoxicity and detailed mechanistic insights into their modes of action.
Executive Summary
This compound is a derivative of Aclacinomycin A (also known as Aclarubicin), a potent anthracycline antibiotic. While much of the available research focuses on Aclacinomycin A, the data provides a strong foundation for understanding the potential of its hydroxylated form. Aclacinomycin A demonstrates significant anticancer activity, comparable to and in some aspects potentially advantageous over Doxorubicin and Daunorubicin. Its distinct mechanism, involving dual inhibition of topoisomerase I and II and induction of histone eviction, sets it apart from other anthracyclines and may contribute to a different efficacy and toxicity profile.
Comparative Cytotoxicity
The in vitro cytotoxicity of Aclacinomycin A has been evaluated against a panel of human cancer cell lines and compared with Doxorubicin. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Drug | IC50 (µM) |
| A549 (Lung Carcinoma) | Aclacinomycin A | 0.27[1] |
| HepG2 (Hepatocellular Carcinoma) | Aclacinomycin A | 0.32[1] |
| MCF-7 (Breast Adenocarcinoma) | Aclacinomycin A | 0.62[1] |
| K562 (Chronic Myelogenous Leukemia) | Aclacinomycin A | ~0.2 |
| Doxorubicin | ~0.3 | |
| MelJuSo (Melanoma) | Aclacinomycin A | ~0.1 |
| Doxorubicin | ~0.2 | |
| HCT116 (Colorectal Carcinoma) | Aclacinomycin A | ~0.1 |
| Doxorubicin | ~0.2 | |
| PC3 (Prostate Adenocarcinoma) | Aclacinomycin A | ~0.3 |
| Doxorubicin | ~0.4 | |
| DU145 (Prostate Carcinoma) | Aclacinomycin A | ~0.3 |
| Doxorubicin | ~0.5 | |
| U87 (Glioblastoma) | Aclacinomycin A | ~0.2 |
| Doxorubicin | ~0.3 |
Note: IC50 values for K562, MelJuSo, HCT116, PC3, DU145, and U87 are approximated from graphical data presented in the cited study for comparative purposes.
Mechanism of Action: A Comparative Overview
Aclacinomycin A and its comparators, Doxorubicin and Daunorubicin, are all anthracycline antibiotics that exert their anticancer effects primarily by targeting DNA and associated enzymes. However, there are key differences in their mechanisms.
Aclacinomycin A is a dual inhibitor of topoisomerase I and II .[2] Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. By inhibiting both, Aclacinomycin A effectively halts these crucial cellular processes in cancer cells. Furthermore, Aclacinomycin A has been shown to induce histone eviction from chromatin.[3] This disruption of chromatin structure can lead to widespread DNA damage and trigger apoptotic pathways.
Doxorubicin and Daunorubicin are primarily known as topoisomerase II inhibitors .[4][5] They intercalate into DNA and stabilize the topoisomerase II-DNA complex, leading to double-strand breaks.[4] This DNA damage is a potent trigger for apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative DNA damage.[6]
The dual inhibitory action of Aclacinomycin A on both topoisomerase I and II, coupled with its ability to evict histones, suggests a broader and potentially more potent mechanism of inducing cancer cell death compared to agents that solely target topoisomerase II.
Signaling Pathways to Apoptosis
The induction of apoptosis, or programmed cell death, is a primary outcome of treatment with these anthracyclines. The signaling pathways leading to apoptosis are complex and multifaceted.
Aclacinomycin A Induced Apoptosis
Caption: Aclacinomycin A signaling pathway to apoptosis.
Doxorubicin Induced Apoptosis
Caption: Doxorubicin signaling pathway to apoptosis.
Experimental Protocols
The following are standardized protocols for the key assays used to evaluate the anticancer activity of these compounds.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Caption: Workflow for the Annexin V apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells with the desired concentration of the drug for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide.
Detailed Protocol:
-
Cell Treatment: Expose cells to the test compound for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate to degrade RNA.
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available data suggests that Aclacinomycin A, the parent compound of this compound, is a highly effective anticancer agent with a mechanism of action that is distinct from other commonly used anthracyclines like Doxorubicin. Its ability to inhibit both topoisomerase I and II and to induce histone eviction may offer therapeutic advantages. The comparative cytotoxicity data indicates potent activity against a range of cancer cell lines. Further investigation into the specific activity and toxicity profile of this compound is warranted to fully elucidate its potential as a novel anticancer therapeutic.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyaclacinomycin A: A Comparative Analysis in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 2-Hydroxyaclacinomycin A and its parent compound, Aclacinomycin A, in cancer cell lines, with a particular focus on their potential in overcoming drug resistance. While direct experimental data on this compound in resistant cell lines is limited in publicly available literature, this guide leverages data from its well-studied precursor, Aclacinomycin A, to provide a comparative framework against the commonly used anthracycline, Doxorubicin (B1662922).
Executive Summary
Aclacinomycin A, also known as Aclarubicin, is an anthracycline antibiotic that has demonstrated significant antitumor activity.[1][2] A derivative, this compound, has been synthesized and is suggested to possess even more potent antitumor activity with a broader effective dose range and reduced cardiotoxicity compared to Aclacinomycin A.[3] The primary mechanism of action for Aclacinomycin A involves the dual inhibition of topoisomerase I and II, enzymes critical for DNA replication and repair.[4][5] This mechanism leads to DNA damage and ultimately induces programmed cell death, or apoptosis.[4][6] This guide will present available data for Aclacinomycin A as a surrogate for this compound, offering a comparison with Doxorubicin, a standard chemotherapeutic agent to which many cancers develop resistance.
Comparative Efficacy in Cancer Cell Lines
Quantitative data on the half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of a cytotoxic compound. The tables below summarize the available IC50 values for Aclacinomycin A and Doxorubicin in various cancer cell lines. It is important to note the absence of specific IC50 values for this compound in resistant cell lines in the reviewed literature.
Table 1: IC50 Values of Aclacinomycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | 0.27 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [4] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [4] |
Table 2: Comparative IC50 Values of Doxorubicin in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Citation |
| MCF-7 | Breast Adenocarcinoma | 8306 (Sensitive) | >10,000 (Resistant) | [7][8] |
| HDLM-2 | Hodgkin Lymphoma | Not Specified | 9-fold higher than parental | [9] |
| KM-H2 | Hodgkin Lymphoma | Not Specified | 8-fold higher than parental | [9] |
| IMR-32 | Neuroblastoma | Not Specified | >5-fold higher than parental | [10] |
| UKF-NB-4 | Neuroblastoma | Not Specified | >5-fold higher than parental | [10] |
Note: The IC50 values for Doxorubicin can vary significantly between studies due to different experimental conditions.
Mechanism of Action and Signaling Pathways
Aclacinomycin A exerts its cytotoxic effects primarily through the inhibition of topoisomerase I and II.[5] This dual inhibition leads to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA strand breaks and the induction of apoptosis.[6] The apoptotic cascade initiated by Aclacinomycin A involves the activation of caspase-3 and caspase-8, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4]
While the specific signaling pathways affected by this compound have not been extensively detailed, it is plausible that it shares a similar mechanism of action with its parent compound, potentially with enhanced activity. The diagram below illustrates the proposed apoptotic pathway induced by Aclacinomycin A.
Caption: Proposed apoptotic signaling pathway of Aclacinomycin A.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of anticancer compounds in resistant cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound and to calculate its IC50 value.
Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound, Aclacinomycin A, Doxorubicin (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]
-
Drug Treatment: The following day, treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for cell division (typically 24-72 hours) at 37°C in a humidified incubator with 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in the apoptotic pathway.
Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis of apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.[13]
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a membrane.[13]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the apoptotic markers of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.[14]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins.[16][17]
Conclusion and Future Directions
The available evidence suggests that Aclacinomycin A is a potent anticancer agent with a mechanism of action that is effective in inducing apoptosis. The derivative, this compound, is reported to have enhanced antitumor activity and a better safety profile, making it a promising candidate for further investigation, particularly in the context of drug-resistant cancers.[3]
However, a significant gap in the current literature is the lack of direct, quantitative comparisons of this compound's efficacy in well-characterized sensitive and resistant cancer cell line pairs. Future research should focus on:
-
Determining the IC50 values of this compound in a panel of resistant cancer cell lines and their sensitive counterparts.
-
Directly comparing the efficacy of this compound with Aclacinomycin A and standard-of-care drugs like Doxorubicin in these models.
-
Elucidating the specific signaling pathways modulated by this compound that contribute to its efficacy in resistant cells.
Such studies are crucial for validating the potential of this compound as a next-generation anthracycline for the treatment of refractory cancers.
References
- 1. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, pharmaceutical composition containing it; 2-hydroxyaclavinone and fermentative process for preparing same - Patent 0030255 [data.epo.org]
- 4. apexbt.com [apexbt.com]
- 5. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. In Doxorubicin-Adapted Hodgkin Lymphoma Cells, Acquiring Multidrug Resistance and Improved Immunosuppressive Abilities, Doxorubicin Activity Was Enhanced by Chloroquine and GW4869 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aclacinomycin Derivatives: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aclacinomycin derivatives, a class of anthracycline antibiotics with significant potential in oncology. We delve into their mechanism of action, comparative efficacy against various cancer models, and present detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Introduction to Aclacinomycins
Aclacinomycin A, also known as Aclarubicin, is the most prominent member of this class of compounds, first isolated from Streptomyces galilaeus.[1][2] Like other anthracyclines, aclacinomycins exhibit potent antineoplastic activity. A key distinguishing feature of aclacinomycin A and its derivatives is a potentially more favorable safety profile, particularly with respect to cardiotoxicity, when compared to widely used anthracyclines like doxorubicin (B1662922) and daunorubicin.[3][4] This has spurred ongoing research into the synthesis and biological evaluation of novel aclacinomycin derivatives with improved therapeutic indices.
Mechanism of Action: A Multifaceted Approach
Aclacinomycin derivatives exert their anticancer effects through several interconnected mechanisms, primarily targeting DNA and associated enzymes.
2.1. Topoisomerase Inhibition: Aclacinomycin A is a potent inhibitor of both topoisomerase I and topoisomerase II.[1][5] By intercalating into DNA, it stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis.[2][5]
2.2. Inhibition of Nucleic Acid Synthesis: Aclacinomycin A demonstrates a selective and potent inhibitory effect on RNA synthesis, which is a key differentiator from other anthracyclines like doxorubicin that primarily inhibit DNA synthesis.[6][7] This inhibition of transcription further contributes to its cytotoxic effects.
2.3. Histone Eviction: Aclacinomycin A has been shown to cause the eviction of histones from chromatin. This disruption of chromatin structure can lead to epigenetic alterations and changes in gene expression, ultimately contributing to apoptosis.
2.4. Other Mechanisms: Research suggests that aclacinomycins may also induce the generation of reactive oxygen species (ROS) and inhibit the 26S proteasome complex, further contributing to their anticancer activity.[1][5]
The following diagram illustrates the primary mechanisms of action of aclacinomycin derivatives.
Caption: Mechanisms of action of aclacinomycin derivatives.
Comparative Performance Analysis
Direct quantitative comparison of the cytotoxic activity of various aclacinomycin derivatives is challenging due to a lack of standardized studies presenting IC50 values across a consistent panel of cell lines. However, qualitative and semi-quantitative data from various sources allow for a comparative assessment.
3.1. Aclacinomycin A vs. Other Anthracyclines:
Aclacinomycin A has demonstrated superior or equivalent antitumor activity against certain cancer models compared to doxorubicin and daunorubicin, particularly in leukemia cell lines such as L-1210 and P-388.[3][4] A significant advantage of aclacinomycin A is its markedly lower cardiotoxicity, a dose-limiting side effect of many other anthracyclines.[3]
| Feature | Aclacinomycin A | Doxorubicin | Daunorubicin |
| Primary Target | RNA Synthesis, Topo I/II | DNA Synthesis, Topo II | DNA Synthesis, Topo II |
| Antitumor Activity | High (especially in leukemia) | High (broad spectrum) | High (leukemia) |
| Cardiotoxicity | Low | High | High |
3.2. Comparison of Aclacinomycin Derivatives:
Studies have explored the structure-activity relationships of various aclacinomycin derivatives, including marcellomycin (B1194889) and pyrromycin (B1207656). N-dimethylated natural anthracyclines like aclacinomycin A, marcellomycin, and pyrromycin have been shown to induce erythroid differentiation in Friend erythroleukemia cells, an effect not observed with adriamycin or daunorubicin.[8] This suggests that the nature of the sugar moieties and their substituents plays a crucial role in the biological activity of these compounds.
| Derivative | Key Feature | Reported Activity |
| Aclacinomycin A | Trisaccharide chain | Potent antitumor activity, low cardiotoxicity, induces differentiation.[3][8] |
| Marcellomycin | N-dimethylated | Induces erythroid differentiation.[8] |
| Pyrromycin | N-dimethylated | Induces erythroid differentiation.[8] |
Note: Comprehensive IC50 data for a direct comparison is not consistently available in the reviewed literature.
Experimental Protocols
To facilitate further research and standardized evaluation of aclacinomycin derivatives, detailed protocols for key in vitro assays are provided below.
4.1. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Aclacinomycin derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the aclacinomycin derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
4.2. Topoisomerase I and II Inhibition Assay
These assays are based on the relaxation of supercoiled plasmid DNA by topoisomerases.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase I or II enzyme
-
Assay buffer (specific for each enzyme)
-
Aclacinomycin derivatives
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the aclacinomycin derivative at various concentrations.
-
Enzyme Addition: Add topoisomerase I or II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.
-
4.3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line
-
Aclacinomycin derivatives
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the aclacinomycin derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
Aclacinomycin and its derivatives represent a promising class of anticancer agents with a distinct mechanism of action and a potentially improved safety profile compared to conventional anthracyclines. Their ability to potently inhibit RNA synthesis and their lower cardiotoxicity are particularly noteworthy. While this guide provides a qualitative comparison and detailed experimental protocols, there is a clear need for comprehensive studies that directly compare the cytotoxic activities of a wide range of aclacinomycin derivatives against a standardized panel of cancer cell lines. Such studies would provide invaluable quantitative data to guide the rational design and development of the next generation of aclacinomycin-based therapeutics. Future research should also focus on elucidating the precise molecular interactions that govern the structure-activity relationships within this class of compounds, with the ultimate goal of developing derivatives with enhanced potency, selectivity, and an even more favorable therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Evaluation of Novel Bis-Triaziquone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxyaclacinomycin A in the Landscape of Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Hydroxyaclacinomycin A and its parent compound, Aclacinomycin A, with other prominent topoisomerase inhibitors. Drawing upon available experimental data, this document outlines their mechanisms of action, cytotoxic profiles, and the experimental protocols used for their evaluation.
Introduction to Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes. By targeting these enzymes, topoisomerase inhibitors can induce DNA damage and trigger cell death, making them a cornerstone of cancer chemotherapy. These inhibitors are broadly classified into two categories: Topoisomerase I and Topoisomerase II inhibitors. Some compounds, like Aclacinomycin A, exhibit dual inhibitory activity.
Mechanism of Action: A Visualized Pathway
Topoisomerase inhibitors function by trapping the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately initiating apoptosis.
Caption: General mechanism of topoisomerase inhibitors.
Comparative Cytotoxicity of Topoisomerase Inhibitors
The efficacy of topoisomerase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, a patent indicates it possesses more potent antitumor activity and lower cardiotoxicity than its parent compound, Aclacinomycin A[1]. For the purpose of this comparison, data for Aclacinomycin A will be presented alongside other well-established topoisomerase inhibitors.
Table 1: IC50 Values of Topoisomerase Inhibitors in Various Cancer Cell Lines
| Compound | Topoisomerase Target | Cell Line | IC50 (µM) | Reference |
| Aclacinomycin A | I and II | V79 | Negative effect at 0-1.8 µM | [2] |
| Rabbit Reticulocytes | 52 (ubiquitin-ATP-dependent proteolysis) | [2] | ||
| Doxorubicin | II (primarily), I | HepG2 | 12.2 | [3][4] |
| Huh7 | > 20 | [3][4] | ||
| UMUC-3 | 5.1 | [3][4] | ||
| VMCUB-1 | > 20 | [3][4] | ||
| TCCSUP | 12.6 | [3][4] | ||
| BFTC-905 | 2.3 | [3][4] | ||
| A549 | > 20 | [3][4] | ||
| HeLa | 2.9 | [3][4] | ||
| MCF-7 | 2.5 | [3][4] | ||
| M21 | 2.8 | [3][4] | ||
| Saos-2 (48h) | 0.060 ± 0.01 µg/mL | [5] | ||
| Saos-2 (72h) | 0.055 ± 0.003 µg/mL | [5] | ||
| Etoposide | II | HeLa | 209.90 ± 13.42 | [4] |
| A549 | 139.54 ± 7.05 | [4] | ||
| BGC-823 | 43.74 ± 5.13 | [4] | ||
| MOLT-3 | 0.051 | [4] | ||
| HepG2 | 30.16 | [4] | ||
| Topoisomerase II enzyme | 59.2 | [4][6][7][8][9] | ||
| A549 (72h) | 3.49 | [6] | ||
| BEAS-2B (normal lung, 72h) | 2.10 | [6] | ||
| Topotecan | I | U251 (24h) | 2.73 ± 0.25 | [10] |
| U87 (24h) | 2.95 ± 0.23 | [10] | ||
| GSCs-U251 (24h) | 5.46 ± 0.41 | [10] | ||
| GSCs-U87 (24h) | 5.95 ± 0.24 | [10] | ||
| Caco2 (24h) | 0.119 | |||
| Jurkat (24h) | 0.127 | |||
| A375 (24h) | 0.162 | |||
| HeLa (24h) | 0.38 | |||
| MDA-MB-231 (24h) | 0.473 | |||
| NCI-H460 (72h) | 0.61 | |||
| HCT8 (48h) | 1.875 | |||
| KB (48h) | 2.282 | |||
| SGC7901 (48h) | 2.292 | |||
| HepG2 (48h) | 4.208 | |||
| PSN-1 (72h) | Two orders of magnitude less than Irinotecan | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: A typical workflow for an MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Caption: Workflow for a Topoisomerase I relaxation assay.
Detailed Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x assay buffer, the test compound at various concentrations, and sterile water to the final reaction volume.
-
Enzyme Addition: Add purified human Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and Proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.
Topoisomerase II Decatenation Assay
This assay assesses the inhibition of Topoisomerase II's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing kDNA, 10x Topoisomerase II assay buffer, the test compound, and sterile water.
-
Enzyme Addition: Add purified human Topoisomerase IIα or IIβ.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a suitable stop buffer.
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel and visualize. Decatenated minicircles migrate faster than the catenated kDNA network. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.
Signaling Pathways Affected by Topoisomerase Inhibitors
The DNA damage induced by topoisomerase inhibitors activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.
Caption: Simplified DNA Damage Response pathway.
Conclusion
This compound, and its parent compound Aclacinomycin A, represent a distinct class of dual Topoisomerase I and II inhibitors. While more quantitative data on the 2-hydroxy derivative is needed for a direct comparison, the available information on Aclacinomycin A suggests a favorable profile with broad anti-tumor activity. This guide provides a framework for understanding and comparing its performance against other established topoisomerase inhibitors, supported by detailed experimental methodologies for further research and drug development. The provided data and protocols can serve as a valuable resource for scientists working to advance cancer therapeutics.
References
- 1. This compound, pharmaceutical composition containing it; 2-hydroxyaclavinone and fermentative process for preparing same - Patent 0030255 [data.epo.org]
- 2. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. netjournals.org [netjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Validating the Mechanism of Action of 2-Hydroxyaclacinomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Hydroxyaclacinomycin A (also known as Aclacinomycin A or Aclarubicin) with the widely used chemotherapeutic agent, Doxorubicin (B1662922). We present supporting experimental data to validate its mechanism of action and compare its performance against a key alternative.
Unraveling the Multifaceted Mechanism of this compound
This compound is an anthracycline antibiotic that exhibits a complex and multifaceted mechanism of antitumor activity. Unlike some other anthracyclines that primarily target a single cellular process, this compound engages in a multi-pronged attack on cancer cells. Its primary mechanisms of action include:
-
DNA Intercalation: The planar structure of this compound allows it to insert itself between the base pairs of DNA. This intercalation distorts the DNA double helix, thereby interfering with fundamental processes like DNA replication and transcription, which are critical for rapidly dividing cancer cells.
-
Dual Topoisomerase Inhibition: A key differentiator for this compound is its ability to inhibit both topoisomerase I and topoisomerase II.[1][2][3] It functions as a catalytic inhibitor of topoisomerase II and as a "poison" for topoisomerase I, stabilizing the covalent complex between the enzyme and DNA.[1] This dual inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death. In contrast, Doxorubicin is primarily a topoisomerase II inhibitor.[2]
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, this compound can induce the production of ROS within cells. This leads to oxidative stress, causing damage to vital cellular components such as lipids, proteins, and nucleic acids, further contributing to its cytotoxic effects.
-
Proteasome Inhibition: Evidence suggests that this compound can inhibit the chymotrypsin-like activity of the 20S proteasome and interfere with ubiquitin-ATP-dependent proteolysis. This disruption of the cell's protein degradation machinery can lead to the accumulation of misfolded proteins and induce apoptosis.
-
Induction of Apoptosis: The culmination of these cellular insults—DNA damage, enzyme inhibition, and oxidative stress—drives the cancer cell towards programmed cell death, or apoptosis.
Preclinical and clinical studies have suggested that this compound may have a more favorable safety profile than Doxorubicin, with notably less cardiotoxicity.[4][5] Clinical trials have explored its efficacy in treating various hematological malignancies.[4][6][7][8]
Comparative Cytotoxicity: this compound vs. Doxorubicin
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Doxorubicin across various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, exposure time, and assay used. The data presented here is compiled from multiple studies to provide a comparative overview.
| Cell Line | Cancer Type | This compound (Aclacinomycin A) IC50 | Doxorubicin IC50 | Reference(s) |
| K562 | Chronic Myelogenous Leukemia | In the same range as Doxorubicin | ~0.03 µM | [9] |
| HeLa | Cervical Cancer | Not Available | ~0.1 - 1.0 µM | [10][11] |
| MCF-7 | Breast Adenocarcinoma | Not Available | ~0.1 - 2.0 µM | [10][11][12] |
| A549 | Lung Adenocarcinoma | Not Available | ~0.5 - 5.0 µM | [10][11] |
| IMR-32 | Neuroblastoma | Less effective than Doxorubicin | More effective than Aclacinomycin A | [13] |
| UKF-NB-4 | Neuroblastoma | Similar to Doxorubicin | Similar to Aclacinomycin A | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's mechanism of action are provided below.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
This compound and control compounds
-
Sterile, nuclease-free water
-
Ethidium (B1194527) bromide or other DNA stain
-
6x DNA loading dye
-
TAE or TBE buffer
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x topoisomerase I reaction buffer
-
200-400 ng of supercoiled plasmid DNA
-
Desired concentration of this compound or control compound
-
Sterile, nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of diluted purified topoisomerase I to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS.
-
Load the samples onto a 0.8-1% agarose gel.
-
Perform electrophoresis in TAE or TBE buffer until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band compared to the control reaction with no inhibitor, where the DNA will be relaxed.[14][15][16][17]
Topoisomerase II Decatenation Assay
This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Purified human topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP)
-
This compound and control compounds
-
Sterile, nuclease-free water
-
Agarose
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
-
TAE or TBE buffer
Procedure:
-
Set up reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x topoisomerase II reaction buffer
-
200-300 ng of kDNA
-
Desired concentration of this compound or control compound
-
Sterile, nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of diluted purified topoisomerase II to each reaction tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 4 µL of 6x DNA loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Run the gel until the catenated and decatenated kDNA are separated.
-
Stain the gel and visualize the DNA. Inhibition of topoisomerase II is observed as the persistence of the high-molecular-weight catenated kDNA at the top of the gel, while the control reaction will show decatenated mini-circles running further down.[14]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates or culture tubes
-
This compound and control compounds
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or control compounds for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1x binding buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1x binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizing the Mechanism and Workflow
To further elucidate the complex mechanism of action and the experimental processes, the following diagrams are provided.
Caption: Mechanism of this compound.
Caption: Workflow for Cytotoxicity and Apoptosis Assays.
References
- 1. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of topoisomerase inhibitors daunorubicin, idarubicin, and aclarubicin in the Drosophila Somatic Mutation and Recombination Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aclacinomycin A: clinical development of a novel anthracycline antibiotic in the haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of aclacinomycin-A. A clinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical study of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical studies of aclacinomycin A (ACM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of aclacinomycin A in acute leukemia and various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profoldin.com [profoldin.com]
- 16. inspiralis.com [inspiralis.com]
- 17. Assay of topoisomerase I activity [protocols.io]
In Vivo Antitumor Efficacy of 2-Hydroxyaclacinomycin A and Comparators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses the in vivo antitumor effects of 2-Hydroxyaclacinomycin A. Due to the limited availability of specific in vivo data for this compound, this document leverages data for the closely related and well-studied compound, Aclacinomycin A (also known as Aclarubicin). For the purpose of this guide, the in vivo effects of Aclacinomycin A are presented as a proxy for those of this compound. This assumption should be considered when interpreting the data.
This guide provides a comparative analysis of the in vivo antitumor effects of Aclacinomycin A against other established anthracycline antibiotics, namely Doxorubicin (B1662922) (Adriamycin) and Daunorubicin (B1662515). The information herein is synthesized from preclinical studies to facilitate an objective comparison of their therapeutic potential in oncology.
Comparative In Vivo Efficacy of Anthracyclines
The following table summarizes the in vivo antitumor activities of Aclacinomycin A, Doxorubicin, and Daunorubicin across various cancer models. This data offers a quantitative comparison of their potency and the experimental contexts of their evaluation.
| Compound | Animal Model | Cancer Model | Dosage and Administration | Key Findings |
| Aclacinomycin A | Mice | Leukemia L-1210 | 0.6 - 20 mg/kg, oral, daily for 9 days | Exhibited a significant antitumor effect.[1][2] |
| Mice | Leukemia P-388 | 0.75 - 6 mg/kg, intraperitoneal, daily for 10 days | Dose-dependently inhibited tumor growth.[1][2] | |
| Mice | Melanoma B16 | Not specified | More effective with intermittent use (days 1, 5, and 9) compared to daily administration.[3] | |
| Doxorubicin | Rats | Doxorubicin-induced cardiotoxicity model | 20 mg/kg, single dose | Caused cardiomyocyte apoptosis.[4] |
| Immunodeficient Mice | Prostate Cancer Xenograft (PC-3) | 0.5 or 1.5 mg/kg/day, tail vein injection | Blocked tumor growth.[5] | |
| K7M2 inoculated mice | Osteosarcoma | 2 mg/kg, lateral tail vein injection | Used as a chemotherapeutic agent in the study.[6] | |
| Daunorubicin | NSG healthy mice | Toxicity study | 1 or 2 mg/kg, intraperitoneal, on days 1, 4, 8, 12, and 16 | 2 mg/kg dose led to significant weight loss and mortality.[7] |
| BALB/c nude mice | Colorectal Cancer Xenograft (HCT116) | 2 mg/kg, intraperitoneal, every two days for 15 days | Repressed tumor growth and weight.[8] | |
| Leukemic Balb/c mice | Leukemia (WEHI-3) | 0.5 mg/kg, intraperitoneal, every 48 hours | Increased survival of leukemic mice when combined with sodium caseinate.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative experimental protocols for the in vivo evaluation of the antitumor effects of anthracyclines, based on published research.
Animal Models and Tumor Implantation
-
Animal Strains: Commonly used rodent models include BALB/c nude mice (for xenografts), DBA/2 mice, CDF1 mice, and Sprague-Dawley rats.[1][2][6][7][8] The choice of strain depends on the tumor model (syngeneic or xenograft) and the specific research question.
-
Tumor Cell Lines: A variety of cell lines are used to establish tumors, including leukemia (L-1210, P-388, WEHI-3), colorectal cancer (HCT116), prostate cancer (PC-3), and osteosarcoma (K7M2).[1][2][6][8][9]
-
Implantation: For solid tumors, cancer cells (typically 1 x 10^6 to 2 x 10^6 cells in a volume of 100-200 µL of culture medium or PBS) are injected subcutaneously into the flank of the animal.[8] For leukemia models, tumor cells are often transplanted intraperitoneally.[1][2]
Drug Administration and Dosing
-
Formulation: Aclacinomycin A, Doxorubicin, and Daunorubicin are typically dissolved in a suitable vehicle such as sterile saline or DMSO for administration.[8]
-
Routes of Administration: Administration routes vary and include oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) injection.[1][2][6][7][8] The choice of route depends on the drug's properties and the intended clinical application.
-
Dosing Schedule: Dosing can be administered daily, on consecutive days, or intermittently. The optimal schedule depends on the tumor type and the drug's toxicity profile.[1][2][3] For example, in rapidly proliferating tumors like P388 leukemia, daily administration of Aclacinomycin A was most effective, while for slower-growing melanoma B16, intermittent dosing yielded better results.[3]
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: For solid tumors, tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2. At the end of the study, tumors are excised and weighed.[8]
-
Survival Analysis: In models of disseminated disease like leukemia, the primary endpoint is often the survival time of the animals. An increase in lifespan compared to the control group indicates therapeutic efficacy.[7][9]
-
Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of systemic toxicity.[7][8] Other signs of toxicity, such as changes in behavior or appearance, are also observed. At the end of the study, major organs may be collected for histological analysis to assess for any drug-induced damage.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: Aclacinomycin A
Aclacinomycin A exerts its antitumor effects primarily through the inhibition of DNA topoisomerases I and II.[10][11] This dual inhibitory action disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[10][12]
Caption: Mechanism of Aclacinomycin A.
Experimental Workflow: In Vivo Antitumor Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the antitumor efficacy of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. [Experimental study of the antitumor anthracycline antibiotic aclarubicin (aclacinomycin A)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. In vivo doxorubicin treatment [bio-protocol.org]
- 7. Improved in vivo antitumor effect of a daunorubicin - GnRH-III bioconjugate modified by apoptosis inducing agent butyric acid on colorectal carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHEBI:74619 [ebi.ac.uk]
Unraveling Anthracycline Cross-Resistance: A Comparative Analysis of 2-Hydroxyaclacinomycin A and Doxorubicin
A deep dive into the differential mechanisms of resistance between two anthracycline antibiotics offers crucial insights for researchers in oncology and drug development. This guide compares the cross-resistance profiles of 2-Hydroxyaclacinomycin A's parent compound, Aclacinomycin A, and the widely used chemotherapeutic agent, Doxorubicin, with a focus on experimental data from murine leukemia cell lines.
This comparison guide illuminates the nuances of drug resistance, providing valuable data for the development of next-generation anthracyclines and strategies to overcome treatment failure in cancer therapy. The data presented here is primarily drawn from studies on P388 murine leukemia cells and their drug-resistant variants.
Performance Comparison in Drug-Resistant Cancer Cells
The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Understanding the cross-resistance patterns of different drugs is essential for designing effective sequential or combination therapies. The following data summarizes the resistance profiles of P388 leukemia cells resistant to either Aclacinomycin A (P388/ACR) or Doxorubicin (also known as Adriamycin, P388/ADM).
| Cell Line | Drug | IC50 (ng/mL) | Fold Resistance | Cross-Resistance |
| P388 (Sensitive) | Aclacinomycin A | 10.2 | - | - |
| Doxorubicin | 29.3 | - | - | |
| P388/ACR (Aclacinomycin A-Resistant) | Aclacinomycin A | 50.0 | 4.9 | - |
| Doxorubicin | 2930.0 | 100 | High | |
| P388/ADM (Doxorubicin-Resistant) | Aclacinomycin A | 20.4 | 2.0 | Low |
| Doxorubicin | 7911.0 | 270 | - |
Table 1: Comparative cytotoxicity of Aclacinomycin A and Doxorubicin in sensitive and resistant P388 leukemia cell lines. Data indicates that cells with acquired resistance to Aclacinomycin A exhibit strong cross-resistance to Doxorubicin. Conversely, Doxorubicin-resistant cells show only a low level of cross-resistance to Aclacinomycin A, suggesting Aclacinomycin A may be effective in Doxorubicin-resistant tumors[1].
Unraveling the Mechanisms of Resistance
The differential cross-resistance patterns observed between Aclacinomycin A and Doxorubicin can be attributed to distinct underlying molecular mechanisms. The two primary players in this context are the drug efflux pump P-glycoprotein (P-gp) and the nuclear enzyme DNA topoisomerase II.
P-glycoprotein (P-gp): This transmembrane protein actively removes cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Studies have shown that both P388/ACR and P388/ADM cells express large amounts of P-glycoprotein[1]. However, the amount of P-gp is approximately three-fold higher in P388/ACR cells compared to P388/ADM cells[1]. This overexpression leads to a significant reduction in the intracellular accumulation of Doxorubicin in both resistant cell lines. Interestingly, the accumulation of Aclacinomycin A is only moderately reduced in both resistant lines, suggesting it is a poorer substrate for P-gp[1].
DNA Topoisomerase II: This enzyme is a critical target for anthracyclines. These drugs typically stabilize the complex formed between topoisomerase II and DNA, leading to DNA strand breaks and cell death. In Doxorubicin-resistant P388/ADM cells, the amount and activity of topoisomerase II are significantly reduced[1]. This alteration in the drug's target is a key mechanism of resistance. In contrast, the amount and activity of topoisomerase II in Aclacinomycin A-resistant P388/ACR cells are comparable to that in the sensitive parental P388 cells[1].
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Establishment of Drug-Resistant Cell Lines
A subline of P388 leukemia resistant to Adriamycin (Doxorubicin) was developed through in vivo exposure to the drug[2]. This process typically involves the gradual increase of the drug concentration in the cell culture medium over a prolonged period.
-
Initial Exposure: P388 cells are cultured in the presence of a low, sub-lethal concentration of Doxorubicin.
-
Stepwise Increase: The concentration of Doxorubicin is incrementally increased as the cells adapt and develop resistance.
-
Selection and Cloning: Once a desired level of resistance is achieved, the resistant cell population is stabilized, and single-cell clones may be isolated to ensure a homogenous population.
-
Maintenance: The resistant cell line is continuously maintained in a medium containing a specific concentration of the drug to preserve the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
The 50% inhibitory concentration (IC50) values are determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: P388 cells (both sensitive and resistant lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then exposed to a range of concentrations of Aclacinomycin A or Doxorubicin for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value, which is the drug concentration that inhibits cell growth by 50% compared to untreated control cells, is calculated from the dose-response curve.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental steps, the following diagrams are provided.
References
A Comparative Analysis of the Cytotoxicity of 2-Hydroxyaclacinomycin A and Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two anthracycline antibiotics: 2-Hydroxyaclacinomycin A and the well-established chemotherapeutic agent, Daunorubicin. While direct comparative studies featuring quantitative cytotoxicity data for this compound are limited in publicly available literature, this document synthesizes existing information on their mechanisms of action, qualitative comparisons, and available cytotoxicity data for Daunorubicin to offer a valuable resource for researchers in oncology and drug discovery.
Executive Summary
Daunorubicin is a widely used anticancer drug with a known cytotoxic profile against various cancer cell lines. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. Information regarding this compound is less extensive. It is described as a derivative of Aclacinomycin A, another anthracycline antibiotic. Studies on Aclacinomycin A suggest a similar mechanism of action to Daunorubicin, involving DNA intercalation and topoisomerase inhibition. Qualitative comparisons from older literature suggest that Aclacinomycin A exhibits a similar degree of antitumor activity against certain leukemia cell lines as Daunorubicin, with some reports indicating potentially lower cardiotoxicity. However, specific quantitative cytotoxicity data, such as IC50 values for this compound, remain elusive in the reviewed literature.
Quantitative Cytotoxicity Data
Due to the limited availability of public data, a direct quantitative comparison of IC50 values for this compound and Daunorubicin across a range of cell lines is not possible at this time. The following table summarizes the available IC50 values for Daunorubicin in various human cancer cell lines.
Table 1: IC50 Values for Daunorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 2.52 | [1] |
| U937 | Histiocytic Lymphoma | 1.31 | [1] |
| A549 | Lung Carcinoma | Varies | [2] |
| RD | Rhabdomyosarcoma | Varies | [2] |
| Hep-2 | Laryngeal Carcinoma | Varies | [2] |
| MCF7 | Breast Adenocarcinoma | Varies | [2] |
| HEK293 | Embryonic Kidney (Non-cancerous) | Varies | [2] |
Note: "Varies" indicates that while the reference mentions testing on this cell line, a specific IC50 value was not provided in the accessible text.
Mechanisms of Action
Both this compound and Daunorubicin belong to the anthracycline class of antibiotics and are believed to exert their cytotoxic effects through similar mechanisms.
Daunorubicin:
Daunorubicin's primary mode of action is the inhibition of topoisomerase II. By intercalating into the DNA, it stabilizes the DNA-topoisomerase II complex, which prevents the re-ligation of the DNA strands and leads to double-strand breaks. This damage to the DNA triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
This compound:
As a derivative of Aclacinomycin A, this compound is presumed to share its mechanism of action. Aclacinomycin A also functions as a DNA intercalator and an inhibitor of topoisomerase. Some studies suggest that Aclacinomycin A may have a more pronounced inhibitory effect on RNA synthesis compared to DNA synthesis. It is important to note that the specific impact of the 2-hydroxy substitution on the molecule's activity and mechanism has not been extensively documented in the available literature.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of anthracyclines like Daunorubicin are mediated through complex signaling pathways, primarily those involved in DNA damage response and apoptosis.
Caption: Simplified signaling pathway of Daunorubicin-induced cytotoxicity.
The general workflow for assessing the cytotoxicity of these compounds in vitro typically involves the following steps:
Caption: A typical experimental workflow for in vitro cytotoxicity assessment.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of a compound using a common method, the MTT assay. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Preparation: Prepare a series of dilutions of the test compound (e.g., Daunorubicin or this compound) in complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the drug) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the available information, both this compound and Daunorubicin are cytotoxic agents with a likely shared mechanism of action involving DNA damage and apoptosis induction. While Daunorubicin's cytotoxic profile is well-documented with specific IC50 values against numerous cancer cell lines, quantitative data for this compound is currently lacking in the public domain. Qualitative evidence suggests that its parent compound, Aclacinomycin A, has comparable antitumor activity to Daunorubicin in some models. Further in-depth studies are required to elucidate the specific cytotoxic potency of this compound and to directly compare its efficacy and safety profile with that of Daunorubicin. Researchers are encouraged to perform head-to-head in vitro cytotoxicity assays to generate the data needed for a conclusive comparison.
References
Unveiling the Therapeutic Potential of 2-Hydroxyaclacinomycin A: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic potential of 2-Hydroxyaclacinomycin A, a promising anthracycline antibiotic. Through a comparative analysis with its parent compound, Aclacinomycin A, and the widely used chemotherapeutic agent, Doxorubicin, this document aims to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate its standing as a potential anti-cancer agent. The following sections present quantitative data on cytotoxic and inhibitory activities, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Cytotoxic and Inhibitory Activities
The therapeutic efficacy of a potential anti-cancer drug is fundamentally determined by its ability to inhibit tumor cell growth and proliferation. The following tables summarize the available quantitative data for this compound, Aclacinomycin A, and Doxorubicin, focusing on their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and their inhibitory effects on crucial cellular processes.
| Compound | Cell Line | IC50 | Endpoint |
| This compound | Leukemia L-1210 | 0.10 µg/mL | RNA Synthesis Inhibition[1] |
| Leukemia L-1210 | 0.95 µg/mL | DNA Synthesis Inhibition[1] | |
| Aclacinomycin A | A549 (Lung Carcinoma) | 0.27 µM | Cytotoxicity[2] |
| HepG2 (Hepatocellular Carcinoma) | 0.32 µM | Cytotoxicity[2] | |
| MCF-7 (Breast Adenocarcinoma) | 0.62 µM | Cytotoxicity[2] | |
| Doxorubicin | - | 0.8 µM | Topoisomerase I Inhibition[1] |
| - | 2.67 µM | Topoisomerase II Inhibition[1] |
Note: The presented IC50 values are derived from different studies and experimental conditions. A direct comparison should be made with caution. The data indicates that this compound exhibits potent inhibitory activity on nucleic acid synthesis.
Mechanism of Action: A Focus on Topoisomerase Inhibition
Anthracycline antibiotics primarily exert their cytotoxic effects by interfering with the function of topoisomerase enzymes, which are critical for DNA replication and repair. Both Aclacinomycin A and Doxorubicin are known to be dual inhibitors of topoisomerase I and II.[1][2] The introduction of a hydroxyl group at the 2-position in this compound is suggested to enhance its topoisomerase II inhibitory activity and DNA binding affinity. This enhanced activity is a key factor in its therapeutic potential.
References
2-Hydroxyaclacinomycin A: A Comparative Analysis of Efficacy in Oncology Research
In the landscape of anthracycline antibiotics, 2-Hydroxyaclacinomycin A has emerged as a promising derivative with enhanced cytotoxic potential. This guide provides a comparative statistical analysis of its efficacy, detailing its mechanism of action and performance against its parent compound, Aclacinomycin A. The information is tailored for researchers, scientists, and professionals in drug development, offering objective data and experimental context.
Enhanced Cytotoxic Performance of this compound
The introduction of a hydroxyl group at the carbon-2 position of the aklavinone (B1666741) chromophore in Aclacinomycin A leads to a significant potentiation of its antitumor activity. This modification results in superior performance in preclinical models, as evidenced by its effects on murine leukemic L1210 cells.
| Compound | C-2 Hydroxylation | Cytotoxicity Enhancement | DNA Binding Affinity | Topoisomerase II Inhibition |
| This compound | Present | Enhanced activity | Increased | Enhanced |
| Aclacinomycin A (parent) | Absent | Baseline | Standard | Moderate |
Table 1: Comparative efficacy of this compound versus Aclacinomycin A. The presence of the C-2 hydroxyl group enhances cytotoxicity, DNA binding, and topoisomerase II inhibition[1].
The enhanced efficacy of this compound is primarily attributed to two key molecular interactions. The hydroxyl group facilitates stronger and more stable binding within the minor groove of DNA[1]. This increased binding affinity prolongs the residency of the drug at its target site. Consequently, this leads to a more effective inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair[1]. The improved enzyme poisoning results in greater DNA damage in cancer cells, amplifying the cytotoxic effect[1].
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Anthracyclines, including this compound, exert their cytotoxic effects primarily by intercalating with DNA and interfering with the function of topoisomerase II[2]. This leads to the stabilization of the enzyme-DNA cleavable complex, preventing the re-ligation of DNA strands and ultimately causing cell death[2].
Experimental Protocols
The evaluation of the cytotoxic efficacy of this compound typically involves in vitro assays using various cancer cell lines. A standard methodology is outlined below.
Cell Culture and Drug Preparation
-
Cell Lines: Murine leukemic L1210 cells, or other relevant human cancer cell lines, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Solutions: this compound and Aclacinomycin A are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the assay.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cultured cells are treated with various concentrations of this compound, Aclacinomycin A, and a vehicle control (medium with DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the drug concentration. Statistical analysis is performed to compare the IC50 values of this compound and Aclacinomycin A.
Topoisomerase II Inhibition Assay
The inhibitory effect on topoisomerase II can be assessed using commercially available kits or by established biochemical methods. These assays typically measure the relaxation of supercoiled DNA by the enzyme in the presence and absence of the drug. The degree of inhibition is quantified by analyzing the different DNA topoisomers on an agarose (B213101) gel.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxyaclacinomycin A: A Procedural Guide
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper disposal of 2-Hydroxyaclacinomycin A, a potent cytotoxic agent, is a critical component of laboratory safety and environmental responsibility. Due to its hazardous nature, stringent protocols must be followed to mitigate risks of exposure and ensure regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and associated contaminated materials.
As a derivative of Aclacinomycin, this compound should be handled with the utmost care, assuming it possesses similar toxic properties. A Safety Data Sheet for the related compound, Aclarubicin HCl (Aclacinomycin HCl), classifies it as toxic if swallowed, in contact with skin, or inhaled.[1] Therefore, all personnel must adhere to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the correct PPE to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, disposable (e.g., double-gloving with nitrile) | Prevents skin contact with the cytotoxic compound. |
| Gown | Impermeable, disposable, with long sleeves and tight cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield | Shields eyes from potential splashes or aerosolized particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling powders or creating aerosols to prevent inhalation. |
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of aerosol generation and inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials that have come into contact with it must be managed as hazardous cytotoxic waste.[2][3] The primary method of disposal for cytotoxic waste is high-temperature incineration.[2][4][5]
Waste Segregation and Classification
Proper segregation of cytotoxic waste is crucial. Two main categories of waste are generated:
-
Bulk Chemotherapy Waste: This includes unused or partially used vials of this compound, grossly contaminated PPE (e.g., soaked gowns or gloves), and materials used to clean up spills.[5][6]
-
Trace Chemotherapy Waste: This consists of items with residual amounts (less than 3% of the original volume) of the drug, such as empty vials, syringes, IV bags, tubing, and lightly contaminated PPE.[5][6][7]
Containerization and Labeling
| Waste Type | Container Color | Container Specification | Labeling Requirements |
| Bulk Cytotoxic Waste | Black | Puncture-resistant, leak-proof, with a secure lid. RCRA-rated for hazardous waste.[7] | "Hazardous Waste," "Cytotoxic," "Incinerate Only," and the chemical name "this compound." |
| Trace Cytotoxic Waste | Yellow | Puncture-resistant, leak-proof, with a secure lid.[4][5][7] | "Trace Chemotherapy Waste," "Cytotoxic," "Incinerate Only." |
| Contaminated Sharps | Yellow | Puncture-proof sharps container specifically for cytotoxic sharps.[4][8] | "Chemo Sharps," "Hazardous Waste," "Incinerate Only." |
Disposal Procedure
-
At the Point of Generation: Immediately segregate waste into the appropriate color-coded container.
-
Handling Contaminated Materials:
-
PPE: After use, carefully remove and place all contaminated gowns, gloves, and other disposable items into the designated trace (yellow) or bulk (black) waste container.
-
Glassware and Plasticware: Empty containers with less than 3% residue are considered trace waste and should be placed in the yellow container.[5][6][7] Containers with more than 3% residue are bulk waste and must go into the black container.[6] Do not attempt to wash and reuse contaminated disposable items.
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be disposed of immediately into a designated yellow cytotoxic sharps container.[4][8] Do not recap, bend, or break needles.
-
-
Spill Management:
-
In the event of a spill, utilize a chemotherapy spill kit.
-
Wear full PPE, including respiratory protection.
-
Contain the spill with absorbent materials from the kit.
-
Clean the area as per your institution's established protocol.
-
All materials used for cleanup are considered bulk cytotoxic waste and must be disposed of in the black hazardous waste container.[6]
-
-
Storage and Collection:
-
Seal the waste containers when they are three-quarters full.
-
Store sealed containers in a designated, secure area away from general laboratory traffic.
-
Arrange for waste collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and for the protection of the environment. Always consult your institution's specific Environmental Health and Safety guidelines and local regulations, as requirements may vary.[3][7]
References
- 1. biosynth.com [biosynth.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 7. danielshealth.com [danielshealth.com]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
Safeguarding Researchers: A Comprehensive Guide to Handling 2-Hydroxyaclacinomycin A
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of 2-Hydroxyaclacinomycin A, a potent cytotoxic compound. Adherence to these guidelines is mandatory to mitigate exposure risks and ensure a secure laboratory environment for all personnel. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE). The level of PPE required escalates with the potential for exposure. All PPE should be disposable and never reused. Contaminated PPE must be disposed of as hazardous waste.
Table 1: PPE Requirements for Handling this compound
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
